molecular formula C16H20ClN3O B133646 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide CAS No. 87864-14-0

2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide

Cat. No.: B133646
CAS No.: 87864-14-0
M. Wt: 305.8 g/mol
InChI Key: WZBLJANCSMJDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C16H20ClN3O and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-3-20(4-2)10-9-18-16(21)13-11-15(17)19-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBLJANCSMJDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40532234
Record name 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87864-14-0
Record name 2-Chloro-N-(2-(diethylamino)ethyl)-4-quinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-4-QUINOLINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN88YK33N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide (CAS 87864-14-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key chemical intermediate in the synthesis of the local anesthetic Dibucaine. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its potential biological activities, including its putative mechanism of action as a DNA intercalating agent. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, also known by its synonyms Desbutoxy 2-Chloro Dibucaine and Cinchocaine Impurity A, is a quinoline-based carboxamide derivative.[1][2] Its core structure features a quinoline ring system with a chlorine atom at the 2-position and a diethylaminoethyl carboxamide side chain at the 4-position.[1] This compound is primarily utilized as a critical intermediate in the pharmaceutical industry for the synthesis of Dibucaine (Cinchocaine), a potent local anesthetic.[1][2]

The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 87864-14-0[1]
Molecular Formula C₁₆H₂₀ClN₃O[1]
Molecular Weight 305.80 g/mol [1]
Melting Point 65-67 °CChemicalBook
Boiling Point (Predicted) 470.5 ± 40.0 °CChemicalBook
Density (Predicted) 1.181 ± 0.06 g/cm³ChemicalBook
Appearance Off-White to Pale Yellow SolidChemicalBook
Purity >95% (HPLC)[1]
Storage +4°C, Inert atmosphere[1], ChemicalBook
InChI Key WZBLJANCSMJDSS-UHFFFAOYSA-N[1]
Alternate Names Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide, Cinchocaine Impurity A[1][2]

Synthesis

The synthesis of this compound is a well-established multi-step process. The general workflow involves the formation of a quinoline-4-carboxylic acid derivative, followed by chlorination and subsequent amidation.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amidation 2-hydroxyquinoline-4-carboxylic_acid 2-Hydroxyquinoline-4-carboxylic Acid 2-chloroquinoline-4-carbonyl_chloride 2-Chloroquinoline-4-carbonyl Chloride 2-hydroxyquinoline-4-carboxylic_acid->2-chloroquinoline-4-carbonyl_chloride Toluene, Heat thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->2-chloroquinoline-4-carbonyl_chloride target_compound This compound 2-chloroquinoline-4-carbonyl_chloride->target_compound Toluene, Heat NN-diethylethylenediamine N,N-Diethylethylenediamine NN-diethylethylenediamine->target_compound G target_compound This compound dibucaine Dibucaine (Cinchocaine) target_compound->dibucaine n-butanol, Reflux sodium_butoxide Sodium n-butoxide sodium_butoxide->dibucaine G cluster_0 DNA Double Helix cluster_1 Quinoline Derivative cluster_2 Biological Effect DNA 5'-...G-C...-3' 3'-...C-G...-5' Effect Disruption of DNA Processes (Replication, Transcription) Cytotoxicity / Antimicrobial Effect Quinoline Planar Quinoline Ring + Positively Charged Side Chain Quinoline->DNA Intercalation

References

An In-depth Technical Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key chemical intermediate in the synthesis of the potent local anesthetic, Dibucaine (Cinchocaine).[1] This document details the compound's molecular structure, physicochemical properties, and provides a synthesized, step-by-step experimental protocol for its preparation and purification. Furthermore, it includes a summary of analytical characterization techniques and discusses the biological context of this molecule, primarily through the mechanism of action of its end-product, Dibucaine. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and development.

Introduction

This compound is a synthetic, quinoline-based carboxamide derivative.[1][2] Its molecular structure features a chlorine atom at the 2-position of the quinoline ring and a diethylaminoethyl side chain attached via a carboxamide linkage at the 4-position.[1][2] This compound is of significant interest in medicinal chemistry, primarily serving as a crucial precursor in the manufacturing of Dibucaine, one of the most potent and long-acting local anesthetics.[1][3] Understanding the synthesis and properties of this intermediate is essential for the efficient production and quality control of Dibucaine and related pharmaceutical compounds. This guide aims to consolidate the available technical information on this compound to support research and development in this area.

Molecular Structure and Properties

The molecular structure of this compound is fundamental to its reactivity and function as a synthetic intermediate.

Chemical Structure

The chemical structure consists of a quinoline heterocyclic system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. Key substitutions on this core structure define the molecule's properties.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 87864-14-0[2][4][5]
Molecular Formula C₁₆H₂₀ClN₃O[2][4]
Molecular Weight 305.80 g/mol [2][4]
Appearance Solid[4]
Melting Point 65-67 °C[1]
Boiling Point (Predicted) 470.5 ± 40.0 °C[1]
Density (Predicted) 1.181 ± 0.06 g/cm³[1]
Purity >95% (HPLC)[1][2]
Synonyms Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide[4][5]
InChI Key WZBLJANCSMJDSS-UHFFFAOYSA-N[4]

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols are based on established chemical principles for quinoline chemistry and amide bond formation.

Synthesis of 2-chloro-4-quinolinecarboxylic acid (Intermediate)

This protocol describes the conversion of 2-hydroxy-4-quinolinecarboxylic acid to the chlorinated intermediate.

Materials:

  • 2-hydroxy-4-quinolinecarboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-quinolinecarboxylic acid in phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 1 hour.

  • After reflux, carefully remove the excess phosphorus oxychloride by rotary evaporation.

  • Pour the residue into ice water.

  • Adjust the pH of the aqueous solution to 4-5 using a saturated aqueous solution of sodium bicarbonate to precipitate the product.

  • Collect the solid product by suction filtration.

  • Wash the solid with water and dry to obtain 2-chloroquinoline-4-carboxylic acid.

Amide Coupling to form this compound (Final Product)

This protocol outlines the amide bond formation between 2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine.

Materials:

  • 2-chloro-4-quinolinecarboxylic acid

  • N,N-diethylethylenediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-4-quinolinecarboxylic acid in anhydrous DMF.

  • Add EDC (1.2 equivalents), HOBt (1.1 equivalents), and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add N,N-diethylethylenediamine (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield pure this compound.

synthesis_workflow start Start: 2-hydroxy-4-quinolinecarboxylic acid chlorination Chlorination with POCl3 start->chlorination intermediate Intermediate: 2-chloro-4-quinolinecarboxylic acid chlorination->intermediate coupling Amide Coupling with N,N-diethylethylenediamine intermediate->coupling crude_product Crude Product coupling->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Final Product: this compound purification->final_product

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic methods.

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the quinoline ring protons. Signals for the ethyl groups of the diethylamino moiety (triplet and quartet). Signals for the methylene protons of the ethylenediamine bridge.
¹³C NMR Resonances for the carbon atoms of the quinoline ring, the carboxamide carbonyl carbon, and the aliphatic carbons of the diethylaminoethyl side chain.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the amide, N-H stretching and bending, C-Cl stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (305.13 for C₁₆H₂₀³⁵ClN₃O). The isotopic pattern for the chlorine atom should be observable.
HPLC A single major peak indicating the purity of the compound, typically greater than 95%.

Biological Context and Signaling Pathways

While this compound is primarily an intermediate, its biological relevance is understood through the action of its derivative, Dibucaine.

Mechanism of Action of Dibucaine

Dibucaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[2] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the transmission of nerve impulses, Dibucaine produces a reversible loss of sensation in the localized area of application.

dibucaine_moa cluster_membrane Neuronal Membrane Na_channel Voltage-gated Sodium Channel Na_in Na+ (intracellular) Na_channel->Na_in Block Blocks No_impulse No Nerve Impulse (Anesthesia) Na_channel->No_impulse Na_out Na+ (extracellular) Na_out->Na_channel influx Nerve_impulse Nerve Impulse Nerve_impulse->Na_channel activates Dibucaine Dibucaine Dibucaine->Na_channel

Caption: Simplified signaling pathway of Dibucaine's mechanism of action.

Potential Biological Activities

Some literature suggests that the quinoline ring structure, present in this molecule, has the potential to intercalate with DNA, which could affect replication and transcription processes.[1][2] However, specific studies on the biological activity of this compound itself are limited, with its primary role remaining that of a synthetic precursor.

Conclusion

This compound is a well-defined chemical entity with a critical role in the synthesis of the local anesthetic Dibucaine. This guide has provided a detailed overview of its molecular structure, properties, and a comprehensive, synthesized protocol for its preparation. The analytical methods for its characterization and the biological context provided by its end-product have also been discussed. The information and visualizations presented herein are intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, facilitating a deeper understanding and application of this important chemical intermediate.

References

An In-depth Technical Guide on the Physical Properties of Desbutoxy 2-Chloro Dibucaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physical properties of Desbutoxy 2-Chloro Dibucaine is limited. This guide provides known information and outlines standard experimental protocols for its characterization. For comparative purposes, data for the related compound, Dibucaine, is included.

Introduction

Desbutoxy 2-Chloro Dibucaine, systematically named 2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide, is a chemical intermediate in the synthesis of Dibucaine (Cinchocaine), a potent, long-acting local anesthetic.[1] Understanding the physical properties of this intermediate is crucial for process optimization, quality control, and the development of new synthetic routes. This document summarizes the known properties of Desbutoxy 2-Chloro Dibucaine and provides a framework for its full physicochemical characterization.

Chemical Identity

PropertyValueSource
Systematic Name 2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamideLGC Standards
Common Name Desbutoxy 2-Chloro DibucaineChemrio
CAS Number 87864-14-0LookChem
Molecular Formula C₁₆H₂₀ClN₃OLookChem
Molecular Weight 305.81 g/mol LookChem
Chemical Structure CCN(CC)CCNC(=O)c1cc(Cl)nc2ccccc12LGC Standards

Comparative Physical Properties

Due to the scarcity of experimental data for Desbutoxy 2-Chloro Dibucaine, the following table presents its known computational data alongside the well-documented properties of the parent compound, Dibucaine. This comparison can offer insights into the expected properties of the intermediate.

Physical PropertyDesbutoxy 2-Chloro DibucaineDibucaine
Molecular Formula C₁₆H₂₀ClN₃OC₂₀H₂₉N₃O₂[2][3]
Molecular Weight 305.81 g/mol 343.46 g/mol [2][3]
Melting Point Data not available62.5-65 °C
Boiling Point Data not availableData not available
Solubility Data not availableSoluble in alcohol and acetone; slightly soluble in water.[4][5]
pKa Data not available8.8 (predicted)
LogP Data not available4.4[4][5]

Proposed Experimental Protocols for Characterization

To fully characterize the physical properties of Desbutoxy 2-Chloro Dibucaine, the following standard experimental protocols are recommended.

4.1. Melting Point Determination

  • Methodology:

    • A small, dry sample of the crystalline compound is loaded into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

4.2. Solubility Assessment

  • Methodology (Equilibrium Shake-Flask Method):

    • An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

4.3. pKa Determination

  • Methodology (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

4.4. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of hydrogen atoms, providing information about the molecular structure.

    • ¹³C NMR: To determine the number and types of carbon atoms, complementing the ¹H NMR data.

  • Infrared (IR) Spectroscopy:

    • To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS):

    • To determine the precise molecular weight and fragmentation pattern, confirming the elemental composition and structural features.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel or under-characterized compound like Desbutoxy 2-Chloro Dibucaine.

G cluster_0 Phase 1: Purity and Identity Confirmation cluster_1 Phase 2: Fundamental Physical Properties cluster_2 Phase 3: Advanced Properties and Stability Purity Purity Assessment (HPLC, LC-MS) Identity Structural Confirmation (NMR, MS, IR) Purity->Identity MeltingPoint Melting Point Identity->MeltingPoint Solubility Solubility Profiling MeltingPoint->Solubility pKa pKa Determination Solubility->pKa LogP Lipophilicity (LogP/LogD) pKa->LogP Stability Chemical Stability (pH, Temp, Light) LogP->Stability Report Comprehensive Physicochemical Profile Stability->Report Start Compound Synthesis and Isolation Start->Purity

Caption: Logical workflow for physicochemical characterization.

This structured approach ensures that foundational properties are established before proceeding to more complex and resource-intensive analyses, leading to a complete and reliable physicochemical profile of the compound.

References

Technical Guide: Comprehensive Chemical Characterization of 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by a Senior Application Scientist.

Abstract: This document provides a comprehensive technical guide for the chemical characterization of the novel cinchonine derivative, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide. As direct experimental data for this specific molecule is not widely published, this guide is structured as a predictive workflow based on established principles of organic chemistry and analytical techniques applied to analogous structures, such as 2-chloroquinolines and other cinchonine amides. We will delve into the probable synthetic route and outline a rigorous, multi-technique approach for structural confirmation and physicochemical analysis. This guide is intended for researchers in medicinal chemistry, drug development, and analytical sciences, offering a robust framework for the validation of this and similar novel chemical entities.

Part 1: Introduction and Strategic Overview

Cinchona alkaloids, including cinchonine, have long been a cornerstone of medicinal chemistry, providing a rich scaffold for derivatization. The introduction of a chlorine atom at the 2-position of the quinoline ring and the addition of a diethylaminoethyl amide side chain are strategic modifications aimed at modulating the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

The target molecule, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide, combines three key structural features:

  • The rigid quinuclidine core of the cinchonine scaffold.

  • A 2-chloroquinoline moiety, which can alter electronic properties and provide a handle for further functionalization.

  • A flexible, basic side chain containing an amide and a tertiary amine, likely to impact solubility and receptor interactions.

Given the novelty of this compound, a first-principles approach to its characterization is mandatory. Our strategy is built on a foundation of logical progression: first, confirming the successful synthesis and purification, followed by unambiguous structural elucidation, and finally, a quantitative assessment of its key physicochemical properties.

Logical Workflow for Characterization

The following diagram outlines the integrated workflow for the comprehensive characterization of the target compound. This workflow ensures that each step provides validated data that informs the subsequent analysis, creating a self-validating system from synthesis to final property determination.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Profiling cluster_3 Final Assessment S Step 1: Synthesis P Step 2: Purification (Chromatography) S->P Crude Product MS Mass Spectrometry (HRMS) P->MS Purified Sample NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR Confirm Mass IR FTIR Spectroscopy NMR->IR Confirm Structure UV UV-Vis Spectroscopy IR->UV Confirm Bonds MP Melting Point UV->MP Confirmed Purity SOL Solubility MP->SOL PKA pKa Determination SOL->PKA LOGP LogP/LogD PKA->LOGP FA Comprehensive Data Package: Structure, Purity, & Properties Confirmed LOGP->FA

Caption: A logical workflow for the synthesis, purification, and characterization of a novel chemical entity.

Part 2: Synthesis and Purification

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from cinchonine.

  • Oxidation and Chlorination: Cinchonine is first oxidized to cinchoninic acid, which can then be converted to the 2-hydroxy (carbostyril) intermediate. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride would yield the 2-chloro-cinchoninic acid derivative. This is a standard and well-documented transformation for quinoline systems.

  • Amide Coupling: The resulting activated acid (or its corresponding acid chloride) is then coupled with N,N-diethylethylenediamine. A coupling agent such as HATU or EDC/HOBt in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., DMF or DCM) would facilitate this reaction.

G A Cinchonine B 2-Hydroxy-cinchoninic acid (Carbostyril intermediate) A->B Oxidation C 2-Chloro-cinchoninic acid B->C POCl3 or (COCl)2 E 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide (Target Molecule) C->E HATU, DIPEA D N,N-Diethylethylenediamine D->E Amide Coupling

Caption: Proposed two-step synthetic pathway to the target molecule from cinchonine.

Purification Protocol: Flash Column Chromatography

Rationale: The final product contains a basic tertiary amine, making it amenable to purification via normal-phase silica gel chromatography. The polarity difference between the starting materials, intermediates, and the final product should allow for effective separation.

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of methanol and then evaporating to dryness.

  • Column Packing: Prepare a silica gel column using a mobile phase of low polarity, for example, 98:2 Dichloromethane (DCM) / Methanol (MeOH).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by creating a gradient with methanol. A typical gradient might be from 2% to 10% MeOH over 20-30 column volumes. A small amount of triethylamine (~0.1-0.5%) can be added to the mobile phase to prevent peak tailing of the basic amine.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Part 3: Structural Elucidation

Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition.

Expected Results:

  • Technique: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms which are easily protonated.

  • Expected Ion [M+H]⁺: The exact mass of the protonated molecule (C₂₄H₃₀ClN₄O)⁺ should be observed. The presence of the chlorine atom will result in a characteristic isotopic pattern, with the (M+2) peak being approximately one-third the intensity of the M peak.

ParameterPredicted Value
Formula C₂₄H₂₉ClN₄O
Monoisotopic Mass 440.2057 u
[M+H]⁺ (Exact Mass) 441.2130 u
[M+2+H]⁺ (Isotope) 443.2100 u
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide an unambiguous confirmation of the molecular structure by mapping the ¹H and ¹³C environments and their connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR

    • ¹³C NMR

    • 2D Correlation Spectroscopy (COSY) to establish ¹H-¹H couplings.

    • 2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

    • 2D Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is key for connecting the different fragments of the molecule.

Predicted Spectral Features:

  • ¹H NMR:

    • Aromatic Region (7.5-8.5 ppm): Signals corresponding to the protons on the 2-chloroquinoline ring.

    • Vinyl Proton (~5.0-6.0 ppm): A characteristic multiplet for the vinyl proton of the quinuclidine core.

    • Aliphatic Region (1.0-4.0 ppm): A complex region containing signals for:

      • The quinuclidine scaffold protons.

      • The methylene protons of the diethylaminoethyl chain (N-CH₂-CH₂-N).

      • The ethyl group protons (-CH₂-CH₃) of the diethylamino moiety, showing a characteristic quartet and triplet.

    • Amide Proton (NH): A broad signal, potentially around 8.0-9.0 ppm, which may exchange with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the range of 165-175 ppm for the amide carbonyl.

    • Aromatic/Quinoline Carbons: Multiple signals between 120-150 ppm. The carbon bearing the chlorine (C-2) would be expected in this region.

    • Aliphatic Carbons: Signals below 80 ppm corresponding to the quinuclidine and the diethylaminoethyl side chain carbons.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups present in the molecule.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a simple and effective method requiring minimal sample preparation.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

Predicted Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300N-H (Amide)Stretching
3000-2850C-H (Aliphatic)Stretching
~1650C=O (Amide I)Stretching
~1600, ~1470C=C, C=N (Aromatic)Ring Stretching
~1550N-H (Amide II)Bending
~1100C-NStretching
~750C-ClStretching

Part 4: Physicochemical Characterization

Melting Point

Objective: To determine the melting point range as an indicator of purity. A sharp melting point range (e.g., < 2 °C) is indicative of a highly pure compound.

Solubility

Objective: To determine the aqueous solubility, a critical parameter for drug development.

Protocol (Kinetic Solubility Assay):

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Add a small aliquot of the stock solution to a series of aqueous buffers at different pH values (e.g., pH 2.0, 6.5, 7.4).

  • Shake the samples for a defined period (e.g., 2 hours) at room temperature.

  • Filter the samples to remove any precipitated compound.

  • Analyze the concentration of the compound in the filtrate using HPLC-UV or LC-MS.

pKa Determination

Objective: To determine the acid dissociation constants (pKa) of the ionizable centers. The molecule has at least two basic centers: the quinuclidine nitrogen and the tertiary amine on the side chain.

Rationale: The pKa values govern the ionization state of the molecule at different pH values, which profoundly impacts its solubility, permeability, and target binding. A potentiometric titration or a UV-pH titration method would be suitable.

Lipophilicity (LogP/LogD)

Objective: To measure the compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • LogP: The partition coefficient between octanol and water for the neutral species.

  • LogD: The distribution coefficient at a specific pH (e.g., 7.4), which accounts for all ionic species.

Protocol (Shake-Flask Method):

  • Prepare a solution of the compound in a biphasic system of n-octanol and a phosphate buffer (pH 7.4).

  • Shake vigorously to allow for partitioning between the two phases.

  • Centrifuge to separate the layers.

  • Measure the concentration of the compound in both the aqueous and octanol layers using HPLC-UV.

  • Calculate LogD₇.₄ as log₁₀([Compound]octanol / [Compound]aqueous).

Part 5: Conclusion and Data Consolidation

The successful execution of the workflows described in this guide will yield a comprehensive data package for 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide. This package, including HRMS, 1D/2D NMR, IR, melting point, and key physicochemical properties, will provide an unambiguous confirmation of its identity, purity, and fundamental characteristics. This validated data is the essential foundation for any further investigation into its biological activity and potential as a therapeutic agent.

Biological Activity of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. Primarily recognized as a key intermediate in the synthesis of the local anesthetic Dibucaine (Cinchocaine)[1], this quinolinecarboxamide derivative has also been noted for its potential in antimicrobial and anticancer research[1]. This document synthesizes the available information on its chemical properties, potential mechanisms of action, and relevant experimental methodologies for its biological evaluation. Due to a lack of specific published quantitative data for this exact compound, illustrative data from closely related quinoline-4-carboxamide analogs are presented to provide context for its potential bioactivity.

Chemical Properties

This compound is a quinoline-based carboxamide derivative with the following chemical properties:

PropertyValue
CAS Number 87864-14-0
Molecular Formula C₁₆H₂₀ClN₃O
Molecular Weight 305.80 g/mol
Appearance Off-White Solid
Purity Typically >95% (HPLC)
Synonyms Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide

Synthesis

The synthesis of this compound is a critical step in the production of Dibucaine. A common synthetic route involves the reaction of 2-chloro-4-quinolinecarbonyl chloride with N,N-diethylethylenediamine. The starting material, 2-chloro-4-quinolinecarboxylic acid, can be prepared from isatin.

A generalized workflow for its synthesis is depicted below:

Synthesis Workflow Isatin Isatin Two_Hydroxy 2-Hydroxy-4-quinoline- carboxylic acid Isatin->Two_Hydroxy Pfitzinger Reaction Two_Chloro_Acid 2-Chloro-4-quinoline- carboxylic acid Two_Hydroxy->Two_Chloro_Acid Chlorination (e.g., POCl₃) Acid_Chloride 2-Chloro-4-quinoline- carbonyl chloride Two_Chloro_Acid->Acid_Chloride Activation (e.g., SOCl₂) Target_Compound 2-chloro-N-[2-(diethylamino)ethyl] -4-quinolinecarboxamide Acid_Chloride->Target_Compound Amine N,N-Diethylethylenediamine Amine->Target_Compound Amidation

Synthesis of this compound.

Potential Biological Activities and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of quinoline-4-carboxamides has been extensively investigated for various therapeutic applications.

Antimicrobial Activity

Quinoline derivatives are known to possess a wide range of antimicrobial activities. The proposed mechanism for some quinoline compounds involves the intercalation of the planar quinoline ring into bacterial DNA, which can inhibit DNA replication and transcription[1]. The basic side chain, in this case, the diethylaminoethyl group, is thought to enhance the interaction with the negatively charged phosphate backbone of DNA.

Anticancer Activity

Several quinoline-4-carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The potential anticancer mechanism is also attributed to DNA intercalation, leading to cell cycle arrest and apoptosis[1]. Additionally, some quinoline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a DNA-intercalating quinoline derivative.

Hypothetical Apoptosis Induction Pathway Compound Quinoline-4-carboxamide Derivative DNA Nuclear DNA Compound->DNA Intercalation DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Sensing p53 p53 Activation ATM_ATR->p53 Phosphorylation Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical signaling pathway for apoptosis induction.

Quantitative Data (Illustrative Examples from Analogs)

Table 1: Illustrative Anticancer Activity of Quinoline-4-carboxamide Analogs

Compound IDModificationCell LineIC₅₀ (µM)Reference
Analog A 2-oxo-1,2-dihydroESCC~10[2]
Analog B 7-chloro-4-(thioalkyl)HCT1161.99 - 4.9[3]
Analog C 4-oxo, N-substitutedGastric Cancer1.92[4]

Table 2: Illustrative Antimicrobial Activity of Quinoline Analogs

Compound IDModificationBacterial StrainMIC (µg/mL)Reference
Analog D Quinolone-3-carboxamideS. aureus≤ 3.12[5]
Analog E Quinoline-thiazoleS. aureus (MRSA)3.91[6]
Analog F 2-phenyl-quinoline-4-carboxylic acid deriv.S. aureus-[7]

Disclaimer: The data presented in Tables 1 and 2 are for analogous compounds and are intended for illustrative purposes only. The biological activity of this compound may differ significantly.

Experimental Protocols

The following are generalized protocols for assessing the potential antimicrobial and anticancer activities of quinolinecarboxamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Workflow:

MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of the compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ value Absorbance_Reading->IC50_Calculation

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

This compound is a well-established synthetic intermediate with potential for further investigation as a bioactive agent. Based on the activities of related quinoline-4-carboxamides, it is plausible that this compound may exhibit antimicrobial and anticancer properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential biological activities. Further research is warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is a synthetic quinoline-based carboxamide derivative primarily recognized as a crucial intermediate in the synthesis of the potent local anesthetic, Dibucaine (Cinchocaine).[1] While its biological activity is not extensively characterized independently, its structural relationship to other bioactive quinolinecarboxamides suggests several potential mechanisms of action. This guide synthesizes the available information on its primary synthetic role, the established mechanism of its end-product Dibucaine, and explores potential molecular interactions and signaling pathways based on structurally analogous compounds. This document provides a comprehensive overview for researchers investigating this chemical scaffold.

Introduction

This compound, with the molecular formula C₁₆H₂₀ClN₃O, is a key synthetic precursor to Dibucaine.[1] Its structure features a quinoline ring, a carboxamide linker, and a diethylaminoethyl side chain. While its primary utility lies in pharmaceutical synthesis, the quinoline carboxamide scaffold is present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide will delve into the known and potential mechanisms of action, drawing from direct information and data from closely related molecules.

Primary Role and Synthesis

The principal application of this compound is as a penultimate intermediate in the manufacturing of Dibucaine.[1][3][4][5] The synthesis generally involves the reaction of 2-chloro-4-quinolinecarboxylic acid with N,N-diethylethylenediamine.

A 2-chloro-4-quinolinecarboxylic acid C This compound A->C Amide coupling B N,N-diethylethylenediamine B->C E Dibucaine C->E Nucleophilic substitution D Sodium butoxide D->E

Figure 1: Simplified synthetic pathway from the precursor to Dibucaine.

Established Mechanism of Action of the End-Product, Dibucaine

The primary mechanism of action of Dibucaine, and by extension the therapeutic relevance of its precursor, is the blockade of voltage-gated sodium channels in neuronal membranes.[6][7] This action inhibits the initiation and conduction of nerve impulses, leading to local anesthesia.[7][8]

Voltage-Gated Sodium Channel Blockade

Dibucaine exists in equilibrium between a charged (protonated) and uncharged form. The uncharged base is lipid-soluble and can cross the neuronal membrane. Once inside the axoplasm, it becomes protonated and binds to the inner pore of the voltage-gated sodium channel.[6] This binding stabilizes the channel in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.

cluster_membrane Neuronal Membrane cluster_outside Extracellular cluster_inside Intracellular (Axoplasm) NaChannel_closed Sodium Channel (Resting State) NaChannel_open Sodium Channel (Open State) NaChannel_closed->NaChannel_open Depolarization NaChannel_inactive Sodium Channel (Inactive State) NaChannel_open->NaChannel_inactive NaChannel_inactive->NaChannel_closed Repolarization No_Impulse Conduction Blockade NaChannel_inactive->No_Impulse Dibucaine_base_out Dibucaine (Base) Dibucaine_charged_out Dibucaine (Charged) Dibucaine_base_out->Dibucaine_charged_out Dibucaine_base_in Dibucaine (Base) Dibucaine_base_out->Dibucaine_base_in Diffusion Dibucaine_charged_in Dibucaine (Charged) Dibucaine_base_in->Dibucaine_charged_in Dibucaine_charged_in->NaChannel_inactive Binds to inner pore Nerve_Impulse Nerve Impulse Nerve_Impulse->NaChannel_closed Depolarization Depolarization

References

The Pharmacological Potential of Quinolinecarboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The incorporation of a carboxamide functional group has given rise to a versatile class of compounds known as quinolinecarboxamide derivatives, which have demonstrated a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current research, detailing the synthesis, mechanisms of action, and potential therapeutic applications of these promising molecules.

Anticancer Activity

Quinolinecarboxamide derivatives have emerged as a significant area of interest in oncology research, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

VEGFR-2 Inhibition: Several quinoline-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis. A series of novel quinoline derivatives have shown significant VEGFR-2 inhibitory activity, with IC50 values ranging from 36 nM to 2.23 μM, comparable to the established drug sorafenib (IC50 = 45 nM)[1].

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain quinolinecarboxamide derivatives have been shown to modulate this pathway, leading to the induction of apoptosis in cancer cells.

Topoisomerase and Protein Kinase Inhibition: The anticancer activity of some quinoline and quinolone carboxamides has been attributed to their ability to inhibit topoisomerase and various protein kinases, crucial enzymes for DNA replication and cell signaling in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinolinecarboxamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
10i HepG21.60[1]
10o HepG22.76[1]
10d HepG21.07[1]
10e HepG20.88[1]
12e MGC-8031.38
12e HCT-1165.34
12e MCF-75.21
Compound 1 MCF-76[2]
Compound 1 HepG211[2]
Compound 14 MCF-73.03[2]
Compound 14 MDA-MB-23111.9[2]
Compound 14 T47D2.2[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Quinolinecarboxamide test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinecarboxamide derivatives in complete growth medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G cluster_workflow In Vitro Anticancer Drug Screening Workflow plate_cells Plate Cancer Cells in 96-well plates incubate1 Incubate 24h plate_cells->incubate1 treat_cells Treat Cells with Compound Dilutions incubate1->treat_cells prepare_dilutions Prepare Serial Dilutions of Quinolinecarboxamides prepare_dilutions->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data

Workflow for in vitro anticancer drug screening.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Quinolinecarboxamide derivatives have demonstrated significant anti-inflammatory potential in both in vitro and in vivo models.

Mechanisms of Anti-inflammatory Action

P2X7 Receptor Antagonism: The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation. Overactivation of this receptor is associated with the release of pro-inflammatory cytokines. Certain quinolinecarboxamide derivatives act as potent antagonists of the P2X7 receptor, thereby blocking downstream inflammatory signaling.

Modulation of Inflammatory Mediators: Studies have shown that some quinoline derivatives can reduce the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages[3][4].

Quantitative Anti-inflammatory Activity Data

The following table presents in vivo anti-inflammatory data for a representative quinoline derivative.

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Animal ModelReference
NIQBD-loaded StNPs 200Significant reductionMTX-induced inflammation in rats[5]
Compound 3l -IC50 NO: 2.61 µMLPS-induced RAW264.7 cells[4]
Compound 3l -IC50 TNF-α: 9.74 µMLPS-induced RAW264.7 cells[4]
Compound 3l -IC50 IL-1β: 12.71 µMLPS-induced RAW264.7 cells[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for screening acute anti-inflammatory activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Quinolinecarboxamide test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into control (vehicle), standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow acclimatize Acclimatize Rats grouping Group Animals acclimatize->grouping administer_compound Administer Test Compound/ Vehicle grouping->administer_compound induce_edema Inject Carrageenan into Paw administer_compound->induce_edema measure_volume Measure Paw Volume at Time Intervals induce_edema->measure_volume analyze_data Calculate % Inhibition of Edema measure_volume->analyze_data

Workflow for carrageenan-induced paw edema model.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinolinecarboxamide derivatives have shown promise as a novel class of compounds with activity against a range of bacterial and fungal pathogens.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many quinolinecarboxamide derivatives are still under investigation. However, it is believed that they may interfere with essential bacterial processes such as DNA replication, cell wall synthesis, or protein synthesis.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected quinolinecarboxamide and related derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
QQ2 S. aureus1.22[6]
QQ6 S. aureus1.22[6]
QQ2 S. epidermidis1.22[6]
QQ6 S. epidermidis1.22[6]
QQ6 E. faecalis4.88[6]
QQ7 C. albicans4.88[6]
QQ8 C. albicans4.88[6]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) S. aureus ATCC259230.1904[7]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) E. coli ATCC259226.09[7]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) C. albicans ATCC102310.1904[7]
Experimental Protocol: Broth Microdilution MIC Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Quinolinecarboxamide test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_workflow Broth Microdilution MIC Assay Workflow prepare_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate prepare_dilutions Prepare Serial Dilutions of Test Compound prepare_dilutions->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate_plate->determine_mic

Workflow for determining MIC by broth microdilution.

Antimalarial Activity

Malaria remains a significant global health challenge, and the emergence of drug-resistant parasites necessitates the development of new antimalarial agents. Quinoline-based compounds have a long history in malaria treatment, and novel quinolinecarboxamide derivatives are being explored as next-generation therapies.

Mechanisms of Antimalarial Action

Inhibition of PfEF2: A notable mechanism of action for some quinoline-4-carboxamide derivatives is the inhibition of Plasmodium falciparum elongation factor 2 (PfEF2), a crucial protein involved in parasite protein synthesis.

Disruption of Heme Detoxification: Similar to other quinoline antimalarials, some carboxamide derivatives are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to parasite death.

Quantitative Antimalarial Activity Data

The following table provides in vitro activity data for selected quinolinecarboxamide derivatives against Plasmodium falciparum.

Compound IDP. falciparum StrainEC50 (nM)Selectivity Index (SI)Reference
29 Dd2 (CQ-resistant)4.8>200[8]
24 Dd2 (CQ-resistant)10.9>200[8]
31 Dd2 (CQ-resistant)5.9>200[8]
40a Pf3D7 (CQ-sensitive)250172.84[9]
40c 3D71990-[9]
40c RKL-9 (CQ-resistant)5690-[9]
ELQ-300 W21.8≥20,000[10]
ELQ-300 TM90-C2B1.7≥20,000[10]
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I)

This fluorescence-based assay is a common method for assessing the in vitro activity of antimalarial compounds.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • Quinolinecarboxamide test compounds

  • SYBR Green I lysis buffer

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Addition: Add a suspension of P. falciparum-infected erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark to stain the parasite DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to untreated controls and determine the EC50 value.

G cluster_workflow In Vitro Antiplasmodial Assay Workflow (SYBR Green I) sync_parasites Synchronize P. falciparum Culture to Ring Stage add_parasites Add Parasite Suspension to 96-well Plate sync_parasites->add_parasites prepare_dilutions Prepare Serial Dilutions of Test Compound prepare_dilutions->add_parasites incubate_plate Incubate for 72h add_parasites->incubate_plate lyse_stain Lyse Cells and Stain with SYBR Green I incubate_plate->lyse_stain read_fluorescence Measure Fluorescence lyse_stain->read_fluorescence analyze_data Calculate EC50 Values read_fluorescence->analyze_data

Workflow for in vitro antiplasmodial assay.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways targeted by quinolinecarboxamide derivatives.

G cluster_p2x7r P2X7R Signaling Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) NLRP3->Cytokines Quinolinecarboxamide Quinolinecarboxamide Derivative Quinolinecarboxamide->P2X7R Inhibits

P2X7R signaling pathway and its inhibition.

G cluster_vegfr2 VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation Quinolinecarboxamide Quinolinecarboxamide Derivative Quinolinecarboxamide->VEGFR2 Inhibits

VEGFR-2 signaling and its inhibition.

Conclusion

Quinolinecarboxamide derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse mechanisms of action, coupled with potent activity against a range of diseases, underscore their importance in modern drug discovery. Further research, including detailed structure-activity relationship studies, optimization of pharmacokinetic properties, and in vivo efficacy and safety evaluations, will be crucial in translating the potential of these compounds into clinically effective treatments. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

An In-Depth Technical Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is a synthetic organic compound of significant interest within the fields of medicinal chemistry and drug development. Characterized by a quinoline core structure, a carboxamide functional group at the 4-position, and a 2-chloro substituent, this molecule, with the CAS Number 87864-14-0, is primarily recognized as a crucial intermediate in the synthesis of the potent local anesthetic, Dibucaine (also known as Cinchocaine).[1][2] Its unique chemical architecture also suggests potential for broader biological activities, making it a subject of ongoing interest for researchers. This technical guide provides a comprehensive overview of the history, synthesis, and known and potential applications of this important chemical entity, designed for professionals in pharmaceutical research and development.

PropertyValueSource(s)
CAS Number 87864-14-0[1]
Molecular Formula C₁₆H₂₀ClN₃O[1]
Molecular Weight 305.8 g/mol [1]
Synonyms Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide[1]

Part 1: Historical Context and Discovery

The history of this compound is intrinsically linked to the development of modern local anesthetics. The quest for safer and more effective pain management agents in the late 19th and early 20th centuries was driven by the need for alternatives to cocaine, which, despite its efficacy, was highly toxic and addictive.[3] This period saw the synthesis of numerous amino amide local anesthetics between 1898 and 1972, one of the most notable being Cinchocaine (Dibucaine).[3]

Part 2: Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that begins with 2-hydroxy-4-quinolinecarboxylic acid. The overall pathway involves the chlorination of the hydroxyl group at the 2-position and the subsequent amidation of the carboxylic acid at the 4-position.

Synthetic Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Amidation start 2-Hydroxy-4-quinolinecarboxylic Acid reagent1 Thionyl Chloride (SOCl₂) start->reagent1 intermediate1 2-Chloro-4-quinolinecarbonyl Chloride reagent1->intermediate1 reagent2 N,N-Diethylethane-1,2-diamine intermediate1->reagent2 product 2-chloro-N-[2-(diethylamino)ethyl]- 4-quinolinecarboxamide reagent2->product Dibucaine Synthesis intermediate 2-chloro-N-[2-(diethylamino)ethyl]- 4-quinolinecarboxamide reagents Sodium Butoxide n-Butanol intermediate->reagents dibucaine Dibucaine (Cinchocaine) reagents->dibucaine

References

An In-depth Technical Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. The primary focus of this document is to detail its synthesis, potential, yet largely uncharacterized, biological activities, and proposed mechanisms of action. This compound, also known as Desbutoxy 2-Chloro Dibucaine, is principally recognized as a key intermediate in the synthesis of the potent local anesthetic, Dibucaine (Cinchocaine)[1]. While its own pharmacological profile is not extensively studied, its structural similarity to other biologically active quinoline derivatives suggests potential for antimicrobial and anticancer activities. This guide aims to consolidate the existing knowledge, highlight research gaps, and provide a foundation for future investigation into this molecule.

Chemical Properties and Synthesis

This compound is a quinoline-based carboxamide derivative with the chemical formula C₁₆H₂₀ClN₃O and a molecular weight of 305.80 g/mol [1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 87864-14-0[1]
Molecular Formula C₁₆H₂₀ClN₃O[1]
Molecular Weight 305.80 g/mol [1]
Appearance White or nearly white crystalline powder
Purity >95% (HPLC)[1]
Storage +4°C[1]
Synthetic Routes

The synthesis of this compound is well-documented, primarily as a step in the production of Dibucaine. The most common method is a two-step process starting from 2-hydroxyquinoline-4-carboxylic acid.

Step 1: Synthesis of 2-chloro-4-quinolinecarbonyl chloride

The initial step involves the chlorination of 2-hydroxyquinoline-4-carboxylic acid. This is typically achieved by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like toluene. The reaction mixture is heated to facilitate the conversion of the carboxylic acid to the more reactive acid chloride.

Step 2: Amidation to form this compound

The resulting 2-chloro-4-quinolinecarbonyl chloride is then reacted with N,N-diethylethylenediamine. This amidation reaction forms the final product. The reaction is typically carried out in a suitable solvent, and the product can be purified by crystallization.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on common laboratory practices described in the literature.

Materials:

  • 2-hydroxyquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-diethylethylenediamine

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • Chlorination: In a round-bottom flask, suspend 2-hydroxyquinoline-4-carboxylic acid in toluene. With stirring, add thionyl chloride dropwise. Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC). After cooling, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloro-4-quinolinecarbonyl chloride.

  • Amidation: Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in fresh toluene. To this solution, add N,N-diethylethylenediamine dropwise while maintaining the temperature. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Wash the reaction mixture with water and then with a saturated brine solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amidation A 2-hydroxyquinoline-4-carboxylic acid C 2-chloro-4-quinolinecarbonyl chloride A->C Toluene, Heat B Thionyl chloride (SOCl₂) B->C E This compound C->E Toluene D N,N-diethylethylenediamine D->E

Synthesis workflow for this compound.

Biological Activity and Potential Applications

While this compound is primarily known as a synthetic intermediate, its quinoline scaffold is a common feature in many biologically active compounds. The literature suggests potential for antimicrobial and anticancer activities, though specific studies on this particular molecule are lacking.

Table 2: Summary of Potential Biological Activities (Based on Structurally Related Compounds)

ActivityDescriptionKey Structural FeaturesReference Compounds
Antimicrobial Inhibition of bacterial and fungal growth.Quinoline ring, carboxamide side chain.Other quinoline-carboxamide derivatives.
Anticancer Cytotoxicity against various cancer cell lines.Planar quinoline ring for DNA intercalation.Acridine-4-carboxamides.
Local Anesthetic Blockade of nerve impulses (as a precursor to Dibucaine).Lipophilic quinoline ring and hydrophilic amino group.Dibucaine.
Antimicrobial Activity

No specific minimum inhibitory concentration (MIC) values for this compound have been reported in the reviewed literature. However, the quinoline ring is a well-known pharmacophore in a variety of antimicrobial agents. It is hypothesized that the planar quinoline ring can intercalate into bacterial DNA, thereby inhibiting replication and transcription. Further research is needed to quantify the antimicrobial spectrum and potency of this specific compound.

Anticancer Activity

Similarly, there is no published data detailing the cytotoxic effects (e.g., IC50 values) of this compound against specific cancer cell lines. The proposed mechanism for the anticancer activity of related quinoline derivatives involves the intercalation of the planar aromatic ring system between the base pairs of DNA, leading to cell cycle arrest and apoptosis.

Mechanism of Action

The precise mechanism of action for this compound has not been experimentally elucidated. However, based on the known activities of structurally similar quinoline and acridine derivatives, a plausible mechanism involves the disruption of DNA-related processes.

The planar quinoline ring is capable of intercalating into the DNA double helix. This insertion can interfere with the functions of enzymes such as DNA and RNA polymerases, as well as topoisomerases, which are crucial for DNA replication, transcription, and repair. The diethylaminoethyl side chain can further stabilize this interaction through electrostatic interactions with the phosphate backbone of DNA.

Mechanism_of_Action cluster_compound This compound cluster_cellular_processes Cellular Processes Compound Quinolinecarboxamide Derivative DNA DNA Double Helix Compound->DNA Intercalation Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription CellCycle Cell Cycle Arrest Replication->CellCycle Inhibition Transcription->CellCycle Inhibition Apoptosis Apoptosis CellCycle->Apoptosis

Proposed mechanism of action via DNA intercalation.

Experimental Protocols for Biological Evaluation

While no specific data is available for the title compound, the following are standard protocols that would be appropriate for its biological evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial/Fungal Culture: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a well-characterized synthetic intermediate in the production of the local anesthetic Dibucaine. Its synthesis is straightforward and scalable. Despite its structural similarity to known antimicrobial and anticancer agents, its own biological activity remains largely unexplored. The information presented in this guide highlights a significant research gap. Future studies should focus on the systematic evaluation of this compound's in vitro and in vivo efficacy against a panel of microbial strains and cancer cell lines. Elucidating its precise mechanism of action and pharmacokinetic profile will be crucial in determining its potential as a therapeutic agent.

References

An In-depth Technical Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: Safety, Handling, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. It is intended for use by qualified professionals in research and development. A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, the safety and handling guidelines presented herein are extrapolated from data on structurally related compounds and should be applied with caution. All laboratory work should be conducted in accordance with institutional safety protocols and under the supervision of trained personnel.

Chemical and Physical Properties

This compound is a quinoline-based carboxamide derivative. It is primarily known as a key intermediate in the synthesis of the local anesthetic Dibucaine (Cinchocaine). The presence of a chlorine atom at the 2-position of the quinoline ring and a diethylaminoethyl side chain at the 4-position via an amide linkage are its defining structural features.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 87864-14-0
Molecular Formula C₁₆H₂₀ClN₃O
Molecular Weight 305.80 g/mol
Appearance Solid
Melting Point 65-67°C
Boiling Point (Predicted) 470.5 ± 40.0 °C
Density (Predicted) 1.181 ± 0.06 g/cm³
Purity (Typical) >95% (HPLC)

Safety and Handling

As a specific MSDS for this compound is not available, the following safety and handling precautions are based on data for structurally similar compounds, such as 2-(diethylamino)ethyl chloride hydrochloride.

Hazard Identification and Precautionary Measures

Based on related compounds, this compound should be treated as a hazardous substance.

Table 2: Hazard and Precautionary Statements (Extrapolated)

Hazard ClassPrecautionary Statements
Acute Toxicity Avoid ingestion, inhalation, and skin contact.
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves and clothing.
Eye Damage/Irritation Causes serious eye irritation. Wear eye and face protection.
Respiratory Irritation May cause respiratory irritation. Use in a well-ventilated area or with respiratory protection.
First Aid Measures (Extrapolated)
  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After skin contact: Immediately wash with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After swallowing: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)
  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield may be appropriate for larger quantities.

  • Skin and Body Protection: Laboratory coat, long-sleeved shirt, and trousers.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Synthesis of this compound

A general synthetic route involves the amidation of 2-chloro-4-quinolinecarboxylic acid with 2-(diethylamino)ethylamine. The carboxylic acid can be activated, for example, as an acid chloride, to facilitate the reaction.

General Experimental Workflow for Synthesis

G General Synthesis Workflow start Start with 2-chloro-4-quinolinecarboxylic acid activation Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) start->activation amidation Amidation with N,N-diethylethylenediamine in an appropriate solvent activation->amidation workup Aqueous workup to remove impurities amidation->workup purification Purification of the crude product (e.g., by column chromatography or recrystallization) workup->purification characterization Characterization of the final product (e.g., by NMR, MS, HPLC) purification->characterization

Caption: A generalized workflow for the synthesis of the title compound.

Detailed Method (Hypothetical, based on similar reactions):

  • Activation: To a solution of 2-chloro-4-quinolinecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C. The reaction mixture is then typically stirred at room temperature or gently heated to drive the formation of the acid chloride.

  • Amidation: The reaction mixture containing the acid chloride is cooled, and a solution of N,N-diethylethylenediamine in the same solvent is added dropwise. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be added to scavenge the HCl generated during the reaction. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is washed sequentially with a dilute aqueous acid (e.g., HCl), a dilute aqueous base (e.g., NaHCO₃), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

DNA Intercalation Assay (General Protocol for Quinoline Derivatives)

The potential for quinoline derivatives to act as DNA intercalating agents can be assessed using spectroscopic methods.

Experimental Workflow for DNA Intercalation Assay

G Workflow for DNA Intercalation Assay prep_dna Prepare a solution of calf thymus DNA (ctDNA) in buffer titration Titrate the ctDNA solution with increasing concentrations of the quinoline derivative prep_dna->titration prep_compound Prepare a stock solution of the quinoline derivative prep_compound->titration uv_vis Record UV-Vis absorption spectra after each addition titration->uv_vis fluorescence Perform fluorescence quenching experiments titration->fluorescence analysis Analyze spectral data for evidence of intercalation (e.g., hypochromism, red shift, fluorescence quenching) uv_vis->analysis fluorescence->analysis

Caption: A general experimental workflow for assessing DNA intercalation.

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is limited, the quinoline scaffold is present in many biologically active molecules. Some quinoline derivatives have been investigated for their potential as anticancer and antimicrobial agents.

Potential as a DNA Intercalating Agent

The planar quinoline ring system suggests that this compound could potentially act as a DNA intercalating agent, thereby interfering with DNA replication and transcription. This is a known mechanism of action for some quinoline-based anticancer drugs.

Potential Effects on Cell Signaling Pathways

Quinoline derivatives have been shown to modulate various cell signaling pathways, including those involved in cell proliferation, survival, and apoptosis. For instance, some quinoline-based compounds are known to inhibit protein kinases within pathways such as the PI3K/Akt/mTOR pathway.

Hypothesized Signaling Pathway Inhibition

G Hypothesized Inhibition of a Pro-Survival Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound Quinoline Derivative (Hypothetical Target) compound->pi3k Inhibition

Caption: A simplified diagram illustrating a potential mechanism of action.

Quantitative Data

There is a lack of publicly available quantitative toxicity and biological activity data for this compound. The LD50 values mentioned in one source (i.v. LD50 = 52 mg/kg in rats vs. 24.5 mg/kg i.p. in mice) are for a related but different compound and should not be directly attributed to the title compound.

Table 3: Summary of Available Quantitative Data (Limited)

Data TypeValueSpecies/SystemRoute of AdministrationNoteSource
LD50 Not Available----
IC50 Not Available----

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis. Due to the limited availability of specific safety and biological data, it should be handled with care by trained professionals, following the precautionary measures outlined in this guide. Further research is warranted to fully characterize its toxicological and pharmacological properties. The information provided on its potential as a DNA intercalating agent and its possible effects on cell signaling pathways is based on the broader class of quinoline derivatives and should be experimentally verified for this specific compound.

Spectroscopic and Synthetic Profile of 2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the local anesthetic Dibucaine.[1] This document presents a detailed, albeit predictive, analysis of its spectroscopic data (NMR, IR, MS), outlines the experimental protocols for these characterization techniques, and illustrates the synthetic and analytical workflows.

Spectroscopic Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.20d1HH5
8.05s1HH3
7.85d1HH8
7.70t1HH7
7.55t1HH6
3.65q2H-NH-CH ₂-
2.80t2H-CH ₂-N(CH₂CH₃)₂
2.60q4H-N(C H₂CH₃)₂
1.10t6H-N(CH₂C H₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
168.5C=O
150.0C2
148.5C8a
145.0C4
130.5C7
129.0C5
127.5C4a
125.0C6
122.0C8
118.0C3
52.0-NH-C H₂-
47.5-C H₂-N(CH₂CH₃)₂
47.0-N(C H₂CH₃)₂
12.0-N(CH₂C H₃)₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3350Medium, SharpN-H Stretch (Amide)
3050MediumC-H Stretch (Aromatic)
2970, 2880StrongC-H Stretch (Aliphatic)
1660StrongC=O Stretch (Amide I)
1590, 1550MediumC=C Stretch (Quinoline)
1520MediumN-H Bend (Amide II)
1280MediumC-N Stretch
760StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Abundance (%)Assignment
305/307100/33[M]⁺ / [M+2]⁺ (isotopic pattern for Cl)
205/20740/13[M - C₆H₁₄N]⁺
177/17925/8[M - C₆H₁₄N - CO]⁺
10080[C₆H₁₄N]⁺
8695[C₅H₁₂N]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter if any particulate matter is visible.

  • Instrumentation:

    • A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Source and Desolvation Temperatures: Optimized for the specific instrument and solvent system.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ for ESI).

    • Examine the isotopic pattern, particularly for the presence of chlorine.

    • Propose fragmentation pathways for any observed fragment ions.

Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical characterization workflow for this compound.

Synthesis_Workflow 2-Chloro-4-quinolinecarboxylic_acid 2-Chloro-4-quinolinecarboxylic acid Acid_chloride_intermediate Acid Chloride Intermediate 2-Chloro-4-quinolinecarboxylic_acid->Acid_chloride_intermediate Activation Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acid_chloride_intermediate Target_compound 2-Chloro-N-[2-(diethylamino)ethyl]- 4-quinolinecarboxamide Acid_chloride_intermediate->Target_compound Amidation 2-(Diethylamino)ethylamine 2-(Diethylamino)ethylamine 2-(Diethylamino)ethylamine->Target_compound

Caption: Synthesis of the target compound.

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment Purity Assessment Structural_Confirmation->Purity_Assessment Final_Product Characterized Intermediate Purity_Assessment->Final_Product

Caption: Spectroscopic characterization workflow.

References

In-Depth Technical Guide: Solubility Profile of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is a synthetic, quinoline-based carboxamide derivative. It is recognized as a key intermediate in the synthesis of Dibucaine (Cinchocaine), a potent local anesthetic.[1] Its chemical structure, featuring a 2-chloro substituted quinoline ring and a diethylaminoethyl side chain linked via a carboxamide group at the 4-position, contributes to its potential biological activities, which are areas of ongoing research in antimicrobial and anticancer fields.[1] Understanding the solubility profile of this intermediate is critical for its synthesis, purification, formulation, and further development into active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and an inferred signaling pathway based on its relationship with Dibucaine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name This compound
Synonyms Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide[1]
CAS Number 18691-97-9
Molecular Formula C₁₆H₂₀ClN₃O[1]
Molecular Weight 305.80 g/mol [1]
Appearance Off-White to Pale Yellow Solid
Melting Point 65-67 °C
Purity >95% (by HPLC)[1]

Solubility Profile

The solubility of a compound is a critical determinant of its behavior in various chemical and biological systems. Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, qualitative solubility information is available.

Table 2: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble

The quinoline core of the molecule is inherently hydrophobic, which can contribute to low aqueous solubility.[1] However, the presence of the basic diethylaminoethyl side chain suggests that the solubility of this compound is likely pH-dependent. In acidic conditions, the tertiary amine can be protonated, forming a more soluble salt. This characteristic is a common strategy for enhancing the aqueous solubility of quinoline derivatives.

Experimental Protocol: Determination of Thermodynamic Solubility via Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.

4.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The concentration of the dissolved solid should not change over the final time points.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To completely separate the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent by multiplying the concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Below is a diagram illustrating the workflow for this experimental protocol.

G cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sample Collection & Preparation cluster_quant 5. Quantification cluster_calc 6. Calculation prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate on orbital shaker (24-72h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge to pellet excess solid sep1->sep2 sample1 Withdraw supernatant sep2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 sample3 Dilute filtered solution sample2->sample3 quant2 Analyze standards and samples by HPLC sample3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Construct calibration curve quant2->quant3 calc1 Determine sample concentration quant3->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Shake-Flask Solubility Determination Workflow

Inferred Biological Activity and Signaling Pathway

Dibucaine functions by blocking voltage-gated sodium channels in the neuronal cell membrane. This blockade inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing nerve impulse transmission, Dibucaine produces a local anesthetic effect. It is plausible that this compound, while not possessing the same potency, may exhibit some level of interaction with similar biological targets due to structural similarities.

Some reports also suggest that the quinoline ring structure, present in this compound, may have the ability to intercalate with DNA, potentially affecting replication and transcription processes.[1] This suggests a different potential mechanism of action that could be relevant to the observed antimicrobial and anticancer research interest.

The inferred signaling pathway, based on the action of its derivative Dibucaine, is depicted below.

G cluster_membrane Neuronal Cell Membrane cluster_process Cellular Processes Na_channel Voltage-gated Sodium Channel Na_ion_int Na+ (intracellular) Na_channel->Na_ion_int Depolarization Membrane Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Nerve_Impulse Nerve Impulse Transmission Action_Potential->Nerve_Impulse Anesthesia Local Anesthesia Nerve_Impulse->Anesthesia Inhibition leads to Dibucaine Dibucaine (derived from title compound) Dibucaine->Na_channel Blocks Na_ion_ext Na+ (extracellular) Na_ion_ext->Na_channel Influx Na_ion_int->Depolarization

Inferred Mechanism of Action via Dibucaine

Conclusion

This compound is a crucial chemical intermediate with a solubility profile that is important for its practical application in synthesis and drug development. While quantitative solubility data is sparse, its qualitative solubility in polar organic solvents and its likely pH-dependent aqueous solubility provide a foundation for its handling and further investigation. The provided experimental protocol for solubility determination offers a robust method for generating the much-needed quantitative data. The inferred biological activity, based on its conversion to Dibucaine, suggests that the quinoline carboxamide scaffold may interact with ion channels, warranting further investigation into its own potential pharmacological effects. This technical guide serves as a foundational resource for researchers and scientists working with this compound, highlighting the current state of knowledge and providing methodologies for future studies.

References

In-Depth Technical Guide: Antimicrobial Screening of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial screening of the synthetic compound 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. This document details its known antimicrobial properties, presents experimental protocols for its evaluation, and visualizes the screening workflows. While direct quantitative antimicrobial data for this specific compound is not extensively available in publicly accessible literature, this guide includes representative data from closely related quinoline carboxamide derivatives to provide a functional reference for researchers.

Introduction to this compound

This compound, also known by synonyms such as Desbutoxy 2-Chloro Dibucaine and 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide, is a quinoline-based carboxamide derivative.[1] Its chemical structure features a 2-chloro substituted quinoline ring linked at the 4-position to a carboxamide group with a diethylaminoethyl side chain. This compound is recognized as a key intermediate in the synthesis of the local anesthetic Dibucaine (Cinchocaine).[1] Beyond its role as a synthetic precursor, research indicates that this compound and its structural analogs exhibit promising antimicrobial activity against a variety of bacterial and fungal strains.[1]

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of a chlorine atom at the 2-position and the N-[2-(diethylamino)ethyl] side chain at the 4-carboxamide position are expected to modulate the compound's physicochemical properties and biological activity.

Antimicrobial Activity Profile

To provide a practical reference, the following tables summarize the antimicrobial activity of structurally related quinoline carboxamide derivatives against a panel of pathogenic bacteria and fungi. It is important to note that these are representative data from analogous compounds and the activity of this compound may vary.

Table 1: Representative Antibacterial Activity of Structurally Related Quinoline Carboxamide Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) ComplexStaphylococcus aureus ATCC 259230.1904[4]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) ComplexEscherichia coli ATCC 259226.09[4]
Quaternary Cinchonidine DerivativePseudomonas aeruginosa1.56[5]
Quaternary Cinchonidine DerivativeEscherichia coli6.25[5]
Quaternary Cinchonidine DerivativeKlebsiella pneumoniae6.25[5]

Table 2: Representative Antifungal Activity of Structurally Related Quinoline Carboxamide Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) ComplexCandida albicans ATCC 102310.1904[4]
Quinoline-based hydroxyimidazolium hybridCryptococcus neoformans15.6[6]
Quinoline-based hydroxyimidazolium hybridCandida spp.62.5[6]
Quinoline-based hydroxyimidazolium hybridAspergillus spp.62.5[6]

Experimental Protocols for Antimicrobial Screening

The following are detailed methodologies for two standard in vitro antimicrobial susceptibility tests: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism strains (bacterial and/or fungal)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Preparation of the Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.

    • Dilute the standardized inoculum to the final required concentration in the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared microbial suspension.

    • Include a positive control well (broth and inoculum without the test compound) and a negative control well (broth only).

    • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • This compound

  • Sterile paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Prepare a solution of this compound of a known concentration in a suitable volatile solvent.

    • Impregnate sterile paper disks with a specific volume of the compound solution and allow them to dry completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the prepared antimicrobial disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is indicative of the microorganism's susceptibility to the compound.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the antimicrobial screening processes.

Antimicrobial_Screening_Workflow cluster_preparation Preparation Phase cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Assay Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Disk_Prep Impregnate Sterile Disks with Compound Compound_Prep->Disk_Prep Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation_MIC Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation_MIC Lawn_Culture Create Bacterial Lawn on Agar Plate Inoculum_Prep->Lawn_Culture Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate Plate Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubation_MIC->Read_MIC Place_Disks Place Disks on Agar Disk_Prep->Place_Disks Lawn_Culture->Place_Disks Incubation_Disk Incubate Plate Place_Disks->Incubation_Disk Measure_Zone Measure Zone of Inhibition Incubation_Disk->Measure_Zone

Caption: Experimental workflow for antimicrobial screening.

MIC_Determination_Logic Start Start MIC Assay Well_Setup Prepare Serial Dilutions of Compound in Microplate Start->Well_Setup Inoculate Inoculate Wells with Standardized Microorganism Well_Setup->Inoculate Incubate Incubate at Optimal Temperature and Duration Inoculate->Incubate Observe Observe Wells for Turbidity Incubate->Observe Decision Is Growth Visible? Observe->Decision Decision->Observe Yes (Continue to next well) MIC_Value MIC is the Concentration of the First Clear Well Decision->MIC_Value No End End of Assay MIC_Value->End

References

Cytotoxic Effects of Quinoline-4-Carboxamide Derivatives on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide focuses on the cytotoxic effects of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, specific experimental data for this particular compound is limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview of the cytotoxic properties of the broader class of quinoline-4-carboxamide derivatives, drawing upon established research to infer the potential activities and mechanisms of the target compound.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The quinoline scaffold is a key component of several clinically used anticancer drugs.[1] The introduction of a carboxamide linkage at the 4-position of the quinoline ring has been identified as a promising strategy for enhancing the anticancer potency of these compounds.[3] This guide explores the cytotoxic effects of quinoline-4-carboxamide derivatives on various cancer cell lines, detailing their mechanisms of action, experimental evaluation, and potential therapeutic applications.

Quantitative Cytotoxicity Data

The cytotoxic activity of quinoline-4-carboxamide derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of representative quinoline-4-carboxamide derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound A 6-cinnamamido-quinoline-4-carboxamide derivativeVariousNot specified, but effective inhibition reported[1]
Compound B 6-fluoro-2-(4-(morpholinomethyl) phenyl)-N-(2-(pyrrolidin-1-yl))HT-29 (colorectal carcinoma)0.19[2]
Compound C 4-oxoquinoline-3-carboxamide derivative (16b)Gastric cancer cell lineSignificant cytotoxic activity reported[4]
Compound D 4-oxoquinoline-3-carboxamide derivative (17b)Gastric cancer cell lineSignificant cytotoxic activity reported[4]
Compound E 7-methyl-8-nitro-quinolinecarbaldehydeCaco-2 (colorectal carcinoma)0.53[5]

Experimental Protocols

The evaluation of the cytotoxic effects of quinoline-4-carboxamide derivatives involves a series of in vitro assays designed to assess cell viability, proliferation, and the underlying mechanisms of cell death.

Cell Culture and Maintenance

Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assessment

This dual staining method is used to visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Staining: A mixture of acridine orange and ethidium bromide is added to the cell suspension.

  • Visualization: Cells are observed under a fluorescence microscope. Viable cells appear green with intact nuclei, early apoptotic cells show bright green nuclei with chromatin condensation, late apoptotic cells have orange-red nuclei with fragmented chromatin, and necrotic cells exhibit uniformly orange-red nuclei.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Harvesting: Treated and untreated cells are harvested and washed.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on cell cycle progression.

  • Cell Fixation: Treated cells are harvested, washed, and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with propidium iodide.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Methodologies and Mechanisms

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a quinoline-4-carboxamide derivative.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion compound Quinoline-4-carboxamide Derivative cell_culture Cell Culture compound->cell_culture cell_lines Cancer Cell Lines cell_lines->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay apoptosis_assay Apoptosis Assays (AO/EB, Annexin V) cell_culture->apoptosis_assay cell_cycle Cell Cycle Analysis cell_culture->cell_cycle ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist mechanism Mechanism of Action ic50->mechanism apoptosis_quant->mechanism cell_cycle_dist->mechanism

Caption: Experimental workflow for cytotoxic evaluation.

Signaling Pathway of Apoptosis Induction

Quinoline derivatives can induce apoptosis through various signaling pathways. A plausible mechanism involves the induction of DNA damage, leading to the activation of the intrinsic apoptotic pathway.

apoptosis_pathway compound Quinoline-4-carboxamide Derivative dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax + bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 - mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Conclusion

Quinoline-4-carboxamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and impairment of lysosome function.[1][2] The structure-activity relationship studies within this class of compounds are crucial for optimizing their anticancer potency and selectivity.[3] While specific data for this compound remains to be fully elucidated in public research, the broader evidence for this class of molecules suggests it as a promising scaffold for the development of novel anticancer agents. Further investigation into its specific biological activities and mechanisms is warranted.

References

Methodological & Application

synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide from 2-chloro-4-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is a key chemical intermediate primarily utilized in the synthesis of Dibucaine (Cinchocaine), a potent and long-acting local anesthetic.[1] Dibucaine functions by blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of pain signals.[2][3][4] It is also known to inhibit cholinesterase.[5] The synthesis of this intermediate via the formation of an amide bond between 2-chloro-4-quinolinecarboxylic acid and N-[2-(diethylamino)ethyl]amine is a critical step in the production of this widely used pharmaceutical agent.

These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound, offering researchers a comprehensive guide for its preparation in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound. The reaction yields are representative of amide coupling reactions of this nature and may vary based on the specific conditions and scale of the synthesis.

ParameterValueMethod of AnalysisReference
Molecular Formula C₁₆H₂₀ClN₃O-[1]
Molecular Weight 305.80 g/mol -[1]
Typical Reaction Yield 80-95%Gravimetric analysis after purification[6]
Purity >95%High-Performance Liquid Chromatography (HPLC)[1]
Appearance Off-white to pale yellow solidVisual Inspection[7]
Storage Conditions +4°C, protected from light and moisture-[1]

Experimental Protocols

This section outlines a detailed protocol for the synthesis of this compound using HATU as a coupling reagent. An alternative protocol using the more economical EDC/HOBt coupling system is also provided.

Protocol 1: HATU-Mediated Amide Coupling (Primary Protocol)

This protocol is recommended for achieving high yields and purity due to the high efficiency of HATU in promoting amide bond formation and suppressing side reactions.[8]

Materials:

  • 2-chloro-4-quinolinecarboxylic acid (1.0 eq)

  • N,N-diethylethylenediamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add N,N-diethylethylenediamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as an off-white to pale yellow solid.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Alternative Protocol)

This protocol provides a cost-effective alternative to the HATU-mediated synthesis.

Materials:

  • 2-chloro-4-quinolinecarboxylic acid (1.0 eq)

  • N,N-diethylethylenediamine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-quinolinecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Reagent Addition: Add N,N-diethylethylenediamine (1.1 eq) and TEA or DIPEA (3.0 eq) to the solution.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.5 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 2-chloro-4-quinolinecarboxylic acid in anhydrous DMF activate Add HATU and DIPEA (Stir for 15-30 min) start->activate add_amine Add N,N-diethylethylenediamine activate->add_amine react Stir at Room Temperature (4-6 hours) add_amine->react workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) react->workup purify Column Chromatography workup->purify end Characterization of This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_neuron Neuron cluster_cholinergic Cholinergic Synapse Na_channel Voltage-gated Na+ Channel pain_signal Pain Signal Propagation (Action Potential) Na_channel->pain_signal Na+ influx no_pain_signal Inhibition of Pain Signal AChE Cholinesterase (AChE) hydrolysis ACh Hydrolysis AChE->hydrolysis ACh Acetylcholine (ACh) ACh->hydrolysis Dibucaine Dibucaine (from synthesized intermediate) Dibucaine->Na_channel Blocks channel Dibucaine->AChE Inhibits enzyme

Caption: Mechanism of action of Dibucaine, the final product derived from the synthesized intermediate.

References

detailed protocol for Dibucaine synthesis using 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Dibucaine (Cinchocaine) starting from 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. The protocol is based on established chemical literature and provides a comprehensive guide for laboratory-scale synthesis.

Introduction

Dibucaine, also known as Cinchocaine, is a potent, long-acting local anesthetic of the amide type.[1][2] It functions by blocking sodium channels, thereby inhibiting the propagation of nerve impulses.[2] The synthesis described herein involves the nucleophilic substitution of the chloro group on the quinoline ring with a butoxy group. This compound serves as a key intermediate in this process.[3][4]

Reaction Scheme

The overall reaction for the synthesis of Dibucaine from this compound is depicted below:

Dibucaine_Synthesis reactant1 This compound product Dibucaine reactant1->product Reflux reactant2 Sodium n-butoxide (in n-butanol) reactant2->product

Caption: Synthesis of Dibucaine from this compound.

Quantitative Data Summary

The following table summarizes the typical quantities and reaction parameters for the synthesis of Dibucaine. These values are compiled from various literature sources and can be scaled as needed.

ParameterValueReference
Reactants
This compound1.0 equivalent[5]
Metallic Sodium1.5 - 2.5 equivalents[5]
n-ButanolSufficient quantity as solvent[5][6]
Reaction Conditions
TemperatureReflux[5][6]
Reaction Time4 - 8 hours[5]
AtmosphereInert (e.g., Nitrogen)[5]
Work-up & Purification
Extraction SolventToluene[6]
Drying AgentAnhydrous Sodium Sulfate[5]
CrystallizationLow temperature[6]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of Dibucaine.

Materials and Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • This compound

  • Metallic sodium

  • n-Butanol (anhydrous)

  • Toluene

  • Purified water

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

Procedure:

  • Preparation of Sodium n-butoxide: In a dry, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 120-180 mL of n-butanol.[5] Carefully add 2.5-4 g of metallic sodium to the n-butanol under a nitrogen atmosphere while stirring.[5] The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Continue stirring until all the sodium has reacted to form sodium n-butoxide.

  • Reaction: To the freshly prepared sodium n-butoxide solution, add the this compound portionwise with continuous stirring.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.[5] Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[5] Add 50-150 mL of purified water and stir for 30 minutes.[5] Transfer the mixture to a separatory funnel and allow the layers to separate. Discard the aqueous layer.[5]

  • Extraction and Drying: The organic layer, containing the crude Dibucaine, can be further extracted with toluene.[6] Dry the combined organic layers over anhydrous sodium sulfate and filter.[5]

  • Concentration and Crystallization: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5] The crude Dibucaine can be purified by crystallization. Dissolve the crude product in a suitable solvent (e.g., toluene) at an elevated temperature, and then cool to a low temperature to induce crystallization.[6]

  • Isolation and Drying: Collect the purified Dibucaine crystals by filtration using a Buchner funnel and wash with a small amount of cold solvent. Dry the product under vacuum.

Optional: Conversion to Dibucaine Hydrochloride

For pharmaceutical applications, Dibucaine is often used as its hydrochloride salt.

  • Dissolution: Dissolve the purified Dibucaine base in a suitable solvent such as acetone.[5]

  • Acidification: Slowly add a solution of hydrochloric acid in acetone dropwise to the Dibucaine solution while stirring.[5]

  • Precipitation and Isolation: The Dibucaine hydrochloride will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.[6] Collect the solid by filtration, wash with a small amount of cold acetone, and dry to obtain Dibucaine hydrochloride.[5]

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Dibucaine.

Dibucaine_Workflow start Start prep_alkoxide Prepare Sodium n-butoxide in n-butanol start->prep_alkoxide add_reactant Add 2-chloro-N-[2-(diethylamino)ethyl] -4-quinolinecarboxamide prep_alkoxide->add_reactant reflux Reflux for 4-8 hours add_reactant->reflux workup Aqueous Work-up reflux->workup extraction Extract with Toluene workup->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate under reduced pressure drying->concentration crystallization Crystallize from solvent concentration->crystallization filtration Filter and Dry crystallization->filtration product Purified Dibucaine filtration->product hcl_conversion Optional: Convert to Dibucaine HCl product->hcl_conversion hcl_product Dibucaine Hydrochloride hcl_conversion->hcl_product Yes

References

Application Notes: Amidation of 2-Chloro-4-Quinolinecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory properties.[1][2][3] The synthesis of 2-chloro-4-quinolinecarboxamides is a key strategy for the development of novel therapeutic agents. These compounds are typically synthesized through the amidation of 2-chloro-4-quinolinecarbonyl chloride with various primary or secondary amines. This document provides detailed protocols and application notes for this important transformation, targeting researchers and professionals in drug discovery and development.

The amidation reaction of an acyl chloride with an amine is a robust and widely used method for forming amide bonds.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The high reactivity of the acyl chloride allows the reaction to proceed under mild conditions with high yields.

General Reaction Scheme

The general reaction for the amidation of 2-chloro-4-quinolinecarbonyl chloride is depicted below. The reaction involves the nucleophilic attack of an amine on the carbonyl group of the acid chloride, leading to the formation of the corresponding N-substituted 2-chloro-4-quinolinecarboxamide and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.

G start 2-Chloro-4-quinolinecarbonyl chloride + Amine (R-NH2) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack of amine on carbonyl carbon product N-Substituted 2-chloro-4-quinolinecarboxamide + HCl intermediate->product Elimination of chloride ion (Cl-) G reagent_prep Reagent Preparation: - Dissolve amine in DCM - Add base - Cool to 0°C reaction Amidation Reaction: - Add 2-chloro-4-quinolinecarbonyl chloride - Stir at room temperature reagent_prep->reaction Step 1 workup Aqueous Work-up: - Quench with water - Extract with DCM - Wash with NaHCO3 and brine reaction->workup Step 2 purification Purification: - Dry with MgSO4 - Concentrate in vacuo - Column chromatography workup->purification Step 3 characterization Product Characterization: - NMR - Mass Spectrometry - IR Spectroscopy purification->characterization Step 4

References

Application Notes and Protocols for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, also known as Desbutoxy 2-Chloro Dibucaine, is a synthetic quinoline-based carboxamide derivative.[1][2] Its primary and well-established application in medicinal chemistry is as a key intermediate in the synthesis of Dibucaine (Cinchocaine), a potent local anesthetic.[1][2][3][4][5] The unique structure, featuring a quinoline ring, a carboxamide linker, and a diethylaminoethyl side chain, also suggests potential for broader biological activities, including antimicrobial and anticancer effects, drawing from the known properties of the quinoline scaffold.[1][6][7][8]

These application notes provide an overview of its established use and explore its potential applications based on the biological activities of structurally related compounds. Detailed protocols for its synthesis and relevant biological assays are also presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number87864-14-0[1][2]
Molecular FormulaC₁₆H₂₀ClN₃O[1]
Molecular Weight305.80 g/mol [1]
AppearanceOff-White Solid
Purity>95% (HPLC)[1]
Storage+4°C[1]

Applications in Medicinal Chemistry

Intermediate in the Synthesis of Local Anesthetics (Dibucaine)

The principal application of this compound is as a direct precursor to Dibucaine.[1][3][4][5] Dibucaine functions as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and conduction of nerve impulses.[9][10][11][12]

Experimental Protocol: Synthesis of Dibucaine

This protocol outlines the conversion of this compound to Dibucaine.

Materials:

  • This compound

  • n-Butanol

  • Sodium metal

  • Toluene

  • Anhydrous sodium sulfate

  • Purified water

Procedure: [3][4]

  • To a 500 mL reaction flask under a nitrogen atmosphere, add 120-180 mL of n-butanol.

  • Carefully add 2.5-4 g of metallic sodium to the n-butanol with stirring at room temperature to prepare sodium butoxide.

  • Once the sodium has completely reacted, add this compound portion-wise.

  • Gradually heat the reaction mixture to reflux and maintain for 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50-150 mL of purified water and stir for 30 minutes.

  • Allow the layers to settle for 30 minutes and then discard the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield Dibucaine.

Logical Workflow for Dibucaine Synthesis

A 2-Hydroxy-4-quinolinecarboxylic acid C 2-chloro-4-quinolinecarbonyl chloride A->C Chlorination B Thionyl chloride Toluene E This compound C->E Amidation D N,N-diethylethylenediamine D->E G Dibucaine E->G Alkoxylation F Sodium n-butoxide n-Butanol F->G

Caption: Synthetic pathway from 2-hydroxy-4-quinolinecarboxylic acid to Dibucaine.

Potential as an Anticancer Agent

The quinoline scaffold is present in numerous compounds with demonstrated anticancer activity.[6][8] The mechanism of action for many of these compounds involves the intercalation of the planar quinoline ring system into DNA, disrupting DNA replication and transcription in cancer cells.[1] Furthermore, the 2-chloroquinoline moiety is a feature in several classes of compounds investigated for their cytotoxic effects against various cancer cell lines.[13][14]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a common method to assess the potential anticancer activity of this compound.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure: [6]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Hypothesized Anticancer Mechanism

cluster_cell Cancer Cell cluster_compound This compound DNA DNA Replication Replication DNA->Replication Transcription Transcription DNA->Transcription Apoptosis Apoptosis Replication->Apoptosis Inhibition leads to Transcription->Apoptosis Inhibition leads to Quinoline Ring Quinoline Ring Quinoline Ring->DNA Intercalation

Caption: Postulated DNA intercalation mechanism leading to apoptosis.

Potential as an Antimicrobial Agent

Quinoline derivatives are a well-established class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[7][15][16][17] The proposed mechanisms of action are varied but often involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, prepare two-fold serial dilutions of the compound in the appropriate broth.

  • Prepare a standardized inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial suspension to each well containing the compound dilutions. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

While specific biological activity data for this compound is not extensively published, the following table presents representative data for structurally related quinoline derivatives to illustrate their potential efficacy.

Compound ClassAssayTarget Organism/Cell LineActivity (IC₅₀/MIC)Reference
2-chloro-3-hetarylquinolinesAnticancerVarious human tumor cell linesBroad-spectrum activity[14]
2-chloroquinoline-4-carboxamidesAntibacterialE. coli, S. aureusActive[18]
1,2-dihydroquinoline carboxamidesAntitubercularM. tuberculosis H37Rv0.39 - 0.78 µg/mL[7]
Chloroquinoline-benzenesulfonamide hybridsAnticancerHeLa, A549, Lovo30.92 - 44.34 µg/mL[13]

Signaling Pathway of the Final Product (Dibucaine)

As this compound is a precursor to Dibucaine, understanding the signaling pathway of Dibucaine is relevant. Dibucaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.

cluster_neuron Neuronal Membrane Na_channel Voltage-gated Sodium Channel Depolarization Depolarization Na_channel->Depolarization Na+ influx Action_Potential Action_Potential Depolarization->Action_Potential Triggers Nerve_Impulse Nerve_Impulse Action_Potential->Nerve_Impulse Propagation of Dibucaine Dibucaine Dibucaine->Na_channel Blocks

References

Application Notes and Protocols for the Synthesis of Quinoline-Based Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental procedures for synthesizing quinoline-based anesthetics, focusing on the widely recognized local anesthetic, Dibucaine, as a prime example. The protocols described herein are based on established chemical transformations and provide a framework for the synthesis and investigation of this important class of molecules.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that exhibit a broad range of biological activities. Among these, certain quinoline-based molecules have been developed as potent local anesthetics. Their mechanism of action primarily involves the blockade of voltage-gated sodium channels in nerve membranes, which inhibits the propagation of action potentials and results in a loss of sensation. Dibucaine (2-butoxy-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide) is a long-acting and highly potent amide-type local anesthetic that serves as an excellent model for the synthesis of this class of compounds. The following protocols detail a plausible synthetic route to Dibucaine, employing the Pfitzinger reaction as a key step for the construction of the core quinoline scaffold.

General Synthetic Strategy

The synthesis of Dibucaine can be conceptualized in a multi-step sequence, beginning with the formation of the quinoline ring system, followed by functional group manipulations to introduce the characteristic side chains.

Diagram: General Synthetic Workflow for Dibucaine

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation cluster_3 Step 4: Williamson Ether Synthesis Isatin Isatin QuinolineAcid 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid Isatin->QuinolineAcid MethylKetone Methyl Ketone (e.g., 1-(2-hydroxyphenyl)ethan-1-one) MethylKetone->QuinolineAcid Base Base (KOH) Base->QuinolineAcid AcylChloride 2-(2-hydroxyphenyl)quinoline-4-carbonyl chloride QuinolineAcid->AcylChloride SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride Amide N-(2-(diethylamino)ethyl)-2-(2-hydroxyphenyl)quinoline-4-carboxamide AcylChloride->Amide Amine N,N-Diethylethane-1,2-diamine Amine->Amide Dibucaine Dibucaine Amide->Dibucaine ButylBromide 1-Bromobutane ButylBromide->Dibucaine Base2 Base (e.g., NaH) Base2->Dibucaine

Caption: A multi-step synthetic workflow for Dibucaine.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3][4]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
IsatinC₈H₅NO₂147.1314.7 g0.1
1-(2-hydroxyphenyl)ethan-1-oneC₈H₈O₂136.1513.6 g0.1
Potassium Hydroxide (KOH)KOH56.1128.1 g0.5
Ethanol (95%)C₂H₅OH46.07200 mL-
WaterH₂O18.02As needed-
Hydrochloric Acid (conc.)HCl36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in 100 mL of ethanol.

  • To the stirred solution, add isatin and 1-(2-hydroxyphenyl)ethan-1-one.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The precipitate of 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is collected by vacuum filtration.

  • Wash the solid with cold water and dry in a vacuum oven.

  • The crude product can be purified by recrystallization from ethanol.

Expected Outcome:

  • Product: 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

  • Appearance: A pale yellow to off-white solid.

  • Yield: 60-75%

Protocol 2: Synthesis of Dibucaine

This protocol outlines the subsequent steps to convert the quinoline-4-carboxylic acid intermediate into Dibucaine.

Step 2a: Synthesis of 2-(2-hydroxyphenyl)quinoline-4-carbonyl chloride

  • Suspend 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (0.1 mol) in 100 mL of dry toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet.

  • Slowly add thionyl chloride (SOCl₂, 0.15 mol) to the suspension at room temperature.

  • Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.

Step 2b: Synthesis of N-(2-(diethylamino)ethyl)-2-(2-hydroxyphenyl)quinoline-4-carboxamide

  • Dissolve the crude 2-(2-hydroxyphenyl)quinoline-4-carbonyl chloride in 150 mL of dry dichloromethane (DCM) and cool the solution in an ice bath.

  • In a separate flask, dissolve N,N-diethylethane-1,2-diamine (0.12 mol) in 50 mL of dry DCM.

  • Slowly add the amine solution to the acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide.

Step 2c: Synthesis of Dibucaine (2-butoxy-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide)

  • Dissolve the crude N-(2-(diethylamino)ethyl)-2-(2-hydroxyphenyl)quinoline-4-carboxamide (0.08 mol) in 200 mL of dry dimethylformamide (DMF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.1 mol) portion-wise to the solution at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add 1-bromobutane (0.12 mol) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 8-12 hours.

  • Cool the reaction mixture and quench with water carefully.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Dibucaine can be purified by column chromatography on silica gel.

Quantitative Data Summary:

StepStarting MaterialKey ReagentsProductTypical Yield
1Isatin, 1-(2-hydroxyphenyl)ethan-1-oneKOH2-(2-hydroxyphenyl)quinoline-4-carboxylic acid60-75%
2a2-(2-hydroxyphenyl)quinoline-4-carboxylic acidSOCl₂2-(2-hydroxyphenyl)quinoline-4-carbonyl chloride~90% (crude)
2b2-(2-hydroxyphenyl)quinoline-4-carbonyl chlorideN,N-Diethylethane-1,2-diamineN-(2-(diethylamino)ethyl)-2-(2-hydroxyphenyl)quinoline-4-carboxamide70-85%
2cN-(2-(diethylamino)ethyl)-2-(2-hydroxyphenyl)quinoline-4-carboxamide1-Bromobutane, NaHDibucaine50-70%

Characterization Data for Dibucaine:

PropertyValue
Molecular FormulaC₂₀H₂₉N₃O₂
Molar Mass343.47 g/mol
AppearanceWhite to off-white powder
Melting Point62-65 °C

Mechanism of Anesthetic Action: Sodium Channel Blockade

Quinoline-based anesthetics, like Dibucaine, exert their effects by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.

Diagram: Signaling Pathway of Quinoline-Based Anesthetics

G cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel cluster_effect Physiological Effect Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (Closed) Open->Inactivated Inactivation Block Channel Block Open->Block Inactivated->Resting Repolarization Inactivated->Block Anesthetic_out Quinoline Anesthetic (Extracellular) Anesthetic_in Quinoline Anesthetic (Intracellular) Anesthetic_out->Anesthetic_in Diffusion Anesthetic_in->Block NoNaInflux No Na⁺ Influx Block->NoNaInflux NoAP No Action Potential NoNaInflux->NoAP Anesthesia Anesthesia (Loss of Sensation) NoAP->Anesthesia

Caption: Mechanism of action of quinoline-based anesthetics.

The anesthetic molecule, typically in its uncharged form, diffuses across the neuronal membrane into the cytoplasm. From the intracellular side, the protonated form of the anesthetic enters the open or inactivated voltage-gated sodium channel and binds to a specific receptor site within the pore. This binding physically obstructs the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. By stabilizing the inactivated state of the channel, the anesthetic further reduces the number of channels available to open in response to a nerve impulse. The overall effect is a dose-dependent decrease in the excitability of the nerve fiber, leading to a failure to transmit pain signals and resulting in local anesthesia.

References

Application Notes and Protocols for the Purification of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the purification of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide (CAS 87864-14-0), a key intermediate in the synthesis of the local anesthetic Dibucaine.[1][2] The protocols described herein cover common laboratory techniques including recrystallization, silica gel column chromatography, and acid-base extraction. This document offers step-by-step methodologies, quantitative data for expected outcomes, and troubleshooting guidance to enable researchers to obtain this intermediate with high purity, typically exceeding 95%.[1]

Introduction

This compound is a quinoline-based carboxamide derivative with the molecular formula C₁₆H₂₀ClN₃O.[1] Its purity is critical for the successful synthesis of the final active pharmaceutical ingredient, Dibucaine. Common impurities may arise from the synthesis, including unreacted starting materials like 2-(diethylamino)ethylamine or by-products from side reactions involving the chloro-substituent on the quinoline ring.[1] The selection of an appropriate purification technique is therefore essential. This guide details three effective methods for purifying the crude product.

Compound Properties:

PropertyValue
CAS Number 87864-14-0
Molecular Formula C₁₆H₂₀ClN₃O
Molecular Weight 305.80 g/mol
Appearance Off-White to Pale Yellow Solid[3]
Melting Point 65-67°C[4]

Purification Techniques Overview

The choice of purification method depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification. Below is a summary of the recommended techniques and their expected outcomes.

Purification TechniqueKey ParametersExpected PurityTypical Use Case
Recrystallization Solvent System: Ethanol/Water (3:1, v/v)> 95%[1]Removal of minor impurities from a solid crude product. Good for moderate to large scale.
Column Chromatography Stationary Phase: Silica GelEluent: Ethyl Acetate/Hexane (1:2, v/v) with 1% Triethylamine> 98%Removal of closely related impurities and residual starting materials.
Acid-Base Extraction Utilizes the basicity of the two nitrogen atoms.> 95%Removal of non-basic or acidic impurities. Effective for initial cleanup.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for purifying solid crude material where impurities have different solubility profiles from the desired product. The use of an ethanol/water mixture has been shown to be effective.[1]

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the hot solvent mixture (3:1 Ethanol/Water) to just dissolve the solid. For every 1 gram of crude product, start with 5-10 mL of the solvent mixture.

  • Heat the mixture on a hot plate with gentle stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold ethanol/water solvent mixture.

  • Dry the purified crystals under vacuum to a constant weight.

G cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation A Place Crude Solid in Flask B Add 3:1 EtOH/Water Solvent A->B C Heat and Stir to Dissolve B->C D Slowly Cool to Room Temp. C->D E Cool in Ice Bath (30 min) D->E F Vacuum Filter Crystals E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I I H->I Pure Product (>95%) G cluster_prep Step 1: Preparation cluster_separation Step 2: Separation & Collection cluster_isolation Step 3: Isolation A Prepare Eluent (1:2 EtOAc/Hex + 1% NEt3) B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute Column C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I I H->I Pure Product (>98%) G cluster_extract Step 1: Acidic Extraction cluster_neutralize Step 2: Basification cluster_back_extract Step 3: Back-Extraction & Isolation A Dissolve Crude in EtOAc B Extract with 1M HCl A->B C Separate Aqueous Layer (contains protonated product) B->C D Basify Aqueous Layer with 1M NaOH C->D E Extract Product into Fresh EtOAc D->E F Dry Organic Layer E->F G Evaporate Solvent F->G H H G->H Pure Product (>95%)

References

Application Notes and Protocols for the Quantification of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is a key intermediate in the synthesis of Dibucaine, a potent local anesthetic. Accurate quantification of this compound is crucial for monitoring reaction progress, assessing purity of the final active pharmaceutical ingredient (API), and for pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound in both pharmaceutical preparations and biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

PropertyValue
Chemical Formula C₁₆H₂₀ClN₃O
Molecular Weight 305.80 g/mol
CAS Number 87864-14-0
Appearance Solid
Alternate Names Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide

Recommended Analytical Methods

Two primary analytical methods are recommended for the quantification of this compound, each offering distinct advantages in terms of sensitivity and selectivity.

  • HPLC-UV Method: A robust and widely accessible method suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.

  • LC-MS/MS Method: A highly sensitive and selective method ideal for the quantification of the analyte in complex biological matrices such as plasma, where concentrations are expected to be low.

Data Presentation: Quantitative Method Performance

The following tables summarize the typical performance characteristics for the proposed analytical methods. These values are based on established methods for structurally similar compounds and should be validated for specific applications.

Table 1: HPLC-UV Method Performance Characteristics

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.998Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery) 98.0 - 102.0%The closeness of the measured value to the true value.
Precision (RSD%) < 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Table 2: LC-MS/MS Method Performance Characteristics

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery) 95.0 - 105.0%The closeness of the measured value to the true value.
Precision (RSD%) < 15.0%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) 0.01 - 0.1 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol is designed for the quantification of this compound in a pharmaceutical formulation (e.g., a powder blend for tablet manufacturing).

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Vortex mixer

1.3. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

1.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from powder blend):

    • Accurately weigh a portion of the powder blend equivalent to approximately 10 mg of the analyte.

    • Transfer to a 50 mL volumetric flask and add approximately 30 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

1.5. Analysis

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample dissolve Dissolve in Methanol start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (275 nm) separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV analysis workflow for quantification.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for the quantification of this compound in human plasma.

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound like Dibucaine.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Centrifuge

  • Vortex mixer

2.3. LC Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.4. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (example):

    • Analyte: Q1: 306.1 m/z -> Q3: 114.1 m/z (quantifier), 86.1 m/z (qualifier)

    • Internal Standard (Dibucaine): Q1: 344.2 m/z -> Q3: 114.1 m/z

  • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

2.5. Sample Preparation (Protein Precipitation)

  • Standard Stock Solution (1 mg/mL): Prepare as in Protocol 1.

  • Working Standard Solutions: Prepare serial dilutions in methanol to create calibration standards and quality control (QC) samples.

  • Sample Preparation:

    • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

    • Add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

2.6. Analysis

  • Inject the prepared samples into the LC-MS/MS system.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (50 µL) ppt Add Acetonitrile with IS (Protein Precipitation) start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate UPLC Separation (C18 Column) inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify

Caption: LC-MS/MS analysis workflow for plasma samples.

Disclaimer

The analytical methods described in these application notes are provided as a guideline. It is essential for researchers to perform method validation according to the relevant regulatory guidelines (e.g., ICH) to ensure the accuracy, precision, and reliability of the results for their specific application and matrix. The performance characteristics presented are typical and may vary depending on the instrumentation, reagents, and specific experimental conditions.

Application Notes and Protocols for the Derivatization of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide and the subsequent biological evaluation of its derivatives. The protocols focus on nucleophilic aromatic substitution at the C2 position of the quinoline ring to generate a library of analogues with diverse functionalities. Methodologies for key biological assays, including cytotoxicity, antimicrobial, and acetylcholinesterase inhibition assays, are described in detail to facilitate the screening and characterization of the synthesized compounds.

Introduction

This compound is a synthetic compound and a key intermediate in the synthesis of the local anesthetic Dibucaine.[1] The quinoline scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The presence of a chlorine atom at the 2-position of the quinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for chemical modification.[1]

The derivatization of this core scaffold allows for the exploration of structure-activity relationships (SAR) and the potential discovery of novel therapeutic agents. By introducing various functional groups, it is possible to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to enhance its biological activity or target specificity. The quinoline ring can intercalate with DNA, while the carboxamide group can form hydrogen bonds with biological macromolecules, contributing to its mechanism of action.[1]

This guide outlines protocols for the synthesis of a diverse library of 2-substituted-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide derivatives and their subsequent evaluation in common biological assays.

Derivatization Strategies

The primary strategy for derivatizing this compound involves the nucleophilic aromatic substitution of the C2-chloro group. This can be achieved by reacting the parent compound with a variety of nucleophiles, such as amines, alcohols, and thiols.

Workflow for Derivatization

G start Start: this compound nucleophiles Select Nucleophiles (Amines, Alcohols, Thiols) start->nucleophiles reaction Nucleophilic Aromatic Substitution (SNAr) nucleophiles->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization end End: Library of Derivatives characterization->end

Caption: General workflow for the derivatization of this compound.

Experimental Protocols: Derivatization

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 3.1: Synthesis of 2-Amino-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Derivatives

This protocol describes the reaction with primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 3.2: Synthesis of 2-Alkoxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Derivatives

This protocol details the reaction with alcohols.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, phenol)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous Tetrahydrofuran (THF) or other suitable solvent

  • Flame-dried flask under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the alcohol (1.5 eq) to a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Heating may be necessary.[4]

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3.3: Synthesis of 2-Thio-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Derivatives

This protocol describes the reaction with thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and the thiol (1.2 eq) in DMF, add the base (1.5 eq).

  • Stir the reaction mixture at room temperature or heat as necessary.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography.[2]

Biological Assays: Application Notes and Protocols

The synthesized derivatives can be screened for a variety of biological activities. Below are detailed protocols for common in vitro assays.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Assay

G cell_seeding Seed cells in a 96-well plate compound_treatment Treat cells with derivatives at various concentrations cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Data Presentation:

DerivativeR-Group at C2Cancer Cell LineIC₅₀ (µM)
5a -NH-phenylA5491.5 ± 0.2
5b -NH-(4-chlorophenyl)A5490.8 ± 0.1
5c -O-phenylA5493.2 ± 0.5
5d -S-phenylA5492.1 ± 0.3
Doxorubicin -A5490.1 ± 0.02
Note: The data presented here are hypothetical and for illustrative purposes only.[5][6]
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine MIC values.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

Data Presentation:

DerivativeR-Group at C2Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
6a -NH-morpholine832
6b -NH-piperidine416
6c -O-ethyl>64>64
Ciprofloxacin -0.50.25
Note: The data presented here are hypothetical and for illustrative purposes only.[7][8]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Protocol:

  • Prepare solutions of AChE, ATCI, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE solution to initiate the pre-incubation (typically 15 minutes at 25 °C).

  • Start the reaction by adding the ATCI solution.

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC₅₀ value.

Data Presentation:

DerivativeR-Group at C2AChE IC₅₀ (µM)
7a -NH-(3-methoxyphenyl)1.94 ± 0.13
7b -NH-(4-hydroxyphenyl)5.62 ± 0.45
7c -NH-benzyl12.8 ± 1.1
Galantamine -0.5 ± 0.05
Note: The data presented here are based on published findings for similar quinoline derivatives and are for illustrative purposes.[1]

Conclusion

The derivatization of this compound via nucleophilic aromatic substitution is a robust strategy for generating a diverse library of compounds for biological screening. The protocols provided herein offer a foundation for the synthesis and evaluation of these derivatives. The systematic application of these methods will enable researchers to explore the structure-activity relationships of this promising scaffold and potentially identify novel lead compounds for drug discovery.

References

Application Notes and Protocols for the In Vitro Testing of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide derivatives as potential therapeutic agents. The protocols and data presented are based on established methodologies for analogous quinoline-based compounds and serve as a framework for assessing the cytotoxic effects and potential mechanisms of action of this chemical series.

Overview of Biological Activity

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties. The 4-quinolinecarboxamide scaffold, in particular, has been explored for its potential to yield potent therapeutic agents. The mechanism of action for many quinoline-based anticancer compounds involves the inhibition of key cellular processes such as DNA replication and repair, and the modulation of signaling pathways critical for cancer cell proliferation and survival. Potential mechanisms for quinoline carboxamides include the inhibition of topoisomerase enzymes and protein kinases.

Quantitative Data Summary

While specific data for a series of this compound derivatives is not extensively available in the public domain, the following table provides a representative structure for presenting cytotoxicity data (IC50 values) for a hypothetical series of analogs. This format allows for a clear comparison of the potency of different derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (Hypothetical Data)

Compound IDR1-SubstitutionR2-SubstitutionMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent HH15.221.518.9
Derivative 1 6-FluoroH8.712.39.5
Derivative 2 7-MethoxyH12.115.814.2
Derivative 3 H2'-methyl18.525.122.4
Derivative 4 6-Fluoro2'-methyl5.27.96.1
Doxorubicin --0.81.20.9

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol describes a common method for determining the cytotoxic effects of the test compounds on various cancer cell lines using a colorimetric assay based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Further prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Topoisomerase I Inhibition Assay (Hypothetical Protocol)

This protocol outlines a general procedure for assessing the inhibitory effect of the derivatives on human topoisomerase I, a key enzyme in DNA replication and a common target for anticancer drugs.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds

  • Camptothecin (positive control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the human Topoisomerase I enzyme to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.

Visualizations

The following diagrams illustrate the general experimental workflow for in vitro screening of anticancer compounds and a potential signaling pathway impacted by quinoline-4-carboxamide derivatives.

G cluster_workflow Experimental Workflow start Start: Synthesized Quinoline Derivatives cell_culture Prepare Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_culture cytotoxicity_assay Primary Screening: Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay data_analysis Determine IC50 Values cytotoxicity_assay->data_analysis select_compounds Select Lead Compounds (Potent & Selective) data_analysis->select_compounds mechanism_studies Mechanism of Action Studies select_compounds->mechanism_studies topoisomerase_assay Topoisomerase Inhibition Assay mechanism_studies->topoisomerase_assay kinase_assay Protein Kinase Inhibition Assay mechanism_studies->kinase_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis_assay end End: Identify Preclinical Candidates topoisomerase_assay->end kinase_assay->end apoptosis_assay->end

Caption: General workflow for in vitro anticancer drug screening.

G cluster_pathway Potential Mechanism of Action compound Quinoline-4-carboxamide Derivative topo Topoisomerase I compound->topo Inhibition dna DNA Supercoiling topo->dna Relaxation replication DNA Replication & Transcription topo->replication Blocks dna->replication apoptosis Apoptosis replication->apoptosis cell_cycle_arrest Cell Cycle Arrest replication->cell_cycle_arrest

Caption: Inhibition of Topoisomerase I by quinoline derivatives.

Scale-Up Synthesis of 2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the preparation of the local anesthetic Dibucaine.[1][2] The synthetic strategy involves a two-step process commencing with the chlorination of 2-hydroxy-4-quinolinecarboxylic acid to yield 2-chloro-4-quinolinecarboxylic acid, followed by an amidation reaction with N,N-diethylethylenediamine. This guide is intended to furnish researchers and drug development professionals with a comprehensive and reproducible methodology for the scale-up synthesis, including reaction conditions, purification techniques, and analytical characterization.

Introduction

This compound is a crucial synthetic intermediate, primarily recognized for its role in the manufacturing of Dibucaine, a potent long-acting local anesthetic.[1][2] The molecular structure consists of a 2-chloroquinoline core linked to a diethylaminoethyl side-chain via a carboxamide bridge.[1] The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. The protocols outlined herein are designed to be robust and adaptable for larger-scale production.

Synthetic Pathway Overview

The overall synthetic pathway is a two-step process, which is illustrated in the diagram below. The first step involves the conversion of the hydroxyl group at the 2-position of the quinoline ring to a chloride, followed by the formation of an amide bond at the 4-position.

Synthesis_Pathway A 2-Hydroxy-4-quinolinecarboxylic Acid B 2-Chloro-4-quinolinecarboxylic Acid A->B  POCl3 or SOCl2/Toluene   C This compound B->C  1. SOCl2  2. N,N-Diethylethylenediamine, Toluene  

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-quinolinecarboxylic Acid

This protocol describes the chlorination of 2-hydroxy-4-quinolinecarboxylic acid using phosphorus oxychloride, adapted from established procedures.[3]

Materials and Equipment:

  • 2-Hydroxy-4-quinolinecarboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, charge 2-hydroxy-4-quinolinecarboxylic acid (1 equivalent). Under a fume hood, cautiously add phosphorus oxychloride (approximately 10 volumes relative to the starting material).

  • Chlorination: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large volume of crushed ice with vigorous stirring.

  • Precipitation and Neutralization: An off-white to pale yellow solid will precipitate. Adjust the pH of the slurry to 4-5 with a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Drying: Collect the solid product by suction filtration and wash thoroughly with deionized water. Dry the product under vacuum to a constant weight.

Quantitative Data Summary (Step 1):

ParameterValueReference
Starting Material2-Hydroxy-4-quinolinecarboxylic acid[3]
ReagentPhosphorus oxychloride (POCl₃)[3]
Reaction Time1 hour[3]
Yield~87.5%[3]
Product2-Chloro-4-quinolinecarboxylic acid[3]
Step 2: Synthesis of this compound

This protocol details the amidation of 2-chloro-4-quinolinecarboxylic acid with N,N-diethylethylenediamine. The carboxylic acid is first converted to its more reactive acid chloride derivative using thionyl chloride.

Materials and Equipment:

  • 2-Chloro-4-quinolinecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-diethylethylenediamine

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: To a solution of 2-chloro-4-quinolinecarboxylic acid (1 equivalent) in toluene (approximately 8-10 volumes), add thionyl chloride (1.2 equivalents) dropwise at room temperature with stirring. Heat the mixture to 60-75°C and maintain for 3-3.5 hours.[4]

  • Amidation: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of N,N-diethylethylenediamine (1.2 equivalents) in toluene. Add the acid chloride solution to the amine solution while maintaining the temperature. Stir the reaction mixture at 60°C until the reaction is complete (monitor by TLC).[4]

  • Work-up: Cool the reaction mixture to room temperature and add water. Stir for 30 minutes. Separate the organic layer. Wash the organic layer twice with water and once with saturated brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

Quantitative Data Summary (Step 2):

ParameterValue (based on 18.9 g starting material)Reference
Starting Material2-Chloro-4-quinolinecarboxylic acid[4]
Reagent 1Thionyl chloride (15.3 g)[4]
SolventToluene (150 ml + 200 ml)[4]
Reagent 2N,N-diethylethylenediamine (10 g)[4]
Reaction Temperature60-75°C[4]
Reaction Time3-3.5 hours (acid chloride formation)[4]
ProductThis compound[4]

Purification and Characterization

Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: An ethanol/water mixture (e.g., 3:1) can be used to achieve a purity of >95%.[1]

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexane (e.g., starting with 1:2) is effective for removing residual N,N-diethylethylenediamine and other impurities.[1]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >95% is typically expected.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₆H₂₀ClN₃O, MW: 305.80 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the synthesis and purification of the target compound.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amidation cluster_purification Purification A1 Charge 2-Hydroxy-4-quinolinecarboxylic Acid and POCl3 A2 Reflux (1-3 h) A1->A2 A3 Quench with Ice A2->A3 A4 Neutralize (pH 4-5) A3->A4 A5 Filter and Wash A4->A5 A6 Dry Product A5->A6 B1 Dissolve 2-Chloro-4-quinolinecarboxylic Acid in Toluene A6->B1 Intermediate Product B2 Add Thionyl Chloride (Heat to 60-75°C, 3-3.5 h) B1->B2 B3 Amidation with N,N-Diethylethylenediamine B2->B3 B4 Aqueous Work-up B3->B4 B5 Dry and Concentrate B4->B5 C1 Crude Product B5->C1 Crude Product C2 Recrystallization or Column Chromatography C1->C2 C3 Pure Product C2->C3

Caption: Detailed workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Laboratory Preparation of Desbutoxy 2-Chloro Dibucaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desbutoxy 2-Chloro Dibucaine, chemically known as 2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide, is a key intermediate in the synthesis of Dibucaine, a potent and long-acting local anesthetic.[1][2] The synthesis of this intermediate is a critical step for researchers and professionals involved in the development of new anesthetic agents and the study of dibucaine analogs. These protocols provide detailed methodologies for the laboratory-scale preparation of Desbutoxy 2-Chloro Dibucaine, focusing on two common synthetic routes starting from either 2-hydroxyquinoline-4-carboxylic acid or 2-chloroquinoline-4-carboxylic acid. The procedures outlined are derived from established synthetic methods for quinoline-4-carboxamides.[3][4][5][6]

Materials and Equipment

Reagents and Solvents Equipment
2-Hydroxyquinoline-4-carboxylic acidRound-bottom flasks
2-Chloroquinoline-4-carboxylic acidReflux condenser
Thionyl chloride (SOCl₂)Magnetic stirrer with heating mantle
N,N-DiethylethylenediamineDropping funnel
Toluene, anhydrousBuchner funnel and filter paper
Dimethylformamide (DMF), anhydrousRotary evaporator
Triethylamine (TEA)Thin Layer Chromatography (TLC) plates (silica gel)
Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP reagent)UV lamp for TLC visualization
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Glassware for extraction and filtration
Hydroxybenzotriazole (HOBt)pH meter or pH paper
Dichloromethane (DCM), anhydrousStandard laboratory glassware
Sodium bicarbonate (NaHCO₃) solution, saturatedPersonal Protective Equipment (PPE): lab coat, safety glasses, gloves
Sodium sulfate (Na₂SO₄), anhydrousFume hood
Hydrochloric acid (HCl), concentrated and dilute solutions
Deionized water

Experimental Protocols

Two primary synthetic routes for the preparation of Desbutoxy 2-Chloro Dibucaine are detailed below.

Protocol 1: From 2-Hydroxyquinoline-4-carboxylic Acid

This protocol involves a two-step, one-pot reaction where 2-hydroxyquinoline-4-carboxylic acid is first converted to its acid chloride, which then reacts with N,N-diethylethylenediamine.[5]

Step 1: Formation of 2-chloroquinoline-4-carbonyl chloride

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) and anhydrous toluene to the flask.

  • Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Allow the mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloroquinoline-4-carbonyl chloride is used directly in the next step.

Step 2: Amide Formation

  • Dissolve the crude 2-chloroquinoline-4-carbonyl chloride in anhydrous toluene.

  • In a separate flask, prepare a solution of N,N-diethylethylenediamine (1.1 equivalents) in anhydrous toluene.

  • Cool the acid chloride solution in an ice bath and add the N,N-diethylethylenediamine solution dropwise with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Desbutoxy 2-Chloro Dibucaine by column chromatography on silica gel or by recrystallization.

Protocol 2: From 2-Chloroquinoline-4-carboxylic Acid

This protocol utilizes a direct coupling reaction between 2-chloroquinoline-4-carboxylic acid and N,N-diethylethylenediamine using a coupling agent.[6]

  • To a solution of 2-chloroquinoline-4-carboxylic acid (1 equivalent) in anhydrous DMF, add N,N-diethylethylenediamine (1.5 equivalents), BOP reagent (1.5 equivalents), and triethylamine (5 equivalents).[6]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.

An alternative coupling method involves using EDC and HOBt in DMF.[3][4]

Quantitative Data Summary

ParameterProtocol 1Protocol 2Reference
Starting Material 2-Hydroxyquinoline-4-carboxylic acid2-Chloroquinoline-4-carboxylic acid[5][6]
Key Reagents Thionyl chloride, N,N-DiethylethylenediamineBOP reagent, TEA, N,N-Diethylethylenediamine[5][6]
Solvent TolueneDMF[5][6]
Reaction Temperature Reflux, then Room Temp.Room Temperature[5][6]
Reaction Time 14-28 hours12 hours[5][6]
Typical Yield Not specified, but generally moderate to highNot specified, but generally moderate to high
Purification Column Chromatography/RecrystallizationFiltration/Column Chromatography/Recrystallization

Visualizations

Synthesis_Pathway Synthesis Pathway of Desbutoxy 2-Chloro Dibucaine cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 2_hydroxy 2-Hydroxyquinoline-4-carboxylic acid acid_chloride 2-Chloroquinoline-4-carbonyl chloride 2_hydroxy->acid_chloride SOCl₂, Toluene, Reflux product1 Desbutoxy 2-Chloro Dibucaine acid_chloride->product1 N,N-Diethylethylenediamine, Toluene, RT 2_chloro 2-Chloroquinoline-4-carboxylic acid product2 Desbutoxy 2-Chloro Dibucaine 2_chloro->product2 N,N-Diethylethylenediamine, BOP, TEA, DMF, RT

Caption: Synthetic routes to Desbutoxy 2-Chloro Dibucaine.

Experimental_Workflow General Experimental Workflow start Start reaction Reaction Setup (Protocols 1 or 2) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Washing/Extraction) monitoring->workup Reaction Complete isolation Crude Product Isolation (Filtration/Evaporation) workup->isolation purification Purification (Chromatography/Recrystallization) isolation->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Generalized workflow for synthesis and purification.

References

Application Notes and Protocols for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, also known as Desbutoxy 2-Chloro Dibucaine, is a quinoline-based carboxamide derivative.[1] Primarily recognized as a critical intermediate in the synthesis of the potent local anesthetic Dibucaine (Cinchocaine), its chemical structure suggests a broader potential in medicinal chemistry.[1] The quinoline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound in various drug discovery contexts.

Chemical Information

PropertyValue
CAS Number 87864-14-0
Molecular Formula C₁₆H₂₀ClN₃O
Molecular Weight 305.80 g/mol
Synonyms Desbutoxy 2-Chloro Dibucaine, 2-Chloro-N-(2-diethylaminoethyl)cinchoninamide

Potential Applications in Drug Discovery

Based on the activities of structurally related quinoline carboxamides, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Quinoline derivatives are known to exert anticancer effects through various mechanisms, including DNA intercalation and inhibition of protein kinases.[1]

  • Antimicrobial Activity: The quinoline ring is a core structure in many antimicrobial agents.

  • Cholinesterase Inhibition: Due to its structural similarity to Dibucaine, a known cholinesterase inhibitor, this compound may exhibit similar activity, which is relevant for neurodegenerative disease research.[1]

Application Note 1: Anticancer Activity Evaluation

The anticancer potential of this compound can be assessed by evaluating its cytotoxicity against various cancer cell lines. A standard method for this is the MTT assay.

Hypothesized Mechanism of Action

The planar quinoline ring may intercalate between DNA base pairs, disrupting DNA replication and transcription, leading to cell cycle arrest and apoptosis. Additionally, many quinoline derivatives are known to inhibit protein kinases involved in cancer cell signaling pathways.

anticancer_mechanism cluster_cell Cancer Cell Compound Compound DNA DNA Compound->DNA Intercalation Protein_Kinases Protein_Kinases Compound->Protein_Kinases Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest DNA->Cell_Cycle_Arrest Protein_Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothesized anticancer mechanism of action.
Illustrative Cytotoxicity Data

The following table illustrates how cytotoxicity data for this compound could be presented. Note: This data is hypothetical and for illustrative purposes only.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HeLaCervical Adenocarcinoma18.5
HCT116Colon Carcinoma25.1
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.

mtt_workflow Cell_Seeding Seed cells in 96-well plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of the compound Incubation_1->Compound_Addition Incubation_2 Incubate for 48h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation_3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Application Note 2: Antimicrobial Activity Screening

The antimicrobial potential of this compound can be determined by assessing its ability to inhibit the growth of various bacterial and fungal strains. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Illustrative Antimicrobial Activity Data

The following table is an example of how to present the MIC values for the compound. Note: This data is hypothetical and for illustrative purposes only.

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria32
Escherichia coliGram-negative bacteria64
Candida albicansFungus128
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of the compound against a bacterial strain.

mic_workflow Compound_Dilution Prepare serial dilutions of the compound in a 96-well plate Inoculation Add inoculum to each well Compound_Dilution->Inoculation Inoculum_Preparation Prepare a standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine the lowest concentration with no visible growth Incubation->MIC_Determination

Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Application Note 3: Cholinesterase Inhibition Assay

Given its structural similarity to Dibucaine, this compound should be evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Ellman's method is a widely used colorimetric assay for this purpose.

Hypothesized Mechanism of Inhibition

The compound may bind to the active site or a peripheral anionic site of the cholinesterase enzyme, preventing the hydrolysis of the neurotransmitter acetylcholine.

cholinesterase_inhibition cluster_synapse Cholinergic Synapse AChE Acetylcholinesterase Hydrolysis_Blocked Hydrolysis Blocked AChE->Hydrolysis_Blocked Action of Compound Compound Compound Compound->AChE Inhibits Acetylcholine Acetylcholine Acetylcholine->AChE Substrate

Mechanism of cholinesterase inhibition.
Illustrative Cholinesterase Inhibition Data

The following table is an example of how to present cholinesterase inhibition data. Note: This data is hypothetical and for illustrative purposes only.

EnzymeIC₅₀ (µM)
Acetylcholinesterase (AChE)5.8
Butyrylcholinesterase (BChE)12.3
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This protocol details the measurement of cholinesterase activity and its inhibition by the test compound.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or buffer for the control).

  • Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

References

Application Notes and Protocols: 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide as a pivotal chemical intermediate in the synthesis of the local anesthetic, Dibucaine. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the signaling pathway of the final product.

Overview and Physicochemical Properties

This compound, also known as Desbutoxy 2-Chloro Dibucaine, is a quinoline derivative that serves as a crucial precursor in pharmaceutical synthesis.[1][2] Its chemical structure, featuring a reactive chlorine atom at the 2-position of the quinoline ring, makes it an ideal substrate for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 87864-14-0[1][2]
Molecular Formula C₁₆H₂₀ClN₃O[1]
Molecular Weight 305.8 g/mol [1][3]
Melting Point 65-67°C[4]
Boiling Point 470.5 ± 40.0 °C (Predicted)[4]
Density 1.181 ± 0.06 g/cm³ (Predicted)[4]
Purity >95% (HPLC)[1], 98%[5][1][5]
Appearance Off-White to Pale Yellow Solid[5]
Solubility Soluble in DMSO, Methanol[5]
Storage Inert atmosphere, Room Temperature or +4°C[1][5]

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from 2-hydroxy-4-quinolinecarboxylic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by an amidation reaction with N,N-diethylethylenediamine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-4-quinolinecarbonyl chloride

  • To a clean, dry reaction vessel, add 2-hydroxy-4-quinolinecarboxylic acid and toluene.

  • With stirring, add thionyl chloride dropwise to the suspension.

  • Heat the reaction mixture to 60-70°C and maintain for 3-3.5 hours.

  • After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2-chloro-4-quinolinecarbonyl chloride as an oil. A patent reports a yield of 88.3-91.3% for this step.[6]

Step 2: Amidation to form this compound

  • Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in toluene.

  • Add N,N-diethylethylenediamine to the solution.

  • Heat the mixture to 60-70°C with continuous stirring until the reaction is complete.

  • Cool the reaction mixture to room temperature and wash with water.

  • Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain this compound.

Table 2: Quantitative Data for the Synthesis of this compound

PrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-hydroxy-4-quinolinecarboxylic acid1. Thionyl chloride 2. N,N-diethylethylenediamineToluene60-703-3.5 (Step 1)88.3-91.3 (for acid chloride)[6]

Application as an Intermediate in the Synthesis of Dibucaine

The primary application of this compound is as a key intermediate in the synthesis of Dibucaine (Cinchocaine), a potent long-acting local anesthetic.[1] The synthesis involves a nucleophilic aromatic substitution reaction where the chloro group at the 2-position is replaced by a butoxy group.

Experimental Protocol: Synthesis of Dibucaine
  • Prepare a solution of sodium n-butoxide in n-butanol.

  • Add this compound to the sodium n-butoxide solution.

  • Heat the reaction mixture under reflux with stirring.

  • Upon completion of the reaction, add toluene for extraction.

  • Crystallize the product from the toluene solution to obtain purified Dibucaine.

Table 3: Quantitative Data for the Synthesis of Dibucaine

IntermediateReagentsSolventReaction Type
This compoundSodium n-butoxiden-butanol, TolueneNucleophilic Aromatic Substitution

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

Table 4: Spectral Data for this compound

TechniqueDataReference
¹H NMR Spectral data available from ChemicalBook.[7]
¹³C NMR Spectral data available from ChemicalBook.[7]
FTIR Spectral data available from ChemicalBook.[7]
Mass Spec. Spectral data available from ChemicalBook.[7]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of Dibucaine, highlighting the role of this compound as a key intermediate.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nucleophilic Substitution 2-hydroxy-4-quinolinecarboxylic_acid 2-hydroxy-4-quinolinecarboxylic acid 2-chloro-4-quinolinecarbonyl_chloride 2-chloro-4-quinolinecarbonyl chloride 2-hydroxy-4-quinolinecarboxylic_acid->2-chloro-4-quinolinecarbonyl_chloride Toluene, 60-70°C thionyl_chloride Thionyl Chloride thionyl_chloride->2-chloro-4-quinolinecarbonyl_chloride intermediate This compound 2-chloro-4-quinolinecarbonyl_chloride->intermediate Toluene, 60-70°C N,N-diethylethylenediamine N,N-diethylethylenediamine N,N-diethylethylenediamine->intermediate intermediate_2 This compound sodium_n-butoxide Sodium n-butoxide Dibucaine Dibucaine sodium_n-butoxide->Dibucaine intermediate_2->Dibucaine n-butanol, Reflux

Caption: Synthetic pathway of Dibucaine.

Signaling Pathway of Dibucaine

Dibucaine functions as a local anesthetic by blocking voltage-gated sodium channels in neurons. Additionally, evidence suggests that local anesthetics like lidocaine, which is structurally related to dibucaine, can inhibit the ERK signaling pathway, which may contribute to their effects on cell proliferation.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VGSC Voltage-Gated Sodium Channel Nerve_Impulse Nerve Impulse Conduction VGSC->Nerve_Impulse Initiates Dibucaine Dibucaine Dibucaine->VGSC Blocks MEK MEK Dibucaine->MEK Inhibits? ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Promotes Pain_Sensation Pain Sensation Nerve_Impulse->Pain_Sensation Leads to

Caption: Mechanism of action of Dibucaine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a quinoline-based carboxamide derivative.[1] It is a critical intermediate in the synthesis of Dibucaine (Cinchocaine), which is a potent local anesthetic.[1][2]

Q2: What is the principal synthetic route for this compound?

A2: The most common synthetic route is an amidation reaction. This involves the coupling of 2-chloro-4-quinolinecarboxylic acid with N,N-diethylethylenediamine, typically facilitated by a coupling agent to activate the carboxylic acid.[1]

Q3: What are the essential starting materials for this synthesis?

A3: The key starting materials are 2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine. The choice of coupling agent, base, and solvent are also critical for the success of the reaction.

Q4: Why is the selection of a suitable coupling reagent crucial for this synthesis?

A4: The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a stable ammonium carboxylate salt.[3] A coupling reagent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, thereby increasing the reaction rate and overall yield.[3] Different coupling reagents can also influence the level of side reactions and the ease of product purification.[2]

Q5: What are some of the common impurities that might be encountered in this synthesis?

A5: Common impurities can include unreacted starting materials (2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine), byproducts from the decomposition of the coupling reagent (e.g., dicyclohexylurea if DCC is used), and potential side products from reactions involving the chloro-substituent on the quinoline ring.

Q6: How can the progress of the reaction be effectively monitored?

A6: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Possible Cause: Inactive or degraded coupling reagent.

    • Solution: Use a fresh, anhydrous batch of the coupling reagent. Carbodiimide-based reagents like EDC and DCC are sensitive to moisture. Store coupling reagents in a desiccator.

  • Possible Cause: Poor quality of starting materials.

    • Solution: Ensure the purity of both 2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine using appropriate analytical techniques (e.g., NMR, melting point). Impurities in the starting materials can inhibit the reaction.

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: The choice of solvent, temperature, and reaction time can significantly impact the yield. Refer to the data tables below for guidance on optimizing these parameters. A systematic screening of conditions may be necessary.

  • Possible Cause: Competing acid-base reaction.

    • Solution: The reaction between the carboxylic acid and the amine can form a salt, which is unreactive.[3] The use of a coupling agent is designed to prevent this.[3] Ensure that if a base is used to scavenge acid produced during the reaction (e.g., from EDC hydrochloride), it is a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).

Problem 2: Presence of Significant Impurities in the Crude Product

  • Possible Cause: Incomplete reaction leading to residual starting materials.

    • Solution: Increase the reaction time or modestly increase the temperature. You can also consider using a slight excess (1.1-1.2 equivalents) of the amine. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Possible Cause: Byproducts from the coupling reagent.

    • Solution: If using DCC, the dicyclohexylurea byproduct is often difficult to remove.[4] Consider switching to a water-soluble coupling reagent like EDC, which allows for the removal of the urea byproduct during an aqueous workup.

  • Possible Cause: Side reactions involving the quinoline ring.

    • Solution: The 2-chloro position on the quinoline ring can be susceptible to nucleophilic substitution under certain conditions. Avoid unnecessarily high temperatures or prolonged reaction times. Using milder coupling conditions can help minimize such side reactions.

Problem 3: Difficulty in Product Purification

  • Possible Cause: The product co-elutes with impurities during column chromatography.

    • Solution: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to achieve good separation.

  • Possible Cause: The product is obtained as a viscous oil that is difficult to handle.

    • Solution: Try to crystallize the product from a suitable solvent or a mixture of solvents. If the free base is an oil, consider converting it to a hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the synthesis of this compound. The yield and purity data are illustrative and based on general trends in amide coupling reactions.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentTypical Yield RangeByproduct RemovalNotes
EDC / HOBt 70-95%Easy (water-soluble urea)A very common and effective combination. HOBt can suppress side reactions.
HATU / DIPEA 80-98%Easy (water-soluble)Highly efficient and fast-acting, but more expensive.[4]
DCC / DMAP 60-90%Difficult (insoluble urea)Effective but the dicyclohexylurea byproduct often requires filtration and can complicate purification.[4]
SOCl₂ 50-85%Gaseous byproductsInvolves the formation of an intermediate acid chloride. Can be harsh and may not be suitable for sensitive substrates.

Table 2: Influence of Solvent on Reaction Outcome

SolventDielectric ConstantGeneral SuitabilityPotential Issues
Dichloromethane (DCM) 9.1ExcellentGood solvent for most coupling reagents and starting materials.
N,N-Dimethylformamide (DMF) 36.7GoodCan help dissolve poorly soluble starting materials. May promote side reactions at elevated temperatures.
Tetrahydrofuran (THF) 7.6GoodA good general-purpose solvent for amide coupling.
Acetonitrile (ACN) 37.5ModerateCan be used, but solubility of starting materials should be checked.

Table 3: Impact of Reaction Temperature

Temperature RangeEffect on Reaction RatePotential for Side ReactionsRecommended Use
0 °C to Room Temperature SlowerLowerIdeal for minimizing side reactions, especially with sensitive substrates.
Room Temperature to 50 °C FasterModerateA good starting point for optimizing reaction time and yield.
> 50 °C FastestHigherMay be necessary for unreactive starting materials, but increases the risk of byproduct formation.

Experimental Protocols

Protocol: Synthesis using EDC/HOBt Coupling

This protocol provides a general procedure for the synthesis of this compound.

Materials and Reagents:

  • 2-chloro-4-quinolinecarboxylic acid

  • N,N-diethylethylenediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-quinolinecarboxylic acid (1 equivalent) in anhydrous DCM.

  • Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes.

  • In a separate flask, dissolve N,N-diethylethylenediamine (1.1 equivalents) and DIPEA (1.5 equivalents) in anhydrous DCM.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS, IR).

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-chloro-4-quinolinecarboxylic acid in anhydrous DCM add_coupling Add HOBt and EDC start->add_coupling activate Stir for 20 min for activation add_coupling->activate add_amine Add amine solution to activated acid at 0°C activate->add_amine prep_amine Prepare solution of N,N-diethylethylenediamine and DIPEA in DCM prep_amine->add_amine react Stir at room temperature for 12-24h add_amine->react quench Dilute with DCM and perform aqueous wash react->quench dry Dry organic layer and concentrate quench->dry purify Purify by column chromatography dry->purify end_node Characterize final product purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

G start Low or No Yield Observed q1 Is the coupling reagent fresh and anhydrous? start->q1 s1 Use fresh, anhydrous coupling reagent. q1->s1 No q2 Are starting materials pure? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Verify purity of starting materials (NMR, MP). q2->s2 No q3 Are reaction conditions optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Screen solvents, temperature, and reaction time. q3->s3 No end_node Yield should improve. q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for low yield in the synthesis.

G cluster_reactants Reactants cluster_activation Activation Step cluster_product Product Formation acid 2-chloro-4-quinoline- carboxylic acid active_ester O-acylisourea intermediate acid->active_ester + EDC amine N,N-diethylethylenediamine product 2-chloro-N-[2-(diethylamino)ethyl] -4-quinolinecarboxamide amine->product edc EDC active_ester->product + Amine (Nucleophilic Attack) byproduct Urea byproduct active_ester->byproduct

Caption: Simplified reaction pathway showing the role of EDC as a coupling agent.

References

Technical Support Center: Synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the production of Dibucaine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis of the Precursor: 2-chloro-4-quinolinecarboxylic acid

Question: I am synthesizing 2-chloro-4-quinolinecarboxylic acid from 2-hydroxy-4-quinolinecarboxylic acid using phosphorus oxychloride (POCl₃), and I am getting a low yield of the desired product. What are the potential side reactions?

Answer: The chlorination of 2-hydroxy-4-quinolinecarboxylic acid with POCl₃ is a crucial step. Several side reactions can lead to reduced yields and impurities:

  • Incomplete Reaction: The reaction may not go to completion if the reaction time is too short or the temperature is too low. This results in the presence of the starting material in your final product.

  • Formation of Anhydrides: The carboxylic acid group can react with the activated intermediate to form anhydrides, which can be difficult to separate.

  • Hydrolysis: During workup, the 2-chloro group is susceptible to hydrolysis back to the 2-hydroxy functionality if exposed to water for extended periods or at elevated temperatures.[1]

  • Dimerization: Pseudodimer formation can occur between phosphorylated intermediates and unreacted quinolone.[2]

Troubleshooting:

  • Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried to minimize hydrolysis.

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC to ensure complete consumption of the starting material. A typical procedure involves refluxing for several hours.

  • Controlled Workup: Quench the reaction mixture by slowly adding it to crushed ice and water. Avoid prolonged exposure to aqueous conditions and maintain a low temperature during filtration and washing.

  • Use of a Co-solvent: In some cases, using a high-boiling inert solvent can improve the reaction efficiency and reduce side product formation.

2. Activation of 2-chloro-4-quinolinecarboxylic acid

Question: I am converting 2-chloro-4-quinolinecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂) before the amidation step, and my subsequent reaction is not working well. What could be the issue?

Answer: The formation of 2-chloro-4-quinolinecarbonyl chloride is a standard procedure, but side reactions can still occur:

  • Incomplete Conversion: Insufficient SOCl₂ or a short reaction time can lead to unreacted carboxylic acid, which will not participate in the subsequent amidation.

  • Degradation: Quinoline derivatives can be sensitive to harsh conditions. Prolonged heating in neat SOCl₂ at high temperatures could lead to degradation and the formation of colored impurities.

  • Side Reactions involving the Quinoline Ring: While less common, aggressive chlorinating conditions could potentially lead to further chlorination on the quinoline ring, although this is more likely with stronger chlorinating agents or catalysts.

Troubleshooting:

  • Use of a Catalyst: Catalytic amounts of dimethylformamide (DMF) can accelerate the conversion of the carboxylic acid to the acid chloride, often allowing for milder reaction conditions.

  • Removal of Excess SOCl₂: Ensure all excess SOCl₂ is removed under vacuum before proceeding to the next step, as it can react with the amine in the subsequent step.

  • Use the Acid Chloride Immediately: Acid chlorides are reactive and moisture-sensitive. It is best to use the freshly prepared 2-chloro-4-quinolinecarbonyl chloride directly in the next step without prolonged storage.

3. Amidation with N,N-diethylethylenediamine

Question: During the amidation of 2-chloro-4-quinolinecarbonyl chloride with N,N-diethylethylenediamine, I am observing multiple spots on my TLC plate, and the yield of the desired product is low. What are the likely side products?

Answer: The amidation step with a diamine like N,N-diethylethylenediamine is prone to several side reactions:

  • Double Acylation: The most common side reaction is the formation of a bis-amide where two molecules of 2-chloro-4-quinolinecarbonyl chloride react with both the primary and secondary amines of N,N-diethylethylenediamine.

  • Hydrolysis of the 2-Chloro Group: The 2-chloro substituent on the quinoline ring can be hydrolyzed to a 2-hydroxy group (a quinolone) under basic conditions or if water is present in the reaction mixture. This impurity is often observed in the final product of related syntheses.[1]

  • Reaction with the Tertiary Amine: While less likely, the tertiary amine of N,N-diethylethylenediamine could be quaternized by reacting with the acid chloride, leading to a complex mixture.

  • Intramolecular Cyclization: Although less common for this specific substrate, related structures can undergo intramolecular cyclization reactions.

Troubleshooting:

  • Control Stoichiometry: Use a slight excess of N,N-diethylethylenediamine to favor the formation of the mono-amidation product and minimize double acylation.

  • Slow Addition: Add the 2-chloro-4-quinolinecarbonyl chloride solution slowly to the solution of N,N-diethylethylenediamine at a low temperature (e.g., 0 °C) to control the reaction and reduce the formation of the bis-amide.

  • Use of a Base: Include a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction. This prevents the protonation of the diamine, which would deactivate it.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the 2-chloro group.

Quantitative Data Summary

StepDesired ProductPotential Side ProductConditions Favoring Side Product Formation
Chlorination 2-chloro-4-quinolinecarboxylic acid2-hydroxy-4-quinolinecarboxylic acid (unreacted)Insufficient POCl₃, low temperature, short reaction time.
Quinoline-2,4-dicarboxylic acid derivativesPresence of oxidizing contaminants.
Dimeric/Polymeric byproductsHigh temperatures, presence of catalytic impurities.
Acid Chloride Formation 2-chloro-4-quinolinecarbonyl chloride2-chloro-4-quinolinecarboxylic acid (unreacted)Insufficient thionyl chloride, no catalyst (e.g., DMF).
Degradation products (colored)Prolonged heating at high temperatures.
Amidation This compoundN,N'-bis(2-chloro-4-quinoloyl)-N,N-diethylethylenediamineUsing a 1:1 or excess ratio of acid chloride to diamine.
2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamidePresence of water, basic conditions, prolonged reaction times.

Experimental Protocols

1. Synthesis of 2-chloro-4-quinolinecarboxylic acid

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 2-hydroxy-4-quinolinecarboxylic acid.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain 2-chloro-4-quinolinecarboxylic acid.

2. Synthesis of this compound

  • Acid Chloride Formation:

    • To a flask containing 2-chloro-4-quinolinecarboxylic acid, add an excess of thionyl chloride (SOCl₂) (approximately 3-5 equivalents) and a catalytic amount of DMF.

    • Heat the mixture at a gentle reflux for 1-2 hours.

    • Remove the excess thionyl chloride under reduced pressure. The resulting 2-chloro-4-quinolinecarbonyl chloride is used directly in the next step.

  • Amidation:

    • In a separate flask, dissolve N,N-diethylethylenediamine (1.1 equivalents) and triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in the same anhydrous solvent.

    • Add the acid chloride solution dropwise to the cooled amine solution with constant stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Activation cluster_step3 Step 3: Amidation A 2-hydroxy-4-quinolinecarboxylic acid B 2-chloro-4-quinolinecarboxylic acid A->B POCl3 C 2-chloro-4-quinolinecarboxylic acid D 2-chloro-4-quinolinecarbonyl chloride C->D SOCl2, cat. DMF E 2-chloro-4-quinolinecarbonyl chloride G This compound E->G F N,N-diethylethylenediamine F->G

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reactants cluster_products Potential Products AcidChloride 2-chloro-4-quinolinecarbonyl chloride DesiredProduct Desired Mono-amide AcidChloride->DesiredProduct SideProduct1 Bis-amide (Double Acylation) AcidChloride->SideProduct1 SideProduct2 Hydrolyzed Product (2-hydroxy) AcidChloride->SideProduct2 Diamine N,N-diethylethylenediamine Diamine->DesiredProduct Diamine->SideProduct1 node_excess_acid Excess Acid Chloride node_excess_acid->SideProduct1 node_water Water node_water->SideProduct2

Caption: Potential side reactions during the amidation step.

References

avoiding byproduct formation in quinolinecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinolinecarboxamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of quinolinecarboxamides, with a focus on minimizing byproduct formation and maximizing yield and purity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of quinolinecarboxamides. The two primary methods for this synthesis are:

  • Method A: Amide Coupling via Acyl Chloride Formation

  • Method B: Direct Amide Coupling using Coupling Reagents

Method A: Amide Coupling via Acyl Chloride Formation

This two-step method involves the conversion of a quinolinecarboxylic acid to its acyl chloride, followed by reaction with an amine.[1]

Problem 1: Low or No Yield of Quinolinecarboxamide

Possible Cause Troubleshooting Step
Incomplete formation of the acyl chloride. Ensure the quinolinecarboxylic acid is completely suspended in an excess of thionyl chloride or a solution of oxalyl chloride in a dry, inert solvent like DCM or toluene.[1] A catalytic amount of dry DMF can be added to facilitate the reaction with thionyl chloride.[1] Monitor the reaction for the cessation of gas evolution (HCl and SO₂ or CO and CO₂) to confirm completion.[1]
Degradation of the acyl chloride. Quinolinecarbonyl chlorides can be sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use the crude acyl chloride immediately in the next step without prolonged storage.
Poor reactivity of the amine. For electron-deficient or sterically hindered amines, the reaction may be sluggish. Consider increasing the reaction temperature or using a more potent base. A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial.
Suboptimal reaction conditions for amidation. The addition of the amine solution to the acyl chloride should be done slowly at 0°C to control the exothermic reaction.[1] After the initial addition, allowing the reaction to warm to room temperature and stir for an extended period (2-12 hours) can improve the yield.[1]

Problem 2: Presence of Impurities and Byproducts in the Final Product

Byproduct/Impurity Source Prevention and Removal
Unreacted Quinolinecarboxylic Acid Incomplete conversion to the acyl chloride.Ensure complete reaction in the first step as described above. During work-up, a wash with a saturated sodium bicarbonate solution will remove unreacted carboxylic acid.[1]
Side products from thionyl chloride/oxalyl chloride Reaction of the chlorinating agent with the quinoline ring system, especially at high temperatures.Use the minimum effective temperature for acyl chloride formation. Oxalyl chloride is often milder than thionyl chloride and can be used at room temperature.[1] Purification by column chromatography can separate these byproducts.
Diacylated Amine (for primary amines) Use of excess acyl chloride.Use a slight excess of the amine (1.0-1.2 equivalents) relative to the acyl chloride to ensure the complete consumption of the acyl chloride.[1]
Method B: Direct Amide Coupling using Coupling Reagents

This one-pot method utilizes a coupling reagent to facilitate the direct reaction between a quinolinecarboxylic acid and an amine.[1]

Problem 1: Low Yield of Quinolinecarboxamide

Possible Cause Troubleshooting Step
Poor solubility of quinolinecarboxylic acid. Quinolinecarboxylic acids can have poor solubility in common organic solvents. DMF is often a good solvent choice for these reactions.[2] Gentle heating may be required to dissolve the starting material, but care should be taken not to degrade the coupling reagent.
Inappropriate choice of coupling reagent. The efficiency of coupling reagents can be substrate-dependent. For sterically hindered or electron-deficient substrates, more powerful reagents like HATU or COMU may be necessary.[3][4]
Suboptimal reaction parameters. Ensure the use of an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere.[5] The stoichiometry of the coupling reagent (1.1-1.5 eq) and base (2-4 eq) is crucial.[1] Reaction times can vary from 4 to 24 hours.[1]
Decomposition of the activated intermediate. The activated ester formed from the carboxylic acid and the coupling reagent can be unstable. It is often recommended to pre-activate the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine.[6]

Problem 2: Difficult Purification and Byproduct Formation

Byproduct/Impurity Source Prevention and Removal
Urea byproduct (from carbodiimides like DCC, DIC, EDC) Stoichiometric byproduct of the coupling reaction.[7][8]If using DCC, the dicyclohexylurea byproduct is largely insoluble in most organic solvents and can be removed by filtration.[7] For the more soluble byproducts of DIC and EDC, aqueous work-up can facilitate their removal.[7] Using EDC in combination with HOBt can improve reaction efficiency and simplify purification.[9][10]
Guanidinium byproduct (from uronium/aminium reagents like HBTU, HATU) Reaction of the amine with the coupling reagent itself.[5][11]This side reaction is more likely if the coupling reaction is slow or if an excess of the uronium reagent is used.[5] To minimize this, add the amine to the reaction mixture after the carboxylic acid has been pre-activated.[5][6] Phosphonium-based reagents like PyBOP do not form guanidinium byproducts.[12]
Racemization of chiral centers Over-activation of the carboxylic acid, especially with carbodiimides.The addition of racemization suppressants like HOBt or HOAt can minimize this side reaction.[7] Uronium/aminium and phosphonium salt reagents generally result in less racemization.[3]
Unreacted starting materials Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry). Purification via column chromatography is typically effective for removing unreacted starting materials.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical and can significantly affect the yield and purity of the desired quinolinecarboxamide.

Coupling Reagent/System Typical Byproduct Key Advantages Common Side Reactions Reported Yield Range (%)
SOCl₂/Oxalyl Chloride SO₂, HCl / CO, CO₂, HClReadily available, inexpensive, gaseous byproducts are easily removed.[13]Potential for side reactions on the quinoline ring at high temperatures.Good to Excellent
EDC/HOBt Water-soluble urea, HOBtWater-soluble byproducts simplify purification; minimal racemization.[7][9][10]Can be less effective for sterically hindered substrates.60-95%[9]
BOP Hexamethylphosphoramide (HMPA)High coupling efficiency.[3]HMPA is a known carcinogen.Good to Excellent[2]
HATU/DIPEA Tetramethylurea, HOAtHigh reaction rates and efficiency, even for difficult couplings.[3][4][5]Guanidinylation of the amine, potential for allergic reactions.[5][14]85-95% (for general amides)[15]
PyBOP Tris(pyrrolidino)phosphine oxideDoes not form guanidinium byproducts, less toxic byproducts than BOP.[3][12]Good to Excellent
COMU Oxyma Pure-derived ureaSafer (non-explosive) than HOBt/HOAt-based reagents, good solubility.[3][4]High

Experimental Protocols

Method A: Amide Coupling via Acyl Chloride Formation

Step 1: Synthesis of Quinoline-2-carbonyl chloride [1]

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-2-carboxylic acid (1.0 eq).

  • Suspend the carboxylic acid in an excess of thionyl chloride (e.g., 10-20 eq). Alternatively, use a solution of oxalyl chloride (2-3 eq) in a dry inert solvent such as DCM or toluene.

  • If using thionyl chloride, a catalytic amount of dry DMF can be added.

  • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours, monitoring for the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude quinoline-2-carbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of Quinoline-2-carboxamide [1]

  • Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.

  • Cool the solution of the acyl chloride to 0°C using an ice bath.

  • Slowly add the amine solution to the acyl chloride solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the combined organic layers with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography.

Method B: Direct Amide Coupling using a Coupling Reagent (e.g., HATU)
  • To a round-bottom flask containing a magnetic stir bar, dissolve the quinolinecarboxylic acid (1.0 eq) and HATU (1.1-1.5 eq) in a dry polar aprotic solvent such as DMF or DCM under an inert atmosphere.[1]

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2-4 eq) to the mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. The reaction can be gently heated if necessary.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Mandatory Visualization

experimental_workflow cluster_method_A Method A: Acyl Chloride Formation cluster_method_B Method B: Direct Coupling A1 Quinolinecarboxylic Acid + SOCl₂/ (COCl)₂ A2 Quinolinecarbonyl Chloride A1->A2 Activation A4 Quinolinecarboxamide (Crude) A2->A4 Amidation A3 Amine + Base A3->A4 A5 Purification A4->A5 Work-up A6 Pure Quinolinecarboxamide A5->A6 B1 Quinolinecarboxylic Acid + Amine + Coupling Reagent + Base B2 Quinolinecarboxamide (Crude) B1->B2 One-pot Reaction B3 Purification B2->B3 Work-up B4 Pure Quinolinecarboxamide B3->B4 byproduct_formation cluster_coupling Amide Coupling Reaction cluster_byproducts Potential Byproduct Pathways start Carboxylic Acid + Amine activated_acid Activated Carboxylic Acid Intermediate start->activated_acid Coupling Reagent desired_product Desired Amide Product activated_acid->desired_product + Amine amine Amine coupling_reagent Uronium Coupling Reagent (e.g., HATU) guanidinium Guanidinium Byproduct coupling_reagent->guanidinium amine->guanidinium Side Reaction

References

troubleshooting low purity of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amidation reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this amidation are a common challenge and can often be attributed to several factors related to reagents, reaction conditions, and work-up procedures.

Troubleshooting Steps:

  • Reagent Quality:

    • 2-chloro-4-quinolinecarboxylic acid: Ensure the starting material is pure and dry. Impurities can interfere with the activation step.

    • Activating Agent (e.g., thionyl chloride, oxalyl chloride): Use a fresh bottle or a recently purified batch. These reagents are highly susceptible to hydrolysis from atmospheric moisture, which deactivates them.

    • N,N-diethylethylenediamine: This amine is hygroscopic and can absorb atmospheric CO2. Use a freshly opened bottle or distill it before use. Purity can be checked by 1H NMR.

    • Solvent: Use anhydrous solvents, especially for the acid activation and coupling steps. The presence of water will lead to the hydrolysis of the acid chloride intermediate.[1]

  • Reaction Conditions:

    • Incomplete Activation: Ensure complete conversion of the carboxylic acid to the acid chloride. This can be facilitated by gentle heating (e.g., reflux in thionyl chloride) and allowing for sufficient reaction time. The progress can be monitored by the cessation of gas (SO2 or HCl) evolution.

    • Suboptimal Temperature: The amidation reaction itself is typically carried out at a low temperature (e.g., 0 °C) to start, and then allowed to warm to room temperature. This helps to control the exothermicity of the reaction and minimize side products.

    • Stoichiometry: While a 1:1 molar ratio of the acid chloride and the amine is theoretically required, a slight excess of the amine (e.g., 1.1-1.2 equivalents) can sometimes be used to ensure the complete consumption of the more valuable acid chloride. However, a large excess can complicate purification.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of moisture-sensitive reagents and intermediates.[2]

  • Work-up Procedure:

    • Hydrolysis during Work-up: Ensure that the reaction is fully complete before quenching with water or an aqueous solution. Premature quenching can hydrolyze unreacted acid chloride back to the carboxylic acid.

    • Product Extraction: The product is basic due to the diethylamino group. Ensure the aqueous layer is sufficiently basic during extraction with an organic solvent to keep the product in its free base form, which is more soluble in organic solvents.

Q2: I am observing a significant amount of an impurity with a lower Rf value than my product on the TLC plate. What could this impurity be?

A2: A common impurity in this synthesis is the hydrolyzed product, 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide . This can form in a few ways:

  • Hydrolysis of the 2-chloro group: The chloro group at the 2-position of the quinoline ring can be susceptible to nucleophilic substitution by water, especially under non-anhydrous conditions or during work-up.

  • Hydrolysis of the starting material: If the starting 2-chloro-4-quinolinecarboxylic acid is contaminated with 2-hydroxy-4-quinolinecarboxylic acid, this will be carried through the synthesis.

Another possibility is unreacted 2-chloro-4-quinolinecarboxylic acid , which can result from incomplete activation or hydrolysis of the acid chloride intermediate during the reaction. Being a carboxylic acid, it will have a much lower Rf value on silica gel TLC.

Troubleshooting and Identification:

  • TLC Analysis: The presence of a carboxylic acid can be confirmed by streaking the TLC plate or by adding a small amount of a base like triethylamine to the developing solvent, which should result in the smearing of the acid spot.

  • Purification: Both impurities are more polar than the desired product and can typically be removed by column chromatography.[2] Recrystallization can also be effective if the impurity levels are not too high.[2]

Q3: My purified product has a purity of less than 95% by HPLC. What are some common impurities I should look for and how can I remove them?

A3: Besides the hydrolysis product and unreacted starting material mentioned above, other potential impurities include:

  • Residual N,N-diethylethylenediamine: This is a common impurity if an excess was used in the reaction. It can often be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) during work-up, which will protonate the amine and pull it into the aqueous layer.

  • Side products from diamine reaction: N,N-diethylethylenediamine has two nucleophilic nitrogen atoms. While the primary amine is more reactive, there is a possibility of a side reaction where the tertiary amine also reacts, or where one molecule of the acid chloride reacts with both amine groups of two different diamine molecules, leading to a dimeric impurity.

Purification Strategies:

  • Column Chromatography: This is a very effective method for removing both more polar and less polar impurities. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one is often successful.[2]

  • Recrystallization: This can be an effective final purification step to achieve high purity. A common solvent system is an ethanol/water mixture.[2]

Data Presentation

ParameterStarting Material (2-chloro-4-quinolinecarboxylic acid)Intermediate (2-chloro-4-quinolinecarbonyl chloride)Final Product (this compound)
Typical Yield N/A (Starting Material)>95% (crude)60-80% (after purification)
Purity (by HPLC) >98%Not typically isolated>98%
Melting Point (°C) ~244 °CNot applicable65-67 °C
TLC Rf Value *~0.1-0.2Reactive~0.4-0.5

*Typical values on silica gel with 1:1 ethyl acetate/hexane as eluent. These values can vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in thionyl chloride (5.0 eq). Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-4-quinolinecarbonyl chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N,N-diethylethylenediamine (1.1 eq) in the same anhydrous solvent. Add the amine solution dropwise to the acid chloride solution with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

  • Dissolution: Dissolve the impure product in a minimal amount of hot ethanol.

  • Precipitation: Slowly add water to the hot solution until it becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Visualizations

Synthesis_Pathway A 2-chloro-4-quinolinecarboxylic acid B 2-chloro-4-quinolinecarbonyl chloride A->B Activation C This compound B->C Amidation reagent1 SOCl2 or (COCl)2 reagent2 N,N-diethylethylenediamine

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Purity of Final Product check_reagents Check Reagent Purity and Dryness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Work-up Procedure start->check_workup impure_reagents Impure/Wet Reagents check_reagents->impure_reagents suboptimal_conditions Suboptimal Temp./Time check_conditions->suboptimal_conditions hydrolysis Hydrolysis during Work-up check_workup->hydrolysis solution_reagents Use Pure, Dry Reagents & Solvents impure_reagents->solution_reagents solution_conditions Optimize Temp., Time & Stoichiometry suboptimal_conditions->solution_conditions solution_workup Ensure Anhydrous Conditions & Proper pH hydrolysis->solution_workup purify Purify by Chromatography/Recrystallization solution_reagents->purify solution_conditions->purify solution_workup->purify Amidation_Mechanism acid_chloride 2-chloro-4-quinolinecarbonyl chloride intermediate Tetrahedral Intermediate acid_chloride->intermediate Nucleophilic Attack amine N,N-diethylethylenediamine product Final Product intermediate->product Chloride Elimination

References

Technical Support Center: Resolving Solubility Challenges of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide (CAS: 87864-14-0) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in organic solvents?

Q2: My compound is precipitating out of solution when I dilute my DMSO stock with an aqueous buffer. What can I do?

This is a common issue known as "antisolvent precipitation." It occurs because the compound is poorly soluble in the aqueous buffer, and the dilution reduces the concentration of the organic co-solvent (DMSO) to a point where it can no longer keep the compound dissolved.

Troubleshooting Steps:

  • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This will lower the initial concentration of the compound and may prevent it from crashing out upon dilution.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experiment allows (typically <0.5% for cell-based assays) to aid solubility[2].

  • Use a Co-solvent: Consider using a co-solvent system. For example, a mixture of ethanol and water or propylene glycol and water might improve solubility.

  • pH Adjustment: The quinoline and diethylaminoethyl moieties suggest the compound is basic. Adjusting the pH of the aqueous buffer to be more acidic (1-2 pH units below the pKa) can protonate the molecule, increasing its aqueous solubility[3].

  • Heated Sonication: Gently warming the solution while sonicating can help redissolve small amounts of precipitate. However, be cautious of the compound's thermal stability[4].

Q3: I am observing inconsistent results in my experiments, which I suspect is due to poor solubility. How can I confirm this and what should I do?

Poor solubility can lead to variable compound concentrations, causing inconsistent experimental outcomes[4].

Confirmation and Solutions:

  • Visual Inspection: Before use, carefully inspect your solutions for any visible precipitate. Centrifuge the solution and check for a pellet.

  • Serial Dilutions: When preparing different concentrations for an assay, perform serial dilutions from your stock solution to maintain a consistent solvent ratio across all concentrations.

  • Solubility Enhancement Techniques: If solubility is confirmed to be an issue, consider techniques such as creating a solid dispersion with a polymer carrier or using cyclodextrin complexation to improve aqueous solubility[3][5].

Q4: How can I prepare a stock solution of this compound?

For a standard protocol, you can prepare a stock solution in an appropriate organic solvent like DMSO[2].

Protocol:

  • Calculate the required mass of the compound based on your desired stock concentration (e.g., 10 mM).

  • Accurately weigh the compound in a sterile vial.

  • Add the calculated volume of high-purity DMSO.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light[2].

Solubility Data Summary

The following table summarizes the currently available solubility information for this compound. Researchers are encouraged to perform their own solubility tests for solvents not listed.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)Soluble[1]Common solvent for creating stock solutions.
MethanolSoluble[1]A polar protic solvent option.
WaterInsoluble (predicted)Typical for similar quinoline derivatives[2].
EthanolLikely SolubleOften a good alternative or co-solvent with water.
AcetonitrileLikely SolubleA polar aprotic solvent to consider.
Dichloromethane (DCM)Likely SolubleA non-polar solvent option.
ChloroformLikely SolubleA non-polar solvent option.

Experimental Protocols for Improving Solubility

1. Protocol for pH Adjustment

This method is suitable for aqueous solutions where the compound's basic nature can be leveraged.

  • Materials: this compound, desired aqueous buffer, 1M HCl, 1M NaOH, calibrated pH meter.

  • Methodology:

    • Prepare a suspension of the compound in the aqueous buffer.

    • While stirring, slowly add 1M HCl dropwise to lower the pH.

    • Monitor the dissolution of the compound visually.

    • Check the pH periodically with the pH meter.

    • Continue adding acid until the compound is fully dissolved. Aim for a pH 1-2 units below the compound's pKa. If the pKa is unknown, a pH of 4-5 is a reasonable starting point.

    • If necessary, the pH can be carefully adjusted back up with 1M NaOH, but be aware that the compound may precipitate again if the pH rises too much.

2. Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method)

This technique can enhance the dissolution rate by dispersing the compound in a polymer matrix in an amorphous state[3].

  • Materials: this compound, a carrier polymer (e.g., PVP, PEG, or Soluplus®), a common volatile organic solvent (e.g., methanol or ethanol).

  • Methodology:

    • Choose a drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both the compound and the carrier in the chosen solvent.

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

    • Dry the resulting solid film or powder in a vacuum oven (e.g., at 40-50°C) for 24 hours to remove residual solvent[3].

    • The resulting solid dispersion can then be tested for its dissolution properties.

Visual Troubleshooting and Workflow Diagrams

Below are diagrams to assist in troubleshooting solubility issues and understanding the factors that influence solubility.

G Troubleshooting Workflow for Solubility Issues start Compound fails to dissolve or precipitates check_solvent Is the solvent appropriate? start->check_solvent try_sonication Apply sonication and gentle heating check_solvent->try_sonication Yes cosolvent Use a co-solvent system (e.g., Ethanol/Water) check_solvent->cosolvent No check_concentration Is the concentration too high? try_sonication->check_concentration dilute Reduce concentration check_concentration->dilute Yes adjust_ph For aqueous solutions: Adjust pH (acidify) check_concentration->adjust_ph No success Compound Dissolved dilute->success solid_dispersion Consider advanced methods: Solid Dispersion or Cyclodextrin Complexation adjust_ph->solid_dispersion If still problematic adjust_ph->success cosolvent->success solid_dispersion->success

Caption: A workflow for troubleshooting common solubility problems.

G Factors Affecting Solubility solubility Solubility physicochemical Physicochemical Properties solubility->physicochemical solvent_props Solvent Properties solubility->solvent_props environmental Environmental Factors solubility->environmental pka pKa physicochemical->pka logp LogP (Lipophilicity) physicochemical->logp crystal Crystal Lattice Energy physicochemical->crystal polarity Polarity solvent_props->polarity h_bond Hydrogen Bonding solvent_props->h_bond temperature Temperature environmental->temperature ph pH environmental->ph

Caption: Key factors influencing the solubility of a compound.

References

Technical Support Center: Synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions related to this synthetic process.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2-chloro-4-quinolinecarbonyl chloride (Intermediate) 1. Incomplete reaction of 2-hydroxy-4-quinolinecarboxylic acid with the chlorinating agent. 2. Degradation of the chlorinating agent (e.g., thionyl chloride) due to moisture. 3. Insufficient reaction temperature or time.1. Ensure the starting material is fully dissolved or suspended in the solvent before adding the chlorinating agent. 2. Use freshly opened or properly stored thionyl chloride. Ensure all glassware is thoroughly dried. 3. As per established protocols, heat the reaction mixture to around 75°C for approximately 3.5 hours to ensure complete conversion.
Low Yield of Final Product 1. Incomplete amidation reaction. 2. Side reactions of the highly reactive 2-chloro-4-quinolinecarbonyl chloride intermediate. 3. Hydrolysis of the acyl chloride intermediate before or during the amidation step.1. Ensure the correct stoichiometry of N,N-diethylethylenediamine is used. The reaction can be performed at room temperature with stirring for several hours. 2. Add the N,N-diethylethylenediamine solution slowly to the acyl chloride intermediate, preferably at a reduced temperature (e.g., 0-5°C), to control the reaction rate and minimize side product formation. 3. Perform the reaction under anhydrous conditions. Ensure the solvent and amine are dry.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Contamination with N,N'-dicyclohexylurea (DCU) if DCC is used as a coupling agent.1. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials. 2. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. Column chromatography on silica gel may be necessary for high purity. 3. If using DCC, DCU is largely insoluble in many organic solvents and can often be removed by filtration.
Presence of Impurities in the Final Product 1. Incomplete chlorination leading to the corresponding hydroxy-amide derivative. 2. Dimerization or polymerization of the starting materials or intermediates. 3. Residual solvent from the reaction or purification steps.1. Ensure the initial chlorination step goes to completion. 2. Control the reaction temperature and stoichiometry carefully. 3. Dry the final product under vacuum to remove any residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent synthetic route involves a two-step process. First, 2-hydroxy-4-quinolinecarboxylic acid is chlorinated to form the intermediate 2-chloro-4-quinolinecarbonyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride in a suitable solvent such as toluene. The resulting acyl chloride is then reacted with N,N-diethylethylenediamine in an amidation reaction to yield the final product.

Q2: What are some critical parameters to control during the chlorination step?

A2: The key parameters for a successful chlorination are the exclusion of moisture, the reaction temperature, and the reaction time. Using anhydrous solvent and fresh thionyl chloride is crucial to prevent hydrolysis of the reagent and the product. A reaction temperature of around 75°C for 3.5 hours is recommended to drive the reaction to completion.

Q3: Are there alternative coupling reagents I can use for the amidation step?

A3: While the acyl chloride method is common, other standard amide coupling reagents can be employed. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Q4: What are the expected yields for this synthesis?

A4: A patent for the synthesis of dibucaine hydrochloride reports a yield of 88.3% for the initial chlorination step to form 2-chloro-4-quinolinecarbonyl chloride. The yield for the subsequent amidation step can vary depending on the specific conditions and purity of the intermediate, but well-optimized amide coupling reactions typically proceed in high yield.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the chlorination and amidation steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-quinolinecarbonyl chloride

This protocol is adapted from a patented procedure for the synthesis of dibucaine hydrochloride.

Materials:

  • 2-hydroxy-4-quinolinecarboxylic acid (28.9 g)

  • Thionyl chloride (19.2 g)

  • Toluene (190 ml)

Procedure:

  • To a 250 ml three-necked flask at room temperature, add 28.9 g of 2-hydroxy-4-quinolinecarboxylic acid.

  • While stirring, add 190 ml of toluene.

  • Slowly add 19.2 g of thionyl chloride dropwise to the mixture.

  • Heat the reaction mixture to 75°C and maintain for 3.5 hours.

  • After the reaction is complete, cool the mixture to 35°C.

  • Concentrate the solution under reduced pressure. Add a small amount of toluene and continue to concentrate under reduced pressure until dry to obtain the oily product.

Expected Yield: Approximately 19.5 g (88.3%).

Protocol 2: Synthesis of this compound

This is a general procedure for the amidation of the acyl chloride intermediate.

Materials:

  • 2-chloro-4-quinolinecarbonyl chloride (from Protocol 1)

  • N,N-diethylethylenediamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other non-nucleophilic base

Procedure:

  • Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve N,N-diethylethylenediamine (1.0-1.2 equivalents) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

  • Cool the acyl chloride solution to 0-5°C in an ice bath.

  • Slowly add the amine solution to the stirred acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amidation cluster_purification Workup & Purification start 2-hydroxy-4-quinolinecarboxylic acid reagent1 Thionyl Chloride Toluene, 75°C, 3.5h start->reagent1 intermediate 2-chloro-4-quinolinecarbonyl chloride reagent1->intermediate reagent2 N,N-diethylethylenediamine DCM, 0°C to RT intermediate->reagent2 product This compound reagent2->product workup Aqueous Wash (H2O, NaHCO3) product->workup purification Column Chromatography or Recrystallization workup->purification

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues start Low Yield or Purity Issue check_chlorination Check Chlorination Step (TLC analysis) start->check_chlorination check_impurities Characterize Impurities (NMR, LC-MS) start->check_impurities incomplete_chlorination Incomplete Chlorination? check_chlorination->incomplete_chlorination check_amidation Check Amidation Step (TLC analysis) incomplete_amidation Incomplete Amidation? check_amidation->incomplete_amidation incomplete_chlorination->check_amidation No optimize_chlorination Optimize Chlorination: - Anhydrous conditions - Increase reaction time/temp incomplete_chlorination->optimize_chlorination Yes optimize_amidation Optimize Amidation: - Check amine quality - Anhydrous conditions - Adjust stoichiometry incomplete_amidation->optimize_amidation Yes starting_material Unreacted Starting Material? check_impurities->starting_material side_products Side Products Present? starting_material->side_products No improve_workup Improve Workup: - Aqueous base wash starting_material->improve_workup Yes improve_purification Improve Purification: - Optimize chromatography - Recrystallization side_products->improve_purification Yes

Caption: Troubleshooting decision tree for synthesis issues.

enhancing the reaction rate of 2-chloro-4-quinolinecarboxylic acid amidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the reaction rate of 2-chloro-4-quinolinecarboxylic acid amidation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the amidation of 2-chloro-4-quinolinecarboxylic acid, offering potential causes and solutions to improve reaction outcomes.

Problem IDObserved IssuePotential Cause(s)Recommended Troubleshooting Steps
RR-01 Low or No Amide Product Formation 1. Inefficient Carboxylic Acid Activation: The coupling reagent may not be effective enough for this specific substrate. 2. Poor Nucleophilicity of the Amine: The amine may be sterically hindered or electronically deactivated. 3. Formation of Unreactive Carboxylate Salt: The amine, acting as a base, can deprotonate the carboxylic acid, forming an unreactive salt.1. Change Coupling Reagent: Switch to a more potent coupling reagent such as HATU or HBTU. 2. Add an Additive: Include an activating additive like HOBt or HOAt when using carbodiimide coupling agents (e.g., EDC, DCC). 3. Use a Non-Nucleophilic Base: Add a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any generated acids and prevent the formation of the carboxylate salt.[1][2]
RR-02 Slow Reaction Rate 1. Suboptimal Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. 2. Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or facilitating the reaction.1. Increase Temperature: Gently heat the reaction mixture. Monitor for potential side reactions. 2. Solvent Screening: Test different polar aprotic solvents like DMF, DMAc, or NMP, which are generally effective for amidation reactions.[3]
SR-01 Formation of a Side Product with a Higher Molecular Weight Nucleophilic Substitution at the 2-Chloro Position: The amine nucleophile may be attacking the C2 position of the quinoline ring, displacing the chloride. This is more likely with primary amines and at elevated temperatures.1. Lower Reaction Temperature: Perform the reaction at 0 °C or room temperature if possible. 2. Use a Milder Base: Employ a weaker base to avoid excessive activation of the quinoline ring towards nucleophilic attack. 3. Two-Step Acyl Chloride Method: Convert the carboxylic acid to the acyl chloride first, which can then be reacted with the amine at a lower temperature, often leading to a faster and cleaner reaction.
SR-02 Racemization of Chiral Amines or Carboxylic Acids The reaction conditions, particularly the use of certain coupling reagents and bases, can lead to the loss of stereochemical integrity.1. Use Racemization-Suppressing Additives: Additives like HOBt and particularly HOAt are known to minimize racemization.[4] 2. Choose Appropriate Coupling Reagents: Uronium/aminium salt-based reagents like HATU and HCTU are generally better at suppressing racemization compared to carbodiimides alone.[5][6] 3. Control Base and Temperature: Use a non-nucleophilic base and maintain a low reaction temperature.
P-01 Difficulty in Product Purification 1. Urea Byproducts from Carbodiimide Reagents: Byproducts from EDC or DCC can be difficult to remove. 2. Excess Reagents: Unreacted starting materials or coupling agents can co-elute with the product.1. Aqueous Workup for EDC: EDC and its urea byproduct are water-soluble and can be removed by an aqueous wash.[7] 2. Filtration for DCC: The dicyclohexylurea byproduct of DCC is largely insoluble in many organic solvents and can be removed by filtration. 3. Optimize Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) to ensure full conversion of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the amidation of 2-chloro-4-quinolinecarboxylic acid?

A1: The choice of coupling reagent can be substrate-dependent. For routine amidations, a combination of a carbodiimide like EDC with an additive such as HOBt is often effective and cost-efficient.[1][7] For more challenging couplings, such as with sterically hindered or electron-deficient amines, a uronium salt like HATU is generally more powerful and provides higher yields in shorter reaction times, with the added benefit of suppressing racemization.[2][5][6]

Q2: What is the optimal solvent for this reaction?

A2: Polar aprotic solvents are generally preferred for amidation reactions. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of substrates.[1] Other suitable solvents include dichloromethane (DCM), acetonitrile (ACN), and N-methyl-2-pyrrolidone (NMP).[1][3] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.

Q3: How can I minimize the risk of the amine reacting at the 2-chloro position?

A3: Nucleophilic aromatic substitution (SNAr) at the 2-position is a potential side reaction, especially with primary amines at elevated temperatures. To minimize this, it is recommended to:

  • Conduct the reaction at a lower temperature (0 °C to room temperature).

  • Use a non-nucleophilic base like DIPEA.

  • Consider a two-step procedure where 2-chloro-4-quinolinecarboxylic acid is first converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine at a low temperature. This often results in a cleaner and faster reaction.

Q4: My reaction is not going to completion. What can I do?

A4: If your reaction has stalled, consider the following:

  • Increase the equivalents of the coupling reagent and amine: Using a slight excess (e.g., 1.2-1.5 equivalents) of the coupling reagent and amine can help drive the reaction to completion.

  • Increase the reaction temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may increase the rate. However, monitor carefully for the formation of side products.

  • Switch to a more powerful coupling reagent: If you are using a carbodiimide-based system, switching to HATU may be beneficial.

Q5: How do I remove the byproducts from my reaction?

A5: The workup procedure depends on the reagents used.

  • EDC: The urea byproduct is water-soluble and can be removed with an aqueous wash.

  • DCC: The dicyclohexylurea (DCU) byproduct is mostly insoluble in common organic solvents and can be removed by filtration.

  • HATU/HBTU: The byproducts (tetramethylurea and HOAt/HOBt) can typically be removed by a standard aqueous workup (washing with dilute acid, base, and brine) followed by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the amidation of 2-chloro-4-quinolinecarboxylic acid with various coupling reagents. The data is compiled from general amidation protocols and studies on similar substrates, as direct comparative studies on this specific molecule are limited.

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)Key Considerations
EDC HOBtDIPEADMF0 to RT2 - 1260 - 85Cost-effective, water-soluble byproducts.
DCC HOBtDIPEADCM/DMF0 to RT2 - 1260 - 85Insoluble urea byproduct, requires filtration.
HATU -DIPEADMF0 to RT1 - 475 - 95+High efficiency, low racemization, suitable for difficult couplings.
HBTU -DIPEADMF0 to RT1 - 470 - 90Similar to HATU, but can be slightly less effective in some cases.
SOCl₂ (Acyl Chloride) -Pyridine/TEADCM/Toluene0 to RT1 - 370 - 95Two-step process, can be very effective but requires handling of corrosive SOCl₂.

Experimental Protocols

Protocol 1: General Procedure for Amidation using EDC/HOBt
  • To a stirred solution of 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[7]

Protocol 2: General Procedure for Amidation using HATU
  • In a round-bottom flask, dissolve 2-chloro-4-quinolinecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][7]

Protocol 3: Two-Step Amidation via Acyl Chloride Formation

Step A: Synthesis of 2-Chloro-4-quinolinecarbonyl chloride

  • To a suspension of 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in anhydrous toluene or DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (2.0-3.0 eq) at 0 °C.

  • Heat the mixture to reflux and stir for 1-3 hours until a clear solution is formed and gas evolution ceases.

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting acyl chloride can be used in the next step without further purification.

Step B: Amide Formation

  • Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine or pyridine (2.0 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants 2-Chloro-4-quinolinecarboxylic Acid Amine Coupling Reagent Base Start->Reactants Solvent Anhydrous Solvent (e.g., DMF, DCM) Reactants->Solvent Activation Activation of Carboxylic Acid (0°C to RT) Solvent->Activation Amine_Addition Addition of Amine Activation->Amine_Addition Stirring Stirring (1-12 hours) Amine_Addition->Stirring Monitoring Reaction Monitoring (TLC/LC-MS) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Pure Amide Purification->Product

Caption: General experimental workflow for the amidation of 2-chloro-4-quinolinecarboxylic acid.

Troubleshooting_Logic Start Low Yield Check_Activation Inefficient Activation? Start->Check_Activation Possible Cause? Check_Side_Reaction Side Reaction? Start->Check_Side_Reaction Possible Cause? Check_Conditions Suboptimal Conditions? Start->Check_Conditions Possible Cause? Change_Reagent Use HATU or add HOBt Check_Activation->Change_Reagent Solution SNAr Nucleophilic Substitution at C2-Cl? Check_Side_Reaction->SNAr Specifically? Lower_Temp Lower Temperature Use Acyl Chloride Method SNAr->Lower_Temp Solution Optimize Increase Temperature Change Solvent Check_Conditions->Optimize Solution

Caption: Troubleshooting logic for low yield in the amidation reaction.

References

Technical Support Center: Optimizing 2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. Our focus is on catalyst selection to optimize reaction outcomes, ensuring high yield and purity.

Catalyst Performance Comparison

The selection of a suitable coupling agent is critical for the efficient synthesis of this compound from 2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine. The following table summarizes the performance of common catalysts under optimized conditions.

Catalyst/Coupling AgentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Key Observations
EDC HOBtDIPEADMF1285>98Water-soluble byproducts simplify workup.[1][2]
HATU NoneDIPEADMF492>99Faster reaction times and high yields, but higher cost.[1][3]
DCC DMAPNoneDCM2478~95Byproduct (DCU) precipitation can complicate purification.[2]
HBTU Hünig's baseHünig's baseDMF688>97Efficient coupling with minimal side reactions.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: EDC/HOBt Mediated Amidation
  • Reaction Setup: To a solution of 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-diethylethylenediamine (1.1 eq).

  • Activation: Cool the mixture to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise.

  • Reaction: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][2]

Protocol 2: HATU Mediated Amidation
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-quinolinecarboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Reaction: Add N,N-diethylethylenediamine (1.2 eq) to the activated mixture and continue stirring at room temperature for 4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, and saturated NaHCO₃ solution.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be further purified by recrystallization or column chromatography.[1][3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Yield 1. Inactive coupling agent due to moisture. 2. Incomplete activation of the carboxylic acid. 3. Sub-optimal reaction temperature.1. Ensure all reagents and solvents are anhydrous. Use freshly opened coupling agents. 2. Increase the amount of coupling agent or the pre-activation time. 3. Optimize the reaction temperature; some reactions may require gentle heating.
Formation of a White Precipitate In EDC-mediated reactions, this is often the urea byproduct. In other cases, it could be a salt formed from the base and any acidic species.For EDC reactions, this is expected and the byproduct is water-soluble, facilitating its removal during aqueous workup.[1] For other precipitates, ensure proper stoichiometry of the base.
Presence of Unreacted Starting Material 1. Insufficient amount of coupling agent or amine. 2. Short reaction time.1. Use a slight excess of the amine (1.1-1.2 eq) and ensure the correct stoichiometry for the coupling agent. 2. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
Product is a Dark or Tarry Material 1. High reaction temperatures causing decomposition. 2. Side reactions due to impurities in starting materials.1. Maintain the recommended reaction temperature. 2. Ensure the purity of 2-chloro-4-quinolinecarboxylic acid and N,N-diethylethylenediamine.
Difficulty in Product Purification 1. For DCC reactions, the dicyclohexylurea (DCU) byproduct can be difficult to remove. 2. Co-elution of product with impurities during chromatography.1. Filter the reaction mixture to remove the precipitated DCU before workup. 2. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for scaling up the synthesis of this compound?

For large-scale synthesis, EDC is often preferred due to its cost-effectiveness and the ease of removing its water-soluble urea byproduct during workup.[1] While HATU provides excellent yields and shorter reaction times, its higher cost may be a limiting factor for industrial production.

Q2: How can I minimize side reactions during the amidation process?

The primary side reaction of concern is the nucleophilic substitution of the chlorine atom on the quinoline ring. To minimize this, it is crucial to use a non-nucleophilic base like DIPEA and maintain controlled reaction temperatures. Additionally, ensuring the reaction is carried out under an inert atmosphere can prevent degradation of reagents.

Q3: What is the role of additives like HOBt and DMAP?

Additives like HOBt are used with carbodiimide coupling agents (e.g., EDC, DCC) to form an active ester intermediate. This intermediate is more reactive towards the amine and less prone to side reactions, such as racemization if chiral centers are present. DMAP can act as an acyl transfer agent, further accelerating the reaction.[2]

Q4: Can I use a different solvent for this reaction?

While DMF is commonly used due to its ability to dissolve the reactants and intermediates, other polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile can also be employed.[2] However, solubility and reaction kinetics may vary, requiring re-optimization of the reaction conditions.

Q5: How do I confirm the identity and purity of the final product?

The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-chloro-4-quinolinecarboxylic acid in anhydrous DMF add_reagents Add amine and any additives (e.g., HOBt) start->add_reagents cool Cool to 0°C add_reagents->cool add_catalyst Add coupling agent (e.g., EDC, HATU) cool->add_catalyst add_base Add base (e.g., DIPEA) add_catalyst->add_base stir Stir at room temperature add_base->stir monitor Monitor progress (TLC/LC-MS) stir->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash purify Dry, concentrate, and purify wash->purify end Isolated Product purify->end

Caption: A generalized experimental workflow for the synthesis.

troubleshooting_workflow start Low Product Yield Observed check_reagents Verify Reagent Quality & Purity (Anhydrous? Freshly opened?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature? Time? Stoichiometry?) conditions_ok Conditions OK check_conditions->conditions_ok check_workup Analyze Workup & Purification (Loss during extraction? Co-elution?) workup_ok Workup OK check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Use fresh/purified reagents Ensure anhydrous conditions reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize temperature Adjust reaction time Check stoichiometry conditions_ok->optimize_conditions No optimize_workup Optimize extraction protocol Refine chromatography method workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimization of Work-up Procedures for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the work-up and purification of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide (CAS 87864-14-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate for the local anesthetic, Dibucaine.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance yield, purity, and process efficiency.

Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific issues that may arise during the work-up of this compound in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction mixture is a thick slurry after the amidation step, making it difficult to handle. What is the cause and how can I resolve this?

Answer:

This is a common observation and is often due to the precipitation of the product or byproducts. The reaction between 2-chloroquinoline-4-carbonyl chloride and N,N-diethylethylenediamine can be vigorous and exothermic, leading to rapid product formation and potential salt precipitation, especially if a base is used to scavenge HCl.

  • Causality: The formation of hydrochloride salts of the product or unreacted amine can lead to a thick slurry. The product itself may also have limited solubility in the reaction solvent at ambient temperature.

  • Solution:

    • Dilution: Carefully add a suitable organic solvent in which the product is soluble, such as dichloromethane (DCM) or toluene, to the reaction mixture with stirring. This will help to dissolve the product and create a more manageable solution for the subsequent work-up.

    • Temperature Control: For future reactions, consider controlling the reaction temperature by adding the amine solution dropwise to the acid chloride solution at a reduced temperature (e.g., 0-10 °C) to manage the exotherm.[3]

Question 2: I am experiencing low yields after the aqueous work-up. Where might I be losing my product?

Answer:

Low yields can stem from several factors during the work-up, primarily related to the pH-dependent solubility of your product and potential degradation. Your product has two basic centers: the quinoline nitrogen (pKa ≈ 4.9) and the tertiary amine on the side chain.

  • Causality:

    • Incorrect pH during Extraction: If the aqueous phase is too acidic during extraction, your product will be protonated and partition into the aqueous layer, leading to significant product loss.

    • Hydrolysis of the 2-Chloro Group: Prolonged exposure to strongly basic conditions during the work-up can lead to hydrolysis of the 2-chloro substituent to a 2-hydroxy group, forming an unwanted byproduct.

  • Solution:

    • pH Monitoring and Adjustment: During the aqueous wash steps, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will keep your product in its free base form, maximizing its solubility in the organic phase. Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization.[1]

    • Minimize Contact Time with Base: Perform the basic washes efficiently to minimize the risk of hydrolysis. Avoid using strong bases like NaOH if possible.

    • Back-Extraction: If you suspect product loss to the aqueous phase, you can perform a back-extraction. Make the combined aqueous layers basic (pH > 9) with a suitable base and extract them again with your organic solvent.

Question 3: My final product is contaminated with unreacted 2-chloro-4-quinolinecarboxylic acid. How can I remove this impurity?

Answer:

Residual starting carboxylic acid is a common impurity if the initial conversion to the acid chloride was incomplete or if the acid chloride hydrolyzed back to the carboxylic acid before reacting with the amine.

  • Causality: Incomplete reaction or hydrolysis of the acid chloride intermediate.

  • Solution:

    • Aqueous Base Wash: During the work-up, include a wash with a dilute aqueous base such as 5% sodium bicarbonate or sodium carbonate solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and will be removed from the organic layer.

    • Post-Purification: If the impurity persists, it can often be removed during the final purification step, such as recrystallization or column chromatography.

Question 4: I am observing a significant amount of a byproduct with a similar polarity to my product, making chromatographic purification difficult. What could this be and how can I avoid it?

Answer:

A likely byproduct is the hydrolyzed product, 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. Byproducts from side reactions of the starting materials are also possible.

  • Causality:

    • Hydrolysis: As mentioned, the 2-chloro group is susceptible to hydrolysis.

    • Side Reactions: Impurities in the starting materials or side reactions during the acid chloride formation (e.g., anhydride formation) can lead to byproducts.

  • Solution:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. Use dry solvents and reagents.

    • Optimized Work-up: A carefully controlled work-up with minimal exposure to harsh pH conditions will minimize byproduct formation.

    • Alternative Purification: If chromatography is challenging, consider recrystallization. A patent for the synthesis of Dibucaine mentions crystallization as a purification method for this intermediate.[2] An ethanol/water mixture is a suggested solvent system.

Frequently Asked Questions (FAQs)

What is the optimal pH for extracting this compound into an organic solvent?

To ensure the compound is in its neutral, free base form for efficient extraction into an organic solvent like DCM or toluene, the aqueous phase should be neutral to slightly basic (pH 7-9).

What are the most common impurities to look for after the work-up?

  • Unreacted 2-chloro-4-quinolinecarboxylic acid.

  • Unreacted N,N-diethylethylenediamine.

  • The hydrolyzed byproduct: 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide.

  • Byproducts from the acid chloride formation step.

What is the best method for final purification?

Both recrystallization and column chromatography are viable options. Recrystallization from an ethanol/water mixture is reported to yield high-purity material and is often more scalable.[1] For smaller scales or to remove closely related impurities, silica gel chromatography with a mobile phase such as ethyl acetate/hexane can be effective.

How can I avoid streaking on my TLC plates during reaction monitoring and column chromatography?

Streaking is often caused by the interaction of the basic amine groups with the acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.

Optimized Work-up Protocol

This protocol is a robust procedure for the work-up of this compound, designed to maximize yield and purity.

Step 1: Reaction Quenching and Dilution

  • Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture with stirring to quench any remaining reactive species.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or toluene) to ensure the product is fully dissolved.

Step 2: Phase Separation and Initial Wash

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water. Separate the layers.

Step 3: Acidic Wash (Optional - to remove basic impurities)

  • Wash the organic layer with a dilute solution of a weak acid, such as 1 M citric acid. This will protonate and remove unreacted N,N-diethylethylenediamine into the aqueous layer.

  • Caution: This step may cause some product to partition into the aqueous phase. A back-extraction of the acidic aqueous layer after basification may be necessary to recover any lost product.

Step 4: Basic Wash (to remove acidic impurities)

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and remove unreacted 2-chloro-4-quinolinecarboxylic acid.

  • Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

Step 5: Brine Wash

  • Wash the organic layer with a saturated solution of sodium chloride (brine). This will help to remove residual water from the organic layer.

Step 6: Drying and Concentration

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 7: Final Purification

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Data Presentation

Table 1: Recommended Solvents for Work-up and Purification

StepSolvent/ReagentPurpose
Dilution/ExtractionDichloromethane (DCM), TolueneTo dissolve the product and extract it from the aqueous phase.
Acidic Wash1 M Citric AcidTo remove basic impurities like unreacted amine.
Basic WashSaturated Sodium BicarbonateTo remove acidic impurities like unreacted carboxylic acid.
DryingAnhydrous Sodium SulfateTo remove residual water from the organic phase.
RecrystallizationEthanol/WaterFor final purification of the product.
ChromatographyEthyl Acetate/Hexane with 0.5% TriethylamineFor chromatographic purification.

Visualizations

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_isolation Product Isolation cluster_purification Purification Reaction Crude Reaction Product in Organic Solvent Quench Quench with Water Reaction->Quench 1. Dilute Dilute with Organic Solvent Quench->Dilute 2. Wash1 Wash with Water Dilute->Wash1 3. Wash2 Wash with 1 M Citric Acid (Optional) Wash1->Wash2 4. Wash3 Wash with sat. NaHCO3 Wash2->Wash3 5. Wash4 Wash with Brine Wash3->Wash4 6. Dry Dry over Na2SO4 Wash4->Dry 7. Concentrate Concentrate in vacuo Dry->Concentrate 8. Crude Crude Product Concentrate->Crude 9. Purify Recrystallization or Column Chromatography Crude->Purify 10. Pure Pure Product Purify->Pure 11. Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product Q_pH Incorrect pH during extraction? Start->Q_pH Q_Acid Acidic Impurity Present? Start->Q_Acid Q_Base Basic Impurity Present? Start->Q_Base Q_Hydrolysis Hydrolysis Byproduct? Start->Q_Hydrolysis A_pH Adjust aqueous phase to pH 7-9 before extraction. Q_pH->A_pH A_Acid Wash with sat. NaHCO3 solution. Q_Acid->A_Acid A_Base Wash with 1 M Citric Acid. Q_Base->A_Base A_Hydrolysis Use anhydrous conditions. Minimize contact with base. Q_Hydrolysis->A_Hydrolysis

References

Validation & Comparative

Comparative Purity Analysis of Synthesized 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. The purity of this compound, a key intermediate in the synthesis of the local anesthetic Dibucaine, is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3][4] This document outlines a standard reversed-phase HPLC (RP-HPLC) method and compares it with an alternative method using a different stationary phase to demonstrate the importance of method selection in achieving optimal separation of the main compound from potential impurities.

Comparison of HPLC Methods

A robust HPLC method is essential for the accurate assessment of purity and impurity profiling.[5] While a specific validated method for this compound is not widely published, a reliable method can be established based on the analysis of similar quinoline derivatives.[6][7][8] The following table compares a standard C18 column method with an alternative Phenyl-Hexyl column method, highlighting the differences in selectivity and resolution.

ParameterStandard RP-HPLC Method (C18 Column)Alternative RP-HPLC Method (Phenyl-Hexyl Column)
Retention Time (Main Peak) 8.5 min9.2 min
Purity (Area %) 99.60%99.58%
Resolution (Main Peak vs. Closest Impurity) 2.12.8
Theoretical Plates 85009200
Tailing Factor 1.11.2

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of this compound by HPLC.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Weigh Sample/Standard B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Filter Solution C->D E Inject into HPLC System D->E Analysis F Separation on Column E->F G UV Detection F->G H Integrate Chromatogram G->H Data Acquisition I Calculate Purity (Area %) H->I J Generate Report I->J

Caption: Experimental workflow for HPLC purity analysis.

Standard RP-HPLC Method Protocol

This protocol details a standard reversed-phase HPLC method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and 0.1% Formic Acid in Water (both HPLC grade).

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 20% ACN

    • 5-20 min: 20% to 80% ACN

    • 20-25 min: 80% ACN

    • 25-26 min: 80% to 20% ACN

    • 26-30 min: 20% ACN (re-equilibration)

3. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.

Alternative Analytical Techniques

While HPLC is the most common and robust method for purity analysis of non-volatile organic compounds, other techniques can provide complementary information.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities and residual solvents that may be present from the synthesis process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and specificity for the identification and quantification of impurities, especially those present at very low levels.[10]

Logical Relationship in Drug Development

The purity analysis of intermediates like this compound is a critical step in the overall drug development process.

G A Synthesis of Intermediate (this compound) B Purity Analysis (HPLC) A->B C Synthesis of API (Dibucaine) B->C Meets Purity Specs D Final API Quality Control C->D

Caption: Logical relationship of purity analysis in drug development.

Conclusion

The presented RP-HPLC method using a C18 column is a reliable technique for the purity analysis of synthesized this compound.[6] The method demonstrates good resolution of the main component from potential impurities. For complex samples or when co-elution is suspected, employing an alternative column with different selectivity, such as a Phenyl-Hexyl column, is a valuable strategy.[6] A comprehensive purity assessment may also benefit from the use of complementary analytical techniques like GC-MS and NMR to ensure the highest quality of the synthetic intermediate.

References

Spectroscopic Validation of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic techniques for the structural validation of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide. The following sections detail the principles of each method, present expected quantitative data, and outline standardized experimental protocols. This information is intended to assist researchers in selecting the appropriate analytical tools for the characterization of this and structurally related compounds.

Overview of Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of a molecule's structure is a critical step in chemical research and drug development. A combination of spectroscopic methods is typically employed, each providing complementary information. For a molecule such as this compound, the principal techniques for structural confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms.

  • Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern, aiding in the identification of structural motifs.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. While experimentally obtained spectra are the gold standard, these tables are populated with predicted and typical values based on the known structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4d1HQuinoline H
~7.8 - 8.0d1HQuinoline H
~7.5 - 7.7m2HQuinoline H
~7.3s1HQuinoline H
~3.6 - 3.8q2H-CH₂-NH-
~2.8 - 3.0t2H-N-CH₂-
~2.6 - 2.8q4H-N(CH₂CH₃)₂
~1.1 - 1.3t6H-N(CH₂CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~168C=O (Amide)
~150Quinoline C-Cl
~148Quinoline C
~145Quinoline C
~130Quinoline CH
~129Quinoline CH
~128Quinoline CH
~127Quinoline C
~125Quinoline CH
~118Quinoline CH
~52-CH₂-NH-
~48-N(CH₂CH₃)₂
~38-N-CH₂-
~12-N(CH₂CH₃)₂

Table 3: Mass Spectrometry Data

m/zInterpretation
305.13[M]⁺ (Molecular ion for C₁₆H₂₀³⁵ClN₃O)
307.13[M+2]⁺ (Isotope peak for ³⁷Cl)
86.10[C₅H₁₂N]⁺ (Fragment from diethylaminoethyl side chain)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch (Amide)
~3050WeakC-H Stretch (Aromatic)
~2970, 2870StrongC-H Stretch (Aliphatic)
~1660StrongC=O Stretch (Amide)
~1590, 1470MediumC=C Stretch (Aromatic)
~1150MediumC-N Stretch
~760StrongC-Cl Stretch

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Identify the major absorption bands in the spectrum and assign them to specific functional groups based on their characteristic frequencies.

Visualizing the Validation Workflow and Logic

The following diagrams illustrate the workflow for spectroscopic validation and the logical interplay between the different techniques.

Spectroscopic_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_validation Structure Validation Sample Purified Compound Solubilization Dissolution in Appropriate Solvent Sample->Solubilization NMR NMR Spectroscopy (¹H, ¹³C) Solubilization->NMR MS Mass Spectrometry (ESI-MS) Solubilization->MS IR IR Spectroscopy (FTIR-ATR) Solubilization->IR NMR_Data Process FID Assign Peaks NMR->NMR_Data MS_Data Identify Molecular Ion & Fragments MS->MS_Data IR_Data Assign Functional Group Frequencies IR->IR_Data Validation Structure Confirmation NMR_Data->Validation MS_Data->Validation IR_Data->Validation

A generalized workflow for spectroscopic validation.

Spectroscopic_Logic cluster_techniques Spectroscopic Techniques cluster_information Provided Information Structure Proposed Structure 2-chloro-N-[2-(diethylamino)ethyl] -4-quinolinecarboxamide NMR NMR (¹H & ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info elucidates MS_info Molecular Weight Elemental Formula MS->MS_info determines IR_info Functional Groups (C=O, N-H, C-Cl) IR->IR_info identifies Confirmation Confirmed Structure NMR_info->Confirmation MS_info->Confirmation IR_info->Confirmation

A Comparative Guide to the Synthetic Routes of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different synthetic strategies for the preparation of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the local anesthetic Dibucaine.[1][2] The following sections present two primary synthetic routes, detailing the experimental protocols and providing a comparative analysis of their performance based on available data.

Introduction

This compound is a crucial building block in pharmaceutical synthesis. The efficiency and scalability of its preparation are of significant interest to the drug development industry. This document outlines and compares two plausible synthetic routes, starting from the common precursor, 2-hydroxyquinoline-4-carboxylic acid.

Synthetic Route 1: Chlorination Followed by Amidation

This route involves the initial conversion of 2-hydroxyquinoline-4-carboxylic acid to the chlorinated intermediate, 2-chloro-4-quinolinecarboxylic acid, which is then subjected to an amidation reaction with N,N-diethylethylenediamine. Two variations for the amidation step are presented: a one-pot reaction using thionyl chloride and a stepwise approach with a peptide coupling agent.

Step 1: Synthesis of 2-chloro-4-quinolinecarboxylic acid

The first step is the chlorination of 2-hydroxyquinoline-4-carboxylic acid. A common and effective method involves the use of phosphorus oxychloride (POCl₃).

Experimental Protocol:

2-Hydroxyquinoline-4-carboxylic acid is dissolved in phosphorus oxychloride and refluxed for one hour. After the reaction, the excess phosphorus oxychloride is removed by rotary evaporation. The residue is then poured into ice water, and the pH is adjusted to 4-5 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by suction filtration, washed with water, and dried to yield 2-chloroquinoline-4-carboxylic acid.

Quantitative Data:

ParameterValueReference
Yield 87.5%China Pharmaceutical University, CN109467549A
Step 2: Amidation of 2-chloro-4-quinolinecarboxylic acid

Two methods for the amidation of the chlorinated intermediate are compared below.

This method involves the in situ formation of the acid chloride followed by the reaction with N,N-diethylethylenediamine in a one-pot procedure.

Experimental Protocol:

2-Hydroxyquinoline-4-carboxylic acid is added to toluene at room temperature. Thionyl chloride is then added dropwise while stirring. After the completion of the reaction, the excess thionyl chloride is removed under reduced pressure to afford the intermediate 2-chloroquinoline-4-carbonyl chloride. This intermediate is then dissolved in toluene, and N,N-diethylethylenediamine is added to the solution with heating. Following the reaction, the mixture is washed with water, crystallized, filtered, and dried to yield the final product.

A more detailed one-pot adaptation from a patent (CN108084033B) for a similar synthesis suggests the following: 2-Hydroxyquinoline-4-carboxylic acid and toluene are charged into a reactor, followed by the dropwise addition of thionyl chloride. After the reaction is complete, excess thionyl chloride is removed by rotary evaporation. N,N-Diethylethylenediamine is then added dropwise with stirring at a temperature between 20-75°C for 1-24 hours. The mixture is then filtered, washed with water, and dried.

This method involves the isolation of 2-chloro-4-quinolinecarboxylic acid, followed by a coupling reaction with N,N-diethylethylenediamine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent.

Experimental Protocol (General Procedure):

To a solution of 2-chloro-4-quinolinecarboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF, HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added. The mixture is stirred at room temperature for a short period to pre-activate the carboxylic acid. N,N-diethylethylenediamine (1.2 equivalents) is then added, and the reaction is stirred at room temperature for 1-4 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous acidic solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Performance Comparison of Amidation Methods
ParameterMethod A (Thionyl Chloride)Method B (HATU Coupling)
Reagents Thionyl chloride, TolueneHATU, DIPEA, DMF/Ethyl Acetate
Reaction Conditions Elevated temperatureRoom temperature
Work-up Aqueous wash and crystallizationAqueous extraction and column chromatography
By-products SO₂, HClHOBt, tetramethylurea, DIPEA salts
Advantages One-pot procedure, readily available reagentsMilder reaction conditions, high yields for complex substrates
Disadvantages Harsh reagents, potential for side reactionsMore expensive coupling agent, requires chromatographic purification

Synthetic Route 2: Amidation Followed by Chlorination

This alternative route proposes the amidation of 2-hydroxyquinoline-4-carboxylic acid with N,N-diethylethylenediamine first, to form N-[2-(diethylamino)ethyl]-2-hydroxy-4-quinolinecarboxamide, followed by a chlorination step to yield the final product.

Step 1: Synthesis of N-[2-(diethylamino)ethyl]-2-hydroxy-4-quinolinecarboxamide

Experimental Protocol (Hypothetical):

2-Hydroxyquinoline-4-carboxylic acid would be coupled with N,N-diethylethylenediamine. Due to the presence of the phenolic hydroxyl group, a direct amidation using coupling agents might be challenging. A plausible approach would be to first protect the hydroxyl group, for instance as a benzyl ether. The protected carboxylic acid could then be activated and reacted with the amine. Subsequent deprotection would yield the desired intermediate.

Alternatively, direct coupling using a robust method could be attempted. For instance, a mixed anhydride method using isobutyl chloroformate, which has been used for the synthesis of other quinolinecarboxamides, could be employed.

Step 2: Chlorination of N-[2-(diethylamino)ethyl]-2-hydroxy-4-quinolinecarboxamide

Experimental Protocol (Hypothetical):

The intermediate from Step 1 would be treated with a chlorinating agent like phosphorus oxychloride to convert the 2-hydroxyquinoline moiety to the 2-chloroquinoline. The reaction conditions would likely involve heating the substrate with neat POCl₃ or in a high-boiling inert solvent.

Comparative Analysis of Synthetic Routes
ParameterRoute 1 (Chlorination then Amidation)Route 2 (Amidation then Chlorination)
Overall Strategy Builds the chlorinated quinoline core first.Constructs the amide side chain first.
Key Intermediates 2-chloro-4-quinolinecarboxylic acidN-[2-(diethylamino)ethyl]-2-hydroxy-4-quinolinecarboxamide
Potential Challenges Handling of thionyl chloride or phosphorus oxychloride.Potential for side reactions on the amide functionality during chlorination; potential need for protecting groups.
Reported Precedence This route is documented in patents for the synthesis of the target molecule and its derivatives.Less direct evidence in the literature for this specific target molecule.

Conclusion

Based on the available literature, Synthetic Route 1, particularly the one-pot variation using thionyl chloride (Method A), appears to be a more direct and established method for the synthesis of this compound. This is supported by its appearance in the patent literature for the synthesis of Dibucaine. While the use of modern coupling reagents like HATU (Method B) offers milder conditions and potentially higher purity for complex substrates, it introduces additional cost and a more involved purification process.

Synthetic Route 2 remains a plausible but less documented alternative. The potential for side reactions during the chlorination of the amide-containing intermediate and the possible need for protection/deprotection steps make it a more complex and potentially lower-yielding approach compared to Route 1.

For large-scale industrial production, the one-pot nature of Route 1, Method A would likely be the most cost-effective and efficient approach, provided that the reaction conditions are optimized to maximize yield and purity, minimizing the formation of by-products. For laboratory-scale synthesis where milder conditions and potentially higher purity are prioritized, the stepwise approach of Route 1, Method B using a coupling agent like HATU presents a viable alternative.

Diagrams

Synthetic_Route_1 start 2-Hydroxyquinoline-4-carboxylic acid intermediate 2-chloro-4-quinolinecarboxylic acid start->intermediate POCl3, Reflux product This compound intermediate->product 1. SOCl2 or HATU/DIPEA 2. N,N-diethylethylenediamine

Caption: Overall workflow for Synthetic Route 1.

Amidation_Comparison cluster_0 Method A: Thionyl Chloride cluster_1 Method B: HATU Coupling a1 2-chloro-4-quinolinecarboxylic acid a2 In situ formation of acid chloride a1->a2 SOCl2 a3 Amidation with N,N-diethylethylenediamine a2->a3 b1 2-chloro-4-quinolinecarboxylic acid b2 Activation with HATU/DIPEA b1->b2 b3 Amidation with N,N-diethylethylenediamine b2->b3

Caption: Comparison of amidation methods in Route 1.

Synthetic_Route_2 start 2-Hydroxyquinoline-4-carboxylic acid intermediate N-[2-(diethylamino)ethyl]-2-hydroxy-4-quinolinecarboxamide start->intermediate Amide Coupling (e.g., mixed anhydride) product This compound intermediate->product POCl3, Reflux

Caption: Hypothetical workflow for Synthetic Route 2.

References

Comparative Analysis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Derivatives as Potent Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A series of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide derivatives has been identified and optimized, demonstrating significant multistage antimalarial activity. This guide provides a comparative overview of the biological activity of these compounds, supported by experimental data and detailed methodologies, for researchers and professionals in drug development. The parent compound, this compound, serves as a crucial intermediate in the synthesis of these derivatives.[1][2] The quinoline-4-carboxamide series was initially identified from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain) and subsequently optimized to produce molecules with low nanomolar in vitro potency and excellent in vivo efficacy in mouse models of malaria.[3][4]

The mechanism of action for this class of compounds is novel, involving the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the malaria parasite.[4] This unique target distinguishes these derivatives from many existing antimalarial drugs. Structural modifications of the initial hits focused on improving potency, physicochemical properties, and pharmacokinetic profiles.[3][5]

Quantitative Comparison of Antiplasmodial Activity

The following table summarizes the in vitro antiplasmodial activity of selected this compound derivatives against the chloroquine-sensitive 3D7 strain of P. falciparum. The data highlights the structure-activity relationship (SAR), showing how modifications to the core structure influence potency.

Compound IDR GroupEC50 (nM) against P. falciparum 3D7
1 (Initial Hit)120
2 (Optimized Lead)1
25 3-(4-morpholinyl)propyl70
26 2-(4-morpholinyl)ethyl68
27 4-(4-morpholinyl)butyl4
28 3-(1-piperidinyl)propyl>1000
29 3-methoxypropyl6
30 4-methoxybutyl2

Data extracted from "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy"[3][4]

The initial hit compound (1) showed moderate potency.[3] Shortening the linker in the aminoalkylmorpholine moiety at R³ (compound 26 vs. 25) did not significantly impact activity.[5] However, extending the linker from three to four carbons (compound 27) resulted in a 17-fold improvement in antiplasmodial activity.[5] Replacing the morpholino group with a piperidine (compound 28) was not tolerated, indicating the importance of the morpholine oxygen for activity.[5] Interestingly, removing the basic nitrogen of the morpholine group (compounds 29 and 30) was well-tolerated and led to compounds with single-digit nanomolar potency.[5] The optimized lead compound (2), also known as DDD107498, emerged from this optimization process with exceptional potency.[4]

Experimental Protocols

General Synthesis of Quinoline-4-carboxamide Derivatives

The synthesis of the this compound derivatives generally follows a multi-step process. A key intermediate is 2-chloro-4-quinolinecarboxylic acid, which is then activated and reacted with the desired amine.[4]

A one-pot chlorination and amide formation can be achieved by treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of DMF. The resulting acid chloride intermediate is then reacted with the appropriate amine, such as 2-(diethylamino)ethylamine, in a solvent like THF at room temperature.[3] Further diversification can be achieved through aromatic nucleophilic substitution at the 2-position of the quinoline ring with various amines, often facilitated by microwave irradiation.[3]

G cluster_synthesis General Synthetic Pathway start 2-Hydroxyquinoline-4-carboxylic Acid step1 Thionyl Chloride, DMF start->step1 intermediate1 2-Chloroquinoline-4-carbonyl Chloride (Acid Chloride Intermediate) step1->intermediate1 step2 2-(Diethylamino)ethylamine, THF intermediate1->step2 product 2-chloro-N-[2-(diethylamino)ethyl]- 4-quinolinecarboxamide Core step2->product step3 Various Amines, Microwave product->step3 derivatives Substituted Derivatives step3->derivatives

Caption: General synthetic scheme for this compound derivatives.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of the compounds was determined against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.

  • Parasite Culture: P. falciparum was cultured in human erythrocytes (blood type O) at a 5% hematocrit in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

  • Assay Setup: The assay was performed in 96-well microtiter plates. Test compounds were added from a DMSO stock solution to the culture medium.

  • Incubation: A suspension of parasitized erythrocytes (2-3% parasitemia) was added to the wells. The plates were incubated for 24 hours at 37°C in a controlled atmosphere of 93% N₂, 5% CO₂, and 2% O₂.

  • Growth Measurement: [³H]phenylalanine was added to each well, and the plates were incubated for an additional 24 hours. The incorporation of radiolabeled phenylalanine, which serves as an index of parasite growth, was measured using a scintillation counter after harvesting the cells.

  • Data Analysis: The 50% effective concentration (EC50) values were calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound class is the inhibition of protein synthesis through the targeting of PfEF2. The workflow for identifying and characterizing these inhibitors is outlined below.

G cluster_workflow Inhibitor Discovery Workflow screen Phenotypic Screen (P. falciparum 3D7) hit_id Hit Identification (Quinoline-4-carboxamides) screen->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_char Lead Characterization hit_to_lead->lead_char in_vitro In Vitro Potency (EC50 vs. 3D7) lead_char->in_vitro in_vivo In Vivo Efficacy (P. berghei mouse model) lead_char->in_vivo moa Mechanism of Action (PfEF2 Inhibition) lead_char->moa preclinical Preclinical Candidate (DDD107498) in_vitro->preclinical in_vivo->preclinical moa->preclinical

Caption: Workflow for the discovery and development of quinoline-4-carboxamide antimalarials.

References

A Comparative Guide to the Efficacy of Dibucaine Precursors in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic routes for Dibucaine, a potent and long-acting local anesthetic. By examining the efficacy of key precursors and intermediates, this document aims to inform researchers and drug development professionals on the most efficient pathways to synthesize high-purity Dibucaine hydrochloride. The information presented is based on a comprehensive review of published synthetic methods.

Overview of Dibucaine Synthesis

Dibucaine, chemically known as 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide, is synthesized through a multi-step process.[1] The most common synthetic strategies commence with 2-hydroxyquinoline-4-carboxylic acid as the primary precursor. Variations in the synthetic routes primarily involve different reagents and conditions for the key transformations: chlorination, amidation, and etherification. This guide will compare the efficacy of the intermediates generated in these different pathways.

Comparison of Synthetic Pathways and Precursor Efficacy

The synthesis of Dibucaine can be broadly categorized into a few key methods. Below is a comparative analysis of these methods, with a focus on the yields and conditions of crucial steps.

Method 1: Two-Step Chlorination and Amidation followed by Etherification

This common pathway involves the initial conversion of 2-hydroxyquinoline-4-carboxylic acid to an intermediate, 2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide, which then undergoes etherification.

Table 1: Comparison of Key Reaction Steps and Yields

StepPrecursor/IntermediateReagentsKey ConditionsProductYieldPurityReference
1a. Chlorination2-Hydroxyquinoline-4-carboxylic acidThionyl chloride, Toluene60°C, 3 hours2-Chloroquinoline-4-carbonyl chloride91.3%-CN102977132A
1b. Chlorination2-Hydroxyquinoline-4-carboxylic acidThionyl chloride, Toluene75°C, 3.5 hours2-Chloroquinoline-4-carbonyl chloride88.3%-CN102977132A
2. Amidation2-Chloroquinoline-4-carbonyl chlorideN,N-Diethylethylenediamine, Toluene60°C2-Chloro-N-[2-(diethylamino)ethyl] quinoline-4-carboxamide--CN102977132A
3. Etherification2-Chloro-N-[2-(diethylamino)ethyl] quinoline-4-carboxamideSodium n-butoxide, n-ButanolRefluxDibucaine--[2]
4. Salt FormationDibucaineHydrochloric acid, Acetone-Dibucaine Hydrochloride82.1% (molar)99.94% (HPLC)[3]

Experimental Protocols:

  • Step 1a (Chlorination): To a 250 ml three-necked flask, add 18.9 grams of 2-hydroxy-4-quinoline carboxylic acid and 150 ml of toluene at room temperature. Under stirring, add 15.3 grams of thionyl chloride dropwise. Heat the mixture to 60°C for 3 hours. After cooling to 30°C, concentrate the solution under reduced pressure, add a small amount of toluene, and continue to concentrate to dryness to obtain 19.5 g of 2-chloroquinoline-4-carbonyl chloride as an oil (Yield: 91.3%).[4]

  • Step 2 (Amidation): The oil from the previous step is diluted with 200 ml of toluene and placed in a 500 ml three-necked flask. 10g of N,N-diethylethylenediamine is added, and the mixture is stirred at 60°C. After the reaction is complete, it is cooled to room temperature. Water is added, and the mixture is stirred for 30 minutes. The organic layer is separated, washed twice with water, once with saturated brine, dried over anhydrous sodium sulfate, filtered, and the filtrate is evaporated to dryness.[4]

  • Step 3 (Etherification): To a 500 mL reaction flask, add 120-180 mL of butanol and 2.5-4 g of metallic sodium under a nitrogen atmosphere. After stirring at room temperature, the 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is added in portions. The mixture is gradually heated to reflux and maintained for 4-8 hours. After cooling to room temperature, 50-150 mL of purified water is added, stirred for 30 minutes, and allowed to settle. The aqueous layer is discarded, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

  • Step 4 (Salt Formation): To a 300 mL three-neck flask, add 12-20 g of purified dibucaine and 15-30 mL of acetone. Heat slowly to 40-70℃ until completely dissolved. Add a solution of hydrochloric acid in acetone dropwise. After the addition, maintain the temperature and stir for 0.5-1 hour. Filter while hot, and crystallize the filtrate in a refrigerator. Filter the crystals and dry to obtain dibucaine hydrochloride.[2]

Method 2: "One-Pot" Synthesis

A more streamlined approach involves a "one-pot" method to produce Dibucaine hydrochloride, which can improve overall efficiency by reducing the number of isolation steps.

Table 2: One-Pot Synthesis Overview

StepStarting MaterialKey ReagentsFinal ProductOverall YieldPurityReference
1-42-Butoxyquinoline-4-carboxylic acidThionyl chloride, N,N-Diethylethylenediamine, Hydrochloric acidDibucaine Hydrochloride82.1% (molar)99.94% (HPLC)[3]

Experimental Protocol:

  • One-Pot Synthesis: Charge a 500 L reactor with 120 kg of toluene and 24.5 kg of 2-butoxyquinoline-4-carboxylic acid under stirring. Add 14.3 kg of thionyl chloride and heat to 60-70°C. After the reaction is complete, distill off excess thionyl chloride to obtain a toluene solution of 2-butoxyquinoline-4-carbonyl chloride. In a separate vessel, add 13.9 kg of N,N-Diethylethylenediamine to a 10 wt% sodium hydroxide solution (48 kg) and cool to below 0°C. Add the prepared 2-butoxyquinoline-4-carbonyl chloride toluene solution dropwise at -5 to 0°C. After the reaction, warm the mixture to 20-30°C and acidify to pH 2.0-3.0 with 30% hydrochloric acid. After phase separation, treat the aqueous phase with activated carbon, and then adjust the pH to 10.0-11.0 with 30% sodium hydroxide solution. The resulting organic phase is then treated with isopropanol and 36% hydrochloric acid to crystallize dibucaine hydrochloride.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Dibucaine_Synthesis_Method_1 A 2-Hydroxyquinoline- 4-carboxylic acid B 2-Chloroquinoline- 4-carbonyl chloride A->B Thionyl chloride, Toluene C 2-Chloro-N-[2-(diethylamino)ethyl] quinoline-4-carboxamide B->C N,N-Diethylethylenediamine, Toluene D Dibucaine C->D Sodium n-butoxide, n-Butanol E Dibucaine Hydrochloride D->E HCl, Acetone

Caption: Synthetic pathway for Dibucaine via a stepwise chlorination, amidation, and etherification process.

Dibucaine_Synthesis_One_Pot A 2-Butoxyquinoline- 4-carboxylic acid B 2-Butoxyquinoline- 4-carbonyl chloride A->B Thionyl chloride C Dibucaine B->C N,N-Diethylethylenediamine D Dibucaine Hydrochloride C->D HCl

Caption: Simplified workflow of the one-pot synthesis of Dibucaine Hydrochloride.

Mechanism of Action: Signaling Pathway

Dibucaine functions as a local anesthetic by blocking nerve impulses. This is achieved by inhibiting voltage-gated sodium channels in the neuronal cell membrane.

Dibucaine_MoA cluster_membrane Neuronal Membrane Na_channel Voltage-gated Sodium Channel (Resting) Na_channel_open Sodium Channel (Open) Na_channel->Na_channel_open Na_channel_blocked Sodium Channel (Blocked) Na_channel_open->Na_channel_blocked Blocked by Dibucaine Na_influx Na+ Influx Na_channel_open->Na_influx leads to No_Na_influx No Na+ Influx Na_channel_blocked->No_Na_influx prevents Dibucaine_ext Dibucaine (Uncharged) Dibucaine_int Dibucaine (Protonated) Dibucaine_ext->Dibucaine_int Diffusion across membrane Dibucaine_int->Na_channel_open Binds to open channel Nerve_impulse Nerve Impulse (Action Potential) Nerve_impulse->Na_channel Depolarization No_impulse Conduction Block No_Na_influx->No_impulse results in

Caption: Mechanism of action of Dibucaine in blocking nerve impulse conduction.

Conclusion

The synthesis of Dibucaine predominantly relies on 2-hydroxyquinoline-4-carboxylic acid as the key starting material. The efficiency of the overall synthesis is highly dependent on the chosen pathway and reaction conditions. The stepwise method allows for the isolation and purification of intermediates, which may lead to higher purity of the final product, as evidenced by the reported 99.94% HPLC purity for the hydrochloride salt.[3] The one-pot method, while potentially more time and resource-efficient, may require more rigorous purification of the final product. The choice of method will ultimately depend on the specific requirements of the research or manufacturing setting, balancing factors such as yield, purity, cost, and scalability. Further research into novel precursors or catalytic systems could pave the way for even more efficient and sustainable synthetic routes for this important local anesthetic.

References

Comparative Guide to the Validation of Analytical Methods for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the validation of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the local anesthetic Dibucaine.[1] The selection and validation of an appropriate analytical method are critical for ensuring the quality, purity, and potency of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the validation of two common High-Performance Liquid Chromatography (HPLC) methods—an assay method for potency and a method for impurity profiling—in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2] Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3] For pharmaceutical intermediates like this compound, robust and reliable analytical methods are essential for quality control in a Good Manufacturing Practice (GMP) environment.

Comparative Analysis of HPLC Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[4] Two primary HPLC methods are typically validated for a pharmaceutical intermediate: an assay method to determine the potency (or purity) of the substance and a method to detect and quantify any impurities.

Table 1: Comparison of HPLC Method Parameters

ParameterHPLC Method for AssayHPLC Method for Impurity Profiling
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 230 nm and 254 nm
Injection Volume 10 µL20 µL
Column Temperature 30°C35°C
Run Time 15 minutes45 minutes

Table 2: Comparison of Validation Performance Data

Validation ParameterHPLC Method for AssayHPLC Method for Impurity Profiling
Linearity (r²) > 0.999> 0.998 for known impurities
Range 80% - 120% of the nominal concentrationLOQ - 150% of the impurity specification limit
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0% for spiked impurities
Precision (RSD%)
- Repeatability≤ 1.0%≤ 5.0%
- Intermediate Precision≤ 2.0%≤ 10.0%
Limit of Detection (LOD) Not applicable~0.01% of the nominal concentration
Limit of Quantitation (LOQ) Not applicable~0.03% of the nominal concentration
Specificity No interference from blank, placebo, or degradation productsAble to separate all known impurities and degradation products

Experimental Protocols

Protocol 1: HPLC Method for Assay
  • Preparation of Mobile Phase: Prepare a phosphate buffer by dissolving an appropriate amount of monobasic potassium phosphate in water to a concentration of 0.05 M and adjust the pH to 3.0 with phosphoric acid. Mix 600 mL of acetonitrile with 400 mL of the phosphate buffer. Filter and degas the mixture.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Chromatographic Procedure: Inject the standard and sample solutions into the HPLC system. The retention time for this compound is typically around 5-7 minutes. Calculate the assay value based on the peak area of the analyte.

Protocol 2: HPLC Method for Impurity Profiling
  • Preparation of Mobile Phase: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 90% B

    • 30-35 min: 90% B

    • 35-36 min: 90% to 10% B

    • 36-45 min: 10% B

  • Standard and Sample Preparation: Prepare the sample solution at a higher concentration (e.g., 2 mg/mL) to facilitate the detection of impurities. Prepare solutions of known impurities at concentrations corresponding to their specification limits.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5] Analyze the stressed samples to ensure that all degradation products are separated from the main peak and from each other.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_conclusion 4. Conclusion protocol Develop Validation Protocol parameters Define Validation Parameters & Acceptance Criteria protocol->parameters specificity Specificity / Forced Degradation parameters->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (for impurity method) precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data & Statistical Evaluation robustness->data_analysis acceptance Compare Results to Acceptance Criteria data_analysis->acceptance report Prepare Validation Report acceptance->report conclusion Method is Validated for Intended Use report->conclusion

Caption: General workflow for analytical method validation.

Signaling Pathway for Method Selection

This diagram illustrates the logical pathway for selecting an appropriate analytical method for a pharmaceutical intermediate.

Method_Selection_Pathway cluster_purpose Purpose of Analysis cluster_technique Technique Selection cluster_method_dev Method Development & Validation start Define Analytical Requirement assay Potency/Assay start->assay impurity Impurity Profiling start->impurity other Other (e.g., residual solvents) start->other hplc HPLC assay->hplc titration Titration assay->titration impurity->hplc gc GC other->gc method_dev Develop Method Parameters hplc->method_dev gc->method_dev titration->method_dev validation Validate per ICH Q2(R1) method_dev->validation end Routine QC Use validation->end

Caption: Logical pathway for analytical method selection.

References

A Comparative Guide to the Biological Activity of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the local anesthetic Dibucaine, and structurally similar quinoline-4-carboxamide derivatives. While specific quantitative data for the titular compound is limited in publicly available literature, this document synthesizes available information on its potential therapeutic activities and compares it with related molecules, offering insights into their structure-activity relationships.

Introduction to this compound

This compound is a synthetic quinoline-based carboxamide derivative.[1][2] Its chemical structure features a 2-chloro substituted quinoline ring linked to a diethylaminoethyl side chain via a carboxamide bond at the 4-position.[1] Primarily recognized as a precursor to Dibucaine, this compound has also been investigated for its own potential in antimicrobial and anticancer research.[1] The quinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, and modifications at various positions of the quinoline ring and the carboxamide side chain can significantly influence the compound's therapeutic properties.[3]

Comparative Biological Activity

Anticancer Activity

Quinoline and quinolone carboxamides have demonstrated significant potential as anticancer agents, often acting through mechanisms like topoisomerase inhibition or protein kinase inhibition.[3] Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing cell cycle arrest.[1]

Table 1: Cytotoxicity of Selected Quinoline and Acridine Carboxamide Derivatives

Compound/Derivative ClassCell Line(s)IC50/ActivityReference(s)
2-chloroquinoline-3-carboxamide derivativesMRSA, S. aureus ATCC 25923Weak activity (mM range)[4]
N-[2-(dialkylamino)alkyl]-acridine-4-carboxamidesLewis lung carcinomaHigh in vivo activity, capable of 100% cures of advanced disease[5]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesNCI60 panelGI50 values in the submicromolar to micromolar range[6]

Note: This table presents data for structurally related classes of compounds to provide a contextual understanding, as specific IC50 values for this compound were not found in the searched literature.

The data on acridine-4-carboxamides, which share the carboxamide side chain, suggest that this part of the molecule is crucial for potent antitumor activity.[5] The broad structure-activity relationship of these related compounds indicates that the quinoline core of our target compound could also contribute to significant anticancer effects.

Antimicrobial Activity

Research indicates that this compound has potential as an antimicrobial agent.[1] Studies on a series of 2-chloroquinoline-4-carboxamides have shown activity against Escherichia coli and Staphylococcus aureus.[7] Furthermore, Dibucaine, the final product synthesized from the target compound, exhibits bactericidal activity against S. aureus.

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound/Derivative ClassMicroorganism(s)MIC/ActivityReference(s)
2-chloroquinoline-4-carboxamide derivativesE. coli, S. aureusActive against these microorganisms[7]
Quinoline-4-carboxamide derivativesGram-positive and Gram-negative bacteria, yeasts, filamentous fungiWeakly influenced the growth of tested microorganisms[8]
DibucaineS. aureusBactericidal activity

Note: This table provides a qualitative comparison based on available data for related compounds, as specific MIC values for this compound were not found in the searched literature.

The weak activity of general quinoline-4-carboxamides suggests that the specific substitutions on the quinoline ring and the side chain are critical for potent antimicrobial effects. The presence of the 2-chloro group and the diethylaminoethyl side chain in the target compound are likely key determinants of its antimicrobial potential.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of quinoline carboxamide derivatives.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 add_compound Add serial dilutions of the quinoline derivative incubation1->add_compound incubation2 Incubate for 24-72 hours add_compound->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer measure_absorbance Read absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate percentage of cell viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of quinoline derivatives using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Addition: Add 10 µL of the test compound at various concentrations to the wells.

  • MTT Addition: Following a 2 to 4-hour incubation, add 10 µL of MTT reagent. A purple precipitate should become visible.

  • Solubilization: Add 100 µL of a detergent reagent and leave the plate in the dark at room temperature for 2 hours.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_inoculum Prepare standardized microbial inoculum inoculate_wells Inoculate wells with the microbial suspension prepare_inoculum->inoculate_wells serial_dilution Perform two-fold serial dilutions of the compound in a 96-well plate serial_dilution->inoculate_wells incubate_plate Incubate the plate at an appropriate temperature and duration inoculate_wells->incubate_plate read_mic Visually inspect for turbidity to determine the MIC incubate_plate->read_mic

Caption: Proposed mechanisms of action for the anticancer activity of the target compound.

  • The Quinoline Ring: The planar aromatic structure of the quinoline ring is thought to intercalate with DNA, thereby interfering with DNA replication and transcription processes. [1]- The 2-Chloro Substituent: The electronegative chlorine atom at the 2-position can influence the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets.

  • The 4-Carboxamide Linker: The amide group can form hydrogen bonds with macromolecules, contributing to the binding affinity and specificity of the compound. [1]- The Diethylaminoethyl Side Chain: This basic side chain can interact with various biological targets and influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of oncology and infectious diseases. Although direct quantitative data on its biological activity is scarce, the analysis of structurally similar compounds, including its derivatives and its final synthetic product Dibucaine, suggests a potential for both anticancer and antimicrobial efficacy. The provided experimental protocols offer a standardized approach for future studies to elucidate the precise biological profile of this compound and to conduct robust comparative analyses. Further research is warranted to synthesize and screen a focused library of analogs to establish a clear structure-activity relationship and to identify lead candidates for preclinical development.

References

cost-benefit analysis of different 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic methods for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the production of the local anesthetic Dibucaine. The following sections detail the experimental protocols, quantitative data, and a comparative evaluation of each method to aid in selecting the most efficient and cost-effective approach for laboratory and industrial-scale synthesis.

Method 1: Synthesis from 2-Hydroxy-4-quinolinecarboxylic Acid

This well-established method involves a two-step process commencing with the chlorination of 2-hydroxy-4-quinolinecarboxylic acid, followed by amidation.

Experimental Protocol

Step 1: Synthesis of 2-chloro-4-quinolinecarbonyl chloride

  • To a reaction vessel containing toluene, add 2-hydroxy-4-quinolinecarboxylic acid.

  • With stirring, add thionyl chloride dropwise to the mixture.

  • Heat the reaction mixture to 50-70°C and maintain for 2.5-3.5 hours.

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2-chloro-4-quinolinecarbonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-chloro-4-quinolinecarbonyl chloride in toluene.

  • Add N,N-diethylethylenediamine to the solution.

  • Heat the mixture to 60-80°C and stir until the reaction is complete.

  • Upon completion, cool the reaction mixture and wash with water to remove any water-soluble impurities.

  • The organic layer is then separated, dried, and the solvent is evaporated to yield the final product.

Logical Workflow

synthesis_workflow cluster_method1 Method 1: From 2-Hydroxy-4-quinolinecarboxylic Acid cluster_method2 Method 2: Pfitzinger Reaction from Isatin (Proposed) M1_Start Start: 2-Hydroxy-4-quinolinecarboxylic Acid M1_Step1 Chlorination with Thionyl Chloride M1_Start->M1_Step1 M1_Inter Intermediate: 2-chloro-4-quinolinecarbonyl chloride M1_Step1->M1_Inter M1_Step2 Amidation with N,N-diethylethylenediamine M1_Inter->M1_Step2 M1_End End Product M1_Step2->M1_End M2_Start Start: Isatin M2_Step1 Pfitzinger Reaction with a suitable carbonyl compound M2_Start->M2_Step1 M2_Inter1 Intermediate: 2-substituted-quinoline-4-carboxylic acid M2_Step1->M2_Inter1 M2_Step2 Chlorination M2_Inter1->M2_Step2 M2_Inter2 Intermediate: 2-chloro-4-quinolinecarboxylic acid M2_Step2->M2_Inter2 M2_Step3 Amidation with N,N-diethylethylenediamine M2_Inter2->M2_Step3 M2_End End Product M2_Step3->M2_End

Comparison of Synthetic Workflows

Method 2: Proposed Synthesis via Pfitzinger Reaction from Isatin

This alternative route utilizes the Pfitzinger reaction to construct the quinoline core, offering a different approach to the key intermediate, 2-chloro-4-quinolinecarboxylic acid.

Proposed Experimental Protocol

Step 1: Synthesis of a 2-substituted-quinoline-4-carboxylic acid via Pfitzinger Reaction

  • In a suitable solvent such as ethanol, dissolve isatin and a carbonyl compound (e.g., pyruvic acid or an alpha-methylene ketone).

  • Add a base (e.g., potassium hydroxide) to the mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Acidify the reaction mixture to precipitate the crude quinoline-4-carboxylic acid derivative.

  • Filter and purify the intermediate.

Step 2: Chlorination of the Quinoline-4-carboxylic acid

  • The 2-substituted-quinoline-4-carboxylic acid is chlorinated, potentially using a reagent like phosphorus oxychloride or thionyl chloride, to introduce the chloro group at the 2-position. Detailed conditions would require experimental optimization.

Step 3: Amidation

  • The resulting 2-chloro-4-quinolinecarboxylic acid is then converted to its acid chloride and reacted with N,N-diethylethylenediamine, following a similar procedure to Step 2 of Method 1.

Quantitative Data Summary

ParameterMethod 1: From 2-Hydroxy-4-quinolinecarboxylic AcidMethod 2: Pfitzinger Reaction from Isatin (Proposed/Estimated)
Starting Materials 2-Hydroxy-4-quinolinecarboxylic acid, Thionyl chloride, N,N-diethylethylenediamine, TolueneIsatin, Carbonyl compound (e.g., pyruvic acid), Base (e.g., KOH), Chlorinating agent, N,N-diethylethylenediamine, Solvents
Key Intermediates 2-chloro-4-quinolinecarbonyl chloride2-substituted-quinoline-4-carboxylic acid, 2-chloro-4-quinolinecarboxylic acid
Reaction Steps 23
Yield (Step 1) ~88-91% (for acid chloride formation)Highly variable depending on substrates (Estimated 60-80%)
Overall Yield Not explicitly reported, estimated to be moderate to highNot established, likely lower due to the multi-step nature
Reaction Time Step 1: 2.5-3.5 hours; Step 2: Several hoursStep 1: Several hours; Step 2 & 3: Several hours each
Reaction Temperature 50-80°CReflux temperatures, potentially higher for chlorination
Purity of Final Product High, purification by washing and crystallizationPotentially requires more rigorous purification (e.g., column chromatography)

Cost-Benefit Analysis

FactorMethod 1: From 2-Hydroxy-4-quinolinecarboxylic AcidMethod 2: Pfitzinger Reaction from Isatin (Proposed)
Starting Material Cost 2-Hydroxy-4-quinolinecarboxylic acid can be relatively expensive.[1][2][3][4] N,N-diethylethylenediamine is moderately priced.[5][6][7]Isatin is a readily available and relatively inexpensive starting material.[8][9][10][11] The cost of the carbonyl co-reactant will vary.
Reagent & Solvent Cost Thionyl chloride and toluene are common and relatively inexpensive.Requires a base, a chlorinating agent, and various solvents, potentially increasing overall cost.
Process Complexity A more straightforward two-step process.A three-step process with potentially more complex purification of intermediates.
Scalability Appears to be a scalable industrial process.The Pfitzinger reaction is widely used, but the overall three-step process may be less efficient for large-scale production.
Time Efficiency Potentially faster due to fewer reaction steps.Likely more time-consuming due to the additional step and purification requirements.
Waste Generation Generates waste from solvents and reagents.May generate more waste due to the additional reaction and purification steps.
Overall Cost-Effectiveness Higher starting material cost may be offset by higher overall yield and process efficiency.Lower starting material cost, but this advantage may be negated by lower overall yield and increased processing costs.

Conclusion

Method 1 , starting from 2-hydroxy-4-quinolinecarboxylic acid, presents a more direct and likely higher-yielding route to this compound. While the initial cost of the starting material may be higher, the efficiency of the two-step process could make it more cost-effective for large-scale production.

Method 2 , the proposed route via the Pfitzinger reaction, offers the advantage of utilizing a less expensive starting material, isatin. However, this method involves an additional step and the yields for each step would need to be optimized. This route may be more suitable for smaller-scale synthesis or for creating a library of analogues where the cost of the initial quinoline precursor is a significant factor.

For industrial applications where efficiency and high throughput are critical, Method 1 is the recommended approach. For research and development purposes, where flexibility and cost of starting materials are a primary concern, Method 2 provides a viable alternative that warrants further investigation and optimization.

Synthetic Pathway Diagrams

Method_1_Pathway reactant1 2-Hydroxy-4-quinolinecarboxylic Acid reagent1 + Thionyl Chloride (Toluene, 50-70°C) reactant1->reagent1 intermediate1 2-chloro-4-quinolinecarbonyl chloride reagent1->intermediate1 reagent2 + N,N-diethylethylenediamine (Toluene, 60-80°C) intermediate1->reagent2 product This compound reagent2->product

Method 1 Synthetic Pathway

Method_2_Pathway reactant1 Isatin reagent1 + Carbonyl Compound (Base, Reflux) reactant1->reagent1 intermediate1 2-substituted-quinoline-4-carboxylic acid reagent1->intermediate1 reagent2 + Chlorinating Agent intermediate1->reagent2 intermediate2 2-chloro-4-quinolinecarboxylic acid reagent2->intermediate2 reagent3 + Amidation Sequence intermediate2->reagent3 product This compound reagent3->product

Method 2 Proposed Synthetic Pathway

References

A Structural Showdown: Comparing 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide with Precursors of Modern Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A detailed guide offering a structural and physicochemical comparison of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the potent local anesthetic Dibucaine, with the foundational intermediates of other major local anesthetic classes.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data to inform discovery and synthesis programs.

Local anesthetics are broadly classified based on their intermediate chain into two main groups: amino amides and amino esters.[3] All share a common architecture: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[3][4][5] The structure of the initial intermediates dictates the final properties of the anesthetic, such as potency, duration of action, and metabolism.[3]

This guide compares the quinoline-based structure of the Dibucaine intermediate with the precursors for Lidocaine (an amide) and Procaine (an ester), highlighting the fundamental differences that define their respective anesthetic classes.

Structural and Physicochemical Comparison of Key Intermediates

The initial building blocks of local anesthetics showcase significant structural diversity, which is fundamental to the pharmacological profile of the final active molecule. The table below summarizes the key properties of the intermediates for Dibucaine, Lidocaine, and Procaine.

PropertyThis compound (Dibucaine Intermediate)2,6-Dimethylaniline (Lidocaine Intermediate)p-Aminobenzoic Acid (PABA) (Procaine Intermediate)
Molecular Formula C₁₆H₂₀ClN₃O[1][2][6]C₈H₁₁NC₇H₇NO₂[7]
Molecular Weight 305.8 g/mol [2]121.18 g/mol 137.14 g/mol
Anesthetic Class AmideAmideEster
Aromatic Group Quinoline RingDimethyl-substituted Benzene RingBenzene Ring
Key Functional Groups Carboxamide, Tertiary Amine, Chloro-substituentPrimary Amine, Two Methyl GroupsPrimary Amine, Carboxylic Acid
Structural Role Provides the bulky, lipophilic quinoline core and the pre-formed amide linkage and side-chain.Serves as the lipophilic aromatic core onto which the amide linkage and hydrophilic amine are built.[8]Acts as the aromatic core and provides the carboxyl group for esterification.[9]

The most striking difference lies in the aromatic core. The Dibucaine intermediate features a large, bicyclic quinoline ring, contributing to the high lipid solubility and potency of the final drug. In contrast, the intermediates for Lidocaine and Procaine are based on simpler, single benzene rings.[10][11] Furthermore, this compound is a more advanced intermediate, already containing the complete side-chain and amide group, whereas 2,6-dimethylaniline and p-aminobenzoic acid are the initial aromatic building blocks.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these intermediates. Below are generalized protocols for key experimental procedures.

Synthesis Protocols

1. Synthesis of this compound (Amidation Route)

This procedure involves the coupling of an activated carboxylic acid with an amine.

  • Activation: 2-Chloroquinoline-4-carboxylic acid is converted to its more reactive acid chloride derivative. This is typically achieved by refluxing with thionyl chloride (SOCl₂) in an inert solvent like toluene until the reaction is complete. The excess thionyl chloride is then removed under reduced pressure.

  • Amidation: The resulting 2-chloroquinoline-4-carbonyl chloride is dissolved in a suitable solvent (e.g., toluene).

  • Coupling: N,N-diethylethylenediamine is added to the solution, often with gentle heating. The nucleophilic amine of the diamine attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide bond and releasing HCl, which is neutralized by the excess amine or an added base.

  • Work-up and Purification: The reaction mixture is washed with water to remove salts. The organic layer is then dried, and the solvent is evaporated. The crude product is purified by crystallization to yield the final intermediate.

2. Synthesis of 2,6-Dimethylaniline (Amination of Phenol Route)

This method converts a phenol to its corresponding aniline.[13]

  • Reaction Setup: 2,6-dimethylphenol, a hydrogen transfer catalyst (e.g., palladium on carbon), water, and a cyclohexanone are placed in a high-pressure reaction vessel.[13]

  • Amination: The vessel is charged with ammonia and pressurized with hydrogen.[13]

  • Heating: The mixture is heated to 200–400°C with stirring for several hours. Under these conditions, the hydroxy group is substituted by an amino group.[13]

  • Isolation: After cooling, the reaction mixture is diluted with a solvent like benzene and filtered to remove the catalyst. The product is then isolated and purified by distillation.[13]

3. Synthesis of p-Aminobenzoic Acid (PABA) (Reduction of Nitro Compound)

A common industrial method involves the reduction of a nitro group.[7][10]

  • Reaction Setup: p-Nitrobenzoic acid is added to an autoclave with water, a solvent such as tetrahydrofuran, and a hydrogenation catalyst (e.g., Raney nickel).[14]

  • Hydrogenation: The vessel is purged with nitrogen, then filled with hydrogen gas to a specific pressure (e.g., 0.9±0.1MPa).[14]

  • Heating: The mixture is heated (e.g., to 100°C) and stirred for several hours until the reduction of the nitro group to a primary amine is complete.[14]

  • Purification: The catalyst is removed by filtration. The resulting solution is often treated with activated carbon to remove impurities, then cooled to crystallize the p-aminobenzoic acid product, which is collected by filtration and dried.[14]

Structural Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

  • Protocol:

    • Sample Preparation: Dissolve 5-20 mg of the purified intermediate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15]

    • Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) can be run to determine proton-proton couplings.[16]

    • Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the connectivity and arrangement of atoms in the molecule.[16][17]

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile solvent like methanol or acetonitrile.[18]

    • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for these polar molecules.[18]

    • Data Acquisition: Acquire the mass spectrum. The parent ion peak (M+H)⁺ will confirm the molecular weight. Tandem MS (MS/MS) can be performed to fragment the ion and analyze its constituent parts for further structural confirmation.[19]

    • Analysis: Compare the observed molecular weight with the calculated theoretical mass. Analyze the fragmentation pattern to verify the presence of key structural motifs.[19]

3. Single-Crystal X-ray Crystallography

  • Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[20][21]

  • Protocol:

    • Crystal Growth: Grow a single, high-quality crystal of the intermediate, typically by slow evaporation of a saturated solution or by vapor diffusion. The crystal should be >0.1 mm in all dimensions.[22]

    • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer.[22] An intense, monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[22][23]

    • Structure Solution and Refinement: The diffraction data is processed computationally to generate an electron density map. From this map, the positions of the atoms are determined and the structure is refined to produce a final, detailed 3D model of the molecule.

Visualizing Synthesis and Mechanism

To better illustrate the relationships and processes described, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Intermediate A 2-Chloroquinoline- 4-carboxylic acid C Activation with SOCl₂ A->C Toluene B N,N-diethylethylenediamine D Amidation Reaction (Coupling) B->D Nucleophilic Attack C->D Acid Chloride E 2-chloro-N-[2-(diethylamino)ethyl] -4-quinolinecarboxamide D->E Purification

Caption: Synthesis workflow for the Dibucaine intermediate.

Anesthetic_Mechanism cluster_membrane Nerve Cell Membrane cluster_state Nerve State Na_Channel Voltage-Gated Na+ Channel LA_Ion Local Anesthetic (Ionized Form) Na_Channel->LA_Ion Ionizes Inside Cell Na_Int Na+ (Intracellular) Na_Channel->Na_Int Nerve_Signal Nerve Impulse (Pain Signal) No_Signal Signal Blocked (Anesthesia) LA Local Anesthetic (Unionized Form) LA->Na_Channel Crosses Membrane LA_Ion->Na_Channel Binds to Channel (Intracellular Side) LA_Ion->No_Signal Prevents Na+ Influx Na_Ext Na+ (Extracellular) Na_Ext->Na_Channel Influx Na_Int->Nerve_Signal

Caption: Mechanism of action for local anesthetics.

Analysis_Workflow cluster_analysis Analytical Techniques cluster_data Resulting Data Sample Purified Intermediate Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS XRAY X-ray Crystallography Sample->XRAY NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data XRAY_Data 3D Atomic Coordinates, Bond Lengths/Angles XRAY->XRAY_Data Structure Final Confirmed Structure NMR_Data->Structure MS_Data->Structure XRAY_Data->Structure

Caption: Experimental workflow for structural elucidation.

References

Assessing the Novelty of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the quinoline scaffold, a privileged structure in medicinal chemistry. Among these, 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide has served as a crucial intermediate in the synthesis of local anesthetics like Dibucaine.[1] This guide provides a comparative assessment of new analogs of this quinolinecarboxamide, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on a comprehensive review of available scientific literature, summarizing key performance indicators and experimental methodologies to aid in the evaluation of their novelty and therapeutic potential.

I. Comparative Analysis of Biological Activity

While direct comparative studies on a systematic series of novel this compound analogs are limited in the public domain, we can infer structure-activity relationships (SAR) from studies on related quinolinecarboxamide derivatives. The following tables summarize hypothetical yet representative data based on published findings for analogous compounds to illustrate how structural modifications could impact biological activity.

Table 1: Comparative Anticancer Activity of 2-chloro-4-quinolinecarboxamide Analogs

Compound IDR (Substitution on Amide Nitrogen)Target Cell LineIC50 (µM)
Parent -CH₂CH₂N(CH₂CH₃)₂ MCF-7 (Breast) [Hypothetical Data]
Analog A-CH₂CH₂N(CH₃)₂MCF-7 (Breast)[Hypothetical Data]
Analog B-CH₂CH₂-piperidineMCF-7 (Breast)[Hypothetical Data]
Analog C-CH₂CH₂-morpholineMCF-7 (Breast)[Hypothetical Data]
Analog D-(p-fluorophenyl)MDA-MB-231 (Breast)[Hypothetical Data]
Analog E-(p-methoxyphenyl)MDA-MB-231 (Breast)[Hypothetical Data]

Table 2: Comparative Antimicrobial Activity of 2-chloro-4-quinolinecarboxamide Analogs

Compound IDR (Substitution on Amide Nitrogen)Bacterial StrainMIC (µg/mL)
Parent -CH₂CH₂N(CH₂CH₃)₂ S. aureus [Hypothetical Data]
Analog F-phenylS. aureus[Hypothetical Data]
Analog G-(4-chlorophenyl)S. aureus[Hypothetical Data]
Analog H-(4-methylphenyl)E. coli[Hypothetical Data]
Analog I-(4-nitrophenyl)E. coli[Hypothetical Data]

Note: The data in this table is hypothetical. The antimicrobial activity of quinoline derivatives is influenced by the nature and position of substituents.

II. Structure-Activity Relationships (SAR)

Based on the broader class of quinolinecarboxamides, several SAR observations can be made to guide the assessment of novel analogs:

  • Amide Side Chain: The nature of the substituent on the amide nitrogen is critical for biological activity. Variations in the length of the alkyl chain, the nature of the terminal amino group (e.g., diethylamino, dimethylamino, piperidino, morpholino), and the introduction of aromatic or heteroaromatic rings can significantly modulate potency and selectivity.

  • Substitution at the 2-position: The chloro group at the 2-position is a key feature. Its replacement with other halogens (e.g., fluorine, bromine) or other functional groups would likely have a profound impact on the electronic properties of the quinoline ring and, consequently, its interaction with biological targets.

  • Substitution on the Quinoline Ring: Modifications at other positions of the quinoline nucleus (e.g., positions 6, 7, or 8) with electron-donating or electron-withdrawing groups can influence the overall lipophilicity, and pharmacokinetic properties of the molecule, thereby affecting its biological activity.

III. Experimental Protocols

To ensure reproducibility and facilitate the comparison of new analogs, detailed experimental protocols are crucial. Below are generalized methodologies for the synthesis and biological evaluation of this compound analogs, based on established procedures for similar compounds.

A. General Synthesis of 2-chloro-4-quinolinecarboxamide Analogs

The synthesis of the target analogs typically starts from 2-chloroquinoline-4-carboxylic acid.

Step 1: Activation of the Carboxylic Acid

2-chloroquinoline-4-carboxylic acid is converted to its more reactive acid chloride.

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Procedure: A mixture of 2-chloroquinoline-4-carboxylic acid and the chlorinating agent in the appropriate solvent is refluxed until the reaction is complete (monitored by TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-chloroquinoline-4-carbonyl chloride.

Step 2: Amide Bond Formation

The crude acid chloride is then reacted with the desired amine to form the corresponding carboxamide.

  • Reagents: The appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine, piperidine, morpholine, substituted anilines).

  • Base: Triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction.

  • Solvent: Anhydrous DCM, chloroform, or THF.

  • Procedure: The amine and base are dissolved in the solvent and cooled in an ice bath. A solution of 2-chloroquinoline-4-carbonyl chloride in the same solvent is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The product is isolated by washing the reaction mixture with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Synthesis_Workflow 2-chloroquinoline-4-carboxylic acid 2-chloroquinoline-4-carboxylic acid 2-chloroquinoline-4-carbonyl chloride 2-chloroquinoline-4-carbonyl chloride 2-chloroquinoline-4-carboxylic acid->2-chloroquinoline-4-carbonyl chloride SOCl₂ or (COCl)₂ 2-chloro-N-substituted-4-quinolinecarboxamide 2-chloro-N-substituted-4-quinolinecarboxamide 2-chloroquinoline-4-carbonyl chloride->2-chloro-N-substituted-4-quinolinecarboxamide R-NH₂ / TEA

General synthesis workflow for 2-chloro-4-quinolinecarboxamide analogs.
B. In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized analogs against various cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium is replaced with fresh medium containing MTT solution.

    • The plates are incubated for another few hours to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Add compound dilutions Add compound dilutions Incubate overnight->Add compound dilutions Incubate (e.g., 48h) Incubate (e.g., 48h) Add compound dilutions->Incubate (e.g., 48h) Add MTT solution Add MTT solution Incubate (e.g., 48h)->Add MTT solution Incubate (e.g., 4h) Incubate (e.g., 4h) Add MTT solution->Incubate (e.g., 4h) Add solubilizing agent (e.g., DMSO) Add solubilizing agent (e.g., DMSO) Incubate (e.g., 4h)->Add solubilizing agent (e.g., DMSO) Measure absorbance Measure absorbance Add solubilizing agent (e.g., DMSO)->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50

Workflow for the MTT cytotoxicity assay.
C. In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the analogs against various bacterial strains can be determined using the broth microdilution method.

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Procedure:

    • Serial twofold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

    • Each well is inoculated with a standardized bacterial suspension.

    • Positive (broth with bacteria) and negative (broth only) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow Prepare serial dilutions of compounds in 96-well plate Prepare serial dilutions of compounds in 96-well plate Inoculate wells with bacterial suspension Inoculate wells with bacterial suspension Prepare serial dilutions of compounds in 96-well plate->Inoculate wells with bacterial suspension Incubate (e.g., 18-24h) Incubate (e.g., 18-24h) Inoculate wells with bacterial suspension->Incubate (e.g., 18-24h) Visually assess for bacterial growth Visually assess for bacterial growth Incubate (e.g., 18-24h)->Visually assess for bacterial growth Determine MIC Determine MIC Visually assess for bacterial growth->Determine MIC

Workflow for the broth microdilution MIC assay.

IV. Signaling Pathways

The biological activity of quinoline derivatives often stems from their interaction with key cellular signaling pathways. For anticancer activity, potential mechanisms include the inhibition of topoisomerases, protein kinases, and human dihydroorotate dehydrogenase. The quinoline ring can also intercalate with DNA, disrupting replication and transcription processes.[1]

Signaling_Pathway cluster_0 Potential Mechanisms of Action Quinolinecarboxamide Analog Quinolinecarboxamide Analog DNA Intercalation DNA Intercalation Quinolinecarboxamide Analog->DNA Intercalation Direct Interaction Enzyme Inhibition Enzyme Inhibition Quinolinecarboxamide Analog->Enzyme Inhibition Binding to active site Disruption of Replication/Transcription Disruption of Replication/Transcription DNA Intercalation->Disruption of Replication/Transcription Disruption of Cellular Signaling Disruption of Cellular Signaling Enzyme Inhibition->Disruption of Cellular Signaling Apoptosis Apoptosis Disruption of Replication/Transcription->Apoptosis Disruption of Cellular Signaling->Apoptosis

Potential signaling pathways affected by quinolinecarboxamide analogs.

V. Conclusion

The novelty of new this compound analogs lies in the specific structural modifications and the resulting biological activity profile. A systematic approach to analog design, coupled with robust biological evaluation and detailed mechanistic studies, is essential for identifying promising new therapeutic candidates. This guide provides a framework for the comparative assessment of such analogs, emphasizing the importance of quantitative data and standardized experimental protocols. Researchers are encouraged to build upon this foundation by conducting focused studies to generate the specific comparative data needed to fully elucidate the therapeutic potential of this promising class of compounds.

References

peer-reviewed methods for the characterization of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peer-reviewed methods for the characterization of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key intermediate in the synthesis of the local anesthetic Dibucaine and also known as Cinchocaine EP Impurity A. The following sections detail the experimental protocols and data for the principal analytical techniques used to identify and assess the purity of this compound.

Introduction

This compound (CAS: 87864-14-0, Molecular Formula: C₁₆H₂₀ClN₃O, Molecular Weight: 305.80 g/mol ) is a synthetic quinoline derivative. Its primary significance lies in its role as a direct precursor to Dibucaine, a potent and long-acting local anesthetic.[1] As an impurity in the final drug product, its detection and quantification are crucial for quality control in pharmaceutical manufacturing. This guide outlines the standard methods for its characterization, providing a framework for researchers and quality control analysts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 87864-14-0[2]
Molecular Formula C₁₆H₂₀ClN₃O[2]
Molecular Weight 305.80 g/mol [3]
Appearance Off-White to Pale Yellow Solid[3][4]
Melting Point 65-67 °C[3]
Boiling Point 470.5±40.0 °C (Predicted)[3]
Solubility Soluble in DMSO and Methanol[3]

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A typical purity specification for this compound is not less than 95.00% by HPLC area percentage.[5]

Illustrative HPLC Protocol
ParameterRecommended Conditions
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve related impurities.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detector UV-Vis Detector, wavelength set to the absorption maximum of the quinoline chromophore (typically in the range of 230-280 nm).
Injection Volume 10-20 µL
Sample Preparation The sample should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Diluent HPLC Equilibrate HPLC System Sample->HPLC MobilePhase Prepare & Degas Mobile Phase MobilePhase->HPLC Inject Inject Sample HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: A typical workflow for the purity assessment of this compound by HPLC.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. While a publicly available, peer-reviewed spectrum for this specific compound is not available, the expected chemical shifts can be predicted based on its structure.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the protons on the quinoline ring, the diethylaminoethyl side chain, and the amide proton.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbons of the quinoline ring, the carboxamide group, and the diethylaminoethyl moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
C=O Stretch (Amide)1630 - 1680
C=N Stretch (Quinoline)1500 - 1600
C-Cl Stretch600 - 800
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometric Data:

  • Molecular Ion Peak (M⁺): For C₁₆H₂₀ClN₃O, the expected monoisotopic mass is approximately 305.13. The mass spectrum should show a characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio).

  • Fragmentation: Common fragmentation pathways would likely involve cleavage of the amide bond and the diethylaminoethyl side chain.

Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Prepare Sample for Analysis NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Identity Confirmation of Identity Structure->Identity

Caption: A generalized workflow for the structural characterization of this compound using spectroscopic methods.

Comparison with Alternative Methods

While HPLC, NMR, IR, and MS are the standard methods for the characterization of this compound, other techniques could be employed for specific purposes.

TechniqueApplicationAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Rapid purity assessment and reaction monitoring.Simple, fast, and inexpensive.Not quantitative, lower resolution than HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities.High sensitivity and provides structural information.The target compound may have low volatility, requiring derivatization.
Capillary Electrophoresis (CE) Purity and impurity profiling.High efficiency and resolution, requires small sample volumes.Can be less robust than HPLC for routine quality control.

Conclusion

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for purity determination, while NMR, IR, and Mass Spectrometry are indispensable for confirming the compound's identity and structure. The experimental protocols and workflows presented in this guide provide a solid foundation for researchers and analysts involved in the synthesis and quality control of this important pharmaceutical intermediate. For regulatory purposes, it is essential to use validated analytical methods and certified reference standards.

References

A Comparative Guide to 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide: Synthesis, Efficacy, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a key chemical intermediate, and contextualizes its primary application within the field of local anesthetics. We present a comparative overview of the final product derived from this intermediate, Dibucaine, alongside other commonly used local anesthetics, supported by experimental data. Detailed experimental protocols and relevant signaling pathways are also provided to support further research and development.

Overview of this compound

This compound, also known as Desbutoxy 2-Chloro Dibucaine, is a quinoline-based carboxamide derivative.[1][2] Its primary and most well-established application is as a critical intermediate in the synthesis of Dibucaine (Cinchocaine), a potent, long-acting local anesthetic.[1] The molecular structure, featuring a quinoline ring, a carboxamide functional group, and a diethylaminoethyl side chain, is fundamental to its reactivity in the synthesis of Dibucaine.

While its role as a synthetic intermediate is its main application, the quinoline scaffold present in this compound suggests potential for broader biological activity. Research into quinoline derivatives has revealed a wide spectrum of pharmacological effects, including antimicrobial and anticancer properties.[1] The proposed mechanism for these activities often involves the intercalation of the quinoline ring into DNA, which can disrupt DNA replication and transcription processes, ultimately leading to cell death.[1] However, specific experimental data quantifying the antimicrobial or anticancer efficacy of this compound itself is not extensively available in the public domain.

Comparative Analysis of Local Anesthetics

To provide a practical context for the utility of this compound, we present a comparison of its final synthetic product, Dibucaine, with other widely used local anesthetics: Lidocaine and Bupivacaine. The data presented below is a summary of typical findings from various clinical and preclinical studies.

FeatureDibucaineLidocaineBupivacaine
Potency HighIntermediateHigh
Onset of Action SlowFast (<2 minutes)Slow (5 minutes)
Duration of Action Long (3-7 hours with epinephrine)Short (1-2 hours)Long (2-4 hours)
Primary Clinical Use Topical and spinal anesthesiaInfiltration, nerve block, topical anesthesiaInfiltration, nerve block, epidural anesthesia

Note: Onset and duration of action can be influenced by factors such as dosage, administration site, and the presence of vasoconstrictors like epinephrine.[3]

Experimental Protocols

Synthesis of Dibucaine via this compound

This protocol outlines the synthesis of Dibucaine, highlighting the role of this compound as a key intermediate.

Step 1: Synthesis of 2-chloro-4-quinolinecarboxylic acid chloride 2-Hydroxy-4-quinolinecarboxylic acid is reacted with thionyl chloride in toluene. The mixture is heated to 50-70°C for 2.5-3.5 hours. After the reaction, the solvent and excess thionyl chloride are removed under reduced pressure to yield 2-chloro-4-quinolinecarboxylic acid chloride.[4]

Step 2: Synthesis of this compound The 2-chloro-4-quinolinecarboxylic acid chloride is dissolved in toluene, and N,N-diethylethylenediamine is added.[4][5] The mixture is heated to 60-80°C until the reaction is complete.[4] The resulting solution is washed with water and saturated brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound.[4]

Step 3: Synthesis of Dibucaine Metallic sodium is dissolved in butanol under a nitrogen atmosphere. The this compound is then added, and the mixture is refluxed for 4-8 hours. After cooling, water is added to separate the layers. The organic layer is dried and concentrated to yield Dibucaine.[4]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Butoxy Group Introduction A 2-Hydroxy-4-quinolinecarboxylic acid C 2-chloro-4-quinolinecarboxylic acid chloride A->C Toluene, 50-70°C B Thionyl Chloride B->C E This compound C->E Toluene, 60-80°C D N,N-diethylethylenediamine D->E G Dibucaine E->G Butanol, Reflux F Sodium Butoxide F->G

Synthesis of Dibucaine.
Evaluation of Local Anesthetic Efficacy

This protocol provides a general framework for assessing the efficacy of a topical local anesthetic, which can be adapted for compounds like Dibucaine.

Objective: To evaluate the onset, duration, and magnitude of local anesthesia.

Method: A double-blind, placebo-controlled, randomized crossover study design is often employed.[6]

Procedure:

  • Subject Recruitment: A cohort of healthy volunteers is recruited. Exclusion criteria may include allergies to local anesthetics, skin conditions at the application site, and pregnancy.[6]

  • Baseline Sensory Testing: Quantitative Sensory Testing (QST) is performed at the target site (e.g., mucogingival fold) before application of the anesthetic. This may include measuring pain thresholds to mechanical and thermal stimuli.[6]

  • Anesthetic Application: A standardized amount of the anesthetic gel or a placebo is applied to the target area.[6]

  • Post-application Sensory Testing: QST is repeated at predefined intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) to determine the onset and duration of the anesthetic effect.[6]

  • Data Analysis: Changes in pain thresholds from baseline are compared between the active and placebo groups to determine the efficacy of the anesthetic.

G A Recruit Subjects B Baseline Quantitative Sensory Testing (QST) A->B C Randomized Application (Anesthetic or Placebo) B->C D Post-Application QST (Multiple Time Points) C->D E Data Analysis and Efficacy Determination D->E

Workflow for Evaluating Local Anesthetic Efficacy.

Potential Signaling Pathway: DNA Damage-Induced Apoptosis

The quinoline structure present in this compound and other similar compounds has been associated with anticancer activity through DNA intercalation. This action can trigger a cascade of cellular events leading to programmed cell death, or apoptosis. One of the key pathways initiated by DNA damage is the intrinsic apoptotic pathway.

Mechanism:

  • DNA Damage Recognition: DNA intercalating agents can cause physical damage to the DNA double helix, which is recognized by cellular surveillance proteins.

  • p53 Activation: The tumor suppressor protein p53 is often activated in response to DNA damage.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated p53 can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak), which leads to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[7]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.[7]

  • Caspase Activation: The apoptosome activates caspase-9, an initiator caspase. Caspase-9 then cleaves and activates effector caspases, such as caspase-3.[8]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[8]

G cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cyto Cytoplasm DNA_Intercalation DNA Intercalation by Quinoline Compound DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak MOMP MOMP Bax_Bak->MOMP CytoC_Release Cytochrome c Release MOMP->CytoC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC_Release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptotic Pathway due to DNA Damage.

Conclusion

This compound is a valuable intermediate in the synthesis of the potent local anesthetic, Dibucaine. While the quinoline scaffold suggests the potential for other biological activities, such as anticancer and antimicrobial effects, further research is required to fully elucidate and quantify these properties for this specific compound. The comparative data on local anesthetics highlights the trade-offs between onset and duration of action, which are critical considerations in clinical applications. The provided experimental protocols and signaling pathway diagrams offer a framework for future investigation into this and related quinolinecarboxamide derivatives.

References

Safety Operating Guide

Safe Disposal of 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, a quinoline-based carboxamide derivative.[1] Due to the absence of specific regulatory disposal information for this compound, the following procedures are based on general best practices for the disposal of hazardous quinoline derivatives and other chemical waste.

I. Chemical and Physical Properties

A thorough understanding of the chemical's properties is essential for safe handling and disposal.

PropertyValue
Molecular Formula C₁₆H₂₀ClN₃O
Molecular Weight 305.80 g/mol [1][2][3]
Appearance Solid[2], Off-White Solid[4]
Purity >95% (HPLC)[1]
CAS Number 87864-14-0[1][2][3]
Known Incompatibilities Strong oxidizing agents, Strong bases[5]

As this compound is a quinoline derivative, it should be treated as potentially harmful to aquatic life.[6][7]

II. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling fine powders that could become airborne.

III. Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as a chlorinated organic compound and a quinoline derivative.

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from incompatible materials such as strong oxidizing agents and strong bases.[5]

Step 2: Waste Collection and Storage

  • Container Selection: Use a designated, leak-proof, and sealable container made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • Chemical Name: "this compound"

    • CAS Number: "87864-14-0"

    • Primary Hazards (e.g., "Toxic," "Irritant")

    • Accumulation Start Date

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste. Ensure it is away from heat sources and direct sunlight.

Step 3: Professional Disposal

  • Engage a Licensed Professional: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.

  • Follow Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal. These regulations will dictate the approved disposal methods.[8]

  • Documentation: Maintain a record of all disposed chemicals, including the name, quantity, and date of disposal.

Step 4: Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Approved Disposal Methods for Quinoline Derivatives

While specific methods for this compound are not detailed, the following are common and approved disposal methods for quinoline-based hazardous waste:

  • Incineration: High-temperature incineration in a specialized facility is a common and effective method for destroying organic chemical waste.[8][9] The incinerator must be equipped with afterburners and scrubbers to ensure complete combustion and to neutralize harmful emissions.[9]

  • Chemical Treatment: In some cases, chemical treatment processes such as oxidation or reduction can be used to convert the hazardous compound into less toxic substances.[8] This method requires significant chemical expertise and should only be performed by trained professionals in a controlled environment.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H C Segregate from Incompatible Materials (Strong Oxidizers, Bases) B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Licensed Hazardous Waste Disposal Service E->F G Arrange for Pickup and Manifesting F->G I Follow Spill Cleanup Procedure H->I I->D

Caption: Disposal Workflow Diagram

References

Essential Safety and Operational Guide for 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide (CAS No. 87864-14-0). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE varies depending on the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile glovesFully buttoned lab coatUse of a chemical fume hood is required.
Chemical Reactions and Purifications Chemical splash goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant apron over a lab coatOperations must be conducted within a certified chemical fume hood.
Handling Solid Compound Chemical splash goggles and face shieldDouble-gloving with nitrile glovesFully buttoned lab coatN95 or higher-level respirator if outside a fume hood (not recommended).
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronA self-contained breathing apparatus (SCBA) may be necessary for large spills.
Hazard Identification and First Aid
HazardDescriptionFirst Aid Measures
Acute Oral Toxicity May be harmful or fatal if swallowed.Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1][2]
Skin Corrosion/Irritation May cause skin irritation or severe burns.Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1][2]
Serious Eye Damage/Irritation May cause serious eye damage.Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][2]
Inhalation Toxicity May be harmful if inhaled and may cause respiratory irritation.Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
Suspected Genetic Defects May be suspected of causing genetic defects.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.[1]
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood[1][2].

  • Avoid contact with skin, eyes, and clothing[4].

  • Avoid the formation of dust and aerosols[4].

  • Wash hands thoroughly after handling[1].

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[2].

  • Store away from incompatible materials such as strong oxidizing agents and strong bases[2].

Spill and Disposal Procedures

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during cleanup.

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. All waste must be placed in clearly labeled, sealed containers.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as chemical waste.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways[1][4].

Visual Guides

The following diagrams illustrate key workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work Inside a Chemical Fume Hood B->C D Weigh and Prepare Solutions C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Doff and Dispose of PPE G->H EmergencyResponse cluster_actions Immediate Actions cluster_cleanup Cleanup (if safe) spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Lab Supervisor and Safety Officer evacuate->alert consult Consult SDS for Spill Cleanup Procedures alert->consult ppe Don Appropriate PPE for Spill consult->ppe contain Contain Spill with Absorbent Material ppe->contain dispose Collect and Dispose of as Hazardous Waste contain->dispose DisposalWorkflow cluster_waste_streams Waste Segregation cluster_containers Containment start Waste Generated solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste sharps Contaminated Sharps start->sharps solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container end Arrange for Professional Disposal solid_container->end liquid_container->end sharps_container->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.